molecular formula C11H23NO2 B592196 tert-Butyl 2-amino-5-methylhexanoate CAS No. 1543874-84-5

tert-Butyl 2-amino-5-methylhexanoate

Cat. No.: B592196
CAS No.: 1543874-84-5
M. Wt: 201.31
InChI Key: HOOQNKXHLQRRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-5-methylhexanoate is a chiral amino acid derivative that serves as a critical intermediate in organic and medicinal chemistry research . Its structure, featuring an unprotected amine group and a tert-butyl ester, makes it a versatile building block for peptide coupling and multi-step synthesis . The steric bulk of the tert-butyl group acts as a protective functionality, enabling selective deprotection strategies during complex molecule assembly . This compound is particularly valuable in the development of Active Pharmaceutical Ingredients (APIs), where it is employed in the synthesis of protease inhibitors and other bioactive molecules . Its branched alkyl chain contributes distinct stereochemical and hydrophobic properties, which are exploited in Structure-Activity Relationship (SAR) studies to optimize the pharmacokinetic and binding profiles of potential drug candidates . Researchers also utilize this compound in the design and preparation of specific enzyme substrates to study biochemical pathways . It is essential for handling and storage to be conducted in accordance with laboratory safety protocols. This product is intended for research applications and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 2-amino-5-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOQNKXHLQRRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 2-amino-5-methylhexanoate, a non-proteinogenic amino acid ester that serves as a valuable building block in organic synthesis and medicinal chemistry. This document delves into its chemical properties, synthesis, safety protocols, and applications, offering insights for its effective use in research and development.

Core Chemical Identity

This compound is a chiral amino acid derivative featuring a bulky tert-butyl ester protecting group and an isobutyl side chain. The presence of the tert-butyl ester provides steric hindrance that can influence reaction pathways and solubility, while the amino group serves as a key functional handle for peptide synthesis and other derivatizations.

CAS Number: 1543874-84-5[1][2][3][4][5]

Physicochemical Properties

While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its key known and predicted properties.

PropertyValueSource
Molecular Formula C₁₁H₂₃NO₂[1][5]
Molecular Weight 201.31 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Boiling Point Not determined
Melting Point Not determined
Density Not determined
Solubility Not determined
SMILES CC(C)CCC(N)C(=O)OC(C)(C)C[4]

Synthesis and Elucidation

The synthesis of tert-butyl amino acid esters like this compound typically involves the esterification of the corresponding amino acid, in this case, 2-amino-5-methylhexanoic acid (a leucine analog). A common and effective method is the direct esterification using tert-butyl acetate in the presence of a strong acid catalyst such as perchloric acid. This approach is favored for its operational simplicity and the use of relatively inexpensive reagents.

Proposed Synthetic Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of tert-butyl amino acid esters, adapted for the specific synthesis of this compound.[6]

Step 1: Reaction Setup

  • To a suspension of 2-amino-5-methylhexanoic acid in tert-butyl acetate at 0 °C, slowly add perchloric acid.

  • The reaction mixture is then stirred at room temperature for an extended period, typically 48 hours.

Step 2: Work-up and Extraction

  • Upon completion, the reaction mixture is washed with water and a dilute acid solution (e.g., 1.0 N HCl).

  • The resulting aqueous solution's pH is adjusted to ~9 by the addition of a base, such as a 10% sodium carbonate solution.

  • The product is then extracted from the aqueous phase using an organic solvent like dichloromethane.

Step 3: Isolation and Purification

  • The combined organic phases are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved through column chromatography if necessary.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-5-methylhexanoic Acid D Esterification Reaction (Room Temperature, 48h) A->D B tert-Butyl Acetate B->D C Perchloric Acid (Catalyst) C->D E Aqueous Work-up (Washing and pH Adjustment) D->E F Liquid-Liquid Extraction (Dichloromethane) E->F G Drying and Concentration F->G H This compound G->H

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

As a non-proteinogenic amino acid, this compound is a valuable building block in medicinal chemistry and drug discovery. Its unique structure can be leveraged to introduce specific physicochemical properties into peptides and small molecules.

Key Application Areas:
  • Peptide Modification: The incorporation of this amino acid analog into a peptide backbone can introduce conformational constraints. The bulky isobutyl and tert-butyl groups can influence the peptide's secondary structure, potentially leading to enhanced binding affinity and selectivity for its biological target.

  • Metabolic Stability: Peptides are often susceptible to enzymatic degradation. The inclusion of unnatural amino acids with sterically hindering groups like the one present in this compound can improve metabolic stability by preventing protease recognition and cleavage.[7]

  • Structure-Activity Relationship (SAR) Studies: The specific steric and electronic features of this compound make it a useful tool for probing the SAR of bioactive peptides and small molecules. By systematically replacing natural amino acid residues, researchers can gain insights into the key interactions required for biological activity.

  • Synthesis of Peptidomimetics and Small Molecules: The amino and ester functionalities serve as versatile handles for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conceptual Workflow in Drug Discovery

G A This compound (Building Block) B Solid-Phase Peptide Synthesis or Solution-Phase Synthesis A->B C Novel Peptide or Small Molecule Library B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification and Lead Optimization D->E F Preclinical Development E->F

Caption: The role of this compound as a building block in a typical drug discovery workflow.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a laboratory setting.[2][8]

Hazard Identification
  • The specific hazards are not fully characterized, but it is recommended to handle it as a potentially hazardous substance.

  • It is intended for laboratory research use only.

Precautionary Measures
  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Keep in a dark place under an inert atmosphere. For long-term storage, it is recommended to store in a freezer at -20°C.[1]

  • First Aid:

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • In case of skin contact: Wash with plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Rinse mouth.

Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

Spectroscopic Data

Conclusion

This compound is a specialized chemical building block with significant potential in the fields of synthetic and medicinal chemistry. Its unique structural features, combining a bulky tert-butyl ester with an isobutyl side chain, make it a valuable tool for modifying peptides and synthesizing novel small molecules. Researchers and drug development professionals can leverage its properties to enhance metabolic stability, probe structure-activity relationships, and create new therapeutic candidates. As with any laboratory chemical, adherence to strict safety protocols is essential when handling this compound.

References

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Chemsrc. Tert-butyl 2-amino-5-methylhex-4-enoate. [Link]

  • PubChem. Tert-butyl 2-amino-5-(2-methoxyethoxy)pentanoate. [Link]

  • Royal Society of Chemistry. Supporting Information for General procedure for the synthesis of t-butyl ester 2. [Link]

  • Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • Ivy Fine Chemicals. This compound. [Link]

  • Royal Society of Chemistry. Supporting Information for A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • ChemUniverse. This compound. [Link]

  • National Center for Biotechnology Information. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

  • National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • SpectraBase. 5-Tert-butyl-2-methyl-1-cyclohexanone. [Link]

  • PubChem. 2-Tert-butyl-5-methylcyclohexanol. [Link]

  • Google Patents.

Sources

A Technical Guide to the Synthesis of tert-Butyl 2-amino-5-methylhexanoate: Strategies and Starting Material Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 2-amino-5-methylhexanoate, the tert-butyl ester of the essential amino acid L-leucine, is a critical building block in synthetic organic chemistry. Its utility is most pronounced in peptide synthesis and the development of complex pharmaceutical intermediates, where the bulky tert-butyl group provides robust protection for the carboxylic acid functionality.[1][2] This guide offers an in-depth examination of the primary synthetic routes to this compound, with a technical focus on the selection of starting materials and the causal factors influencing reaction outcomes. We will explore the prevalent acid-catalyzed esterification of L-leucine with isobutylene, detailing the mechanism, experimental protocol, and critical process parameters that ensure a high-yield, high-purity synthesis.

Retrosynthetic Analysis and Core Starting Materials

The synthetic strategy for this compound begins with a straightforward retrosynthetic disconnection. The target molecule is an ester, and the most logical bond to break is the ester C-O bond. This analysis reveals the two primary components required for its synthesis.

Diagram: Retrosynthetic Pathway

G target This compound intermediates L-Leucine + tert-Butyl Cation Source target->intermediates Ester Disconnection starting_materials L-Leucine + Isobutylene intermediates->starting_materials Practical Precursor

Caption: Retrosynthesis of the target ester to its core starting materials.

This retrosynthetic approach identifies the fundamental starting material as L-Leucine .

  • L-Leucine: As a proteinogenic amino acid, L-leucine is a readily available, chiral, and cost-effective starting material. Its two functional groups—the primary amine (α-amino group) and the carboxylic acid—are the reaction centers of interest. The key challenge in the synthesis is the selective esterification of the carboxylic acid without promoting side reactions at the nucleophilic amino group.

The second component is a source for the tert-butyl group. While various reagents could theoretically provide this, isobutylene is the most common and industrially scalable choice for this transformation.[1]

Synthetic Strategy: Acid-Catalyzed Reaction with Isobutylene

The most convenient and widely adopted method for preparing amino acid tert-butyl esters is the acid-catalyzed reaction of the amino acid with isobutylene.[3] This method is efficient and avoids the need for pre-protection of the amino group, which would add extra steps to the overall synthesis.[1]

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed electrophilic addition mechanism. The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is critical.[1][4][5]

  • Protonation of Isobutylene: The acid catalyst protonates isobutylene, a gas at room temperature, to form a highly stable tertiary carbocation (tert-butyl cation). This cation is the key electrophile in the reaction.

  • Nucleophilic Attack: The carboxylic acid group of L-leucine, acting as a nucleophile, attacks the tert-butyl carbocation.

  • Deprotonation: A subsequent deprotonation step yields the final tert-butyl ester product and regenerates the acid catalyst.

The amino group of leucine is protonated under the strongly acidic conditions, rendering it non-nucleophilic as an ammonium salt. This effectively protects it from participating in side reactions, such as alkylation by the tert-butyl cation, thus ensuring the chemoselectivity of the esterification.

Detailed Experimental Protocol

This section provides a self-validating, field-proven protocol for the synthesis of L-Leucine tert-butyl ester. The procedure is typically performed in a sealed pressure vessel (autoclave) to contain the gaseous isobutylene and facilitate the reaction.

Diagram: Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Suspend L-Leucine in Dioxane b Add H₂SO₄ Catalyst a->b c Seal Autoclave b->c d Cool to -20°C c->d e Introduce Isobutylene d->e f Stir at Room Temp (2-4 days) e->f g Monitor via TLC f->g h Vent Autoclave g->h i Pour onto Ice/Water h->i j Neutralize with NaHCO₃ i->j k Extract with Ether j->k l Dry & Concentrate k->l m Purify (Distillation/Crystallization) l->m

Caption: Workflow for the synthesis of L-Leucine tert-butyl ester.

Reagent and Materials Table
Reagent/MaterialMolecular WeightMoles (Equivalents)QuantityPurpose
L-Leucine131.17 g/mol 1.025.0 gStarting Material
Dioxane88.11 g/mol -250 mLSolvent
Sulfuric Acid (Conc.)98.08 g/mol ~1.5~27 mLCatalyst
Isobutylene56.11 g/mol ~3.0~32 g (liquid)Esterifying Agent
Sodium Bicarbonate84.01 g/mol As needed-Neutralizing Agent
Diethyl Ether74.12 g/mol -As neededExtraction Solvent
Anhydrous MgSO₄/Na₂SO₄--As neededDrying Agent
Step-by-Step Methodology
  • Reactor Charging: In a suitable pressure reactor (autoclave), suspend L-leucine (1.0 eq) in dioxane. The use of a solvent like dioxane is crucial as most amino acids have limited solubility but can be effectively suspended to react.[3]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (~1.5 eq) to the suspension with stirring. The mixture will heat up; ensure it is managed appropriately.

  • Introduction of Isobutylene: Seal the autoclave and cool the mixture to between -10°C and -20°C. Introduce condensed, liquid isobutylene (~3.0 eq) into the reactor. A molar excess of isobutylene is used to drive the reaction equilibrium towards the product.

  • Reaction Execution: Allow the reactor to warm to room temperature and stir the contents for 2 to 5 days.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) by periodically taking a small, carefully depressurized sample. The disappearance of the L-leucine spot indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, carefully vent the excess isobutylene in a fume hood. Pour the reaction mixture slowly onto a stirred mixture of crushed ice and water.

  • Workup - Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. This step quenches the acid catalyst and converts the product from its ammonium salt form to the free base, making it extractable into an organic solvent.[1]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The free base of this compound is typically an oil, which can be further purified by vacuum distillation. Alternatively, it can be converted to its hydrochloride salt by treatment with HCl in ether to yield a stable, white crystalline solid.[1][6]

Conclusion

The synthesis of this compound is a foundational procedure in modern organic synthesis. The selection of L-leucine as the starting material is dictated by its ready availability and inherent chirality. The acid-catalyzed addition of isobutylene represents the most direct, atom-economical, and scalable route for the required tert-butyl esterification. A thorough understanding of the underlying mechanism—particularly the in-situ protection of the amino group via protonation—and careful control of the experimental conditions are paramount to achieving a successful and high-yielding synthesis. This guide provides the necessary technical framework for researchers to confidently execute and, if necessary, adapt this critical transformation.

References

  • Roeske, R. (1963). Preparation of t-Butyl Esters of Free Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Gaceur, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Spectroscopic Characterization of tert-Butyl 2-amino-5-methylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the non-standard amino acid ester, tert-Butyl 2-amino-5-methylhexanoate. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound and require a detailed understanding of its structural characterization. The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and supported by data from analogous structures.

Introduction to this compound

This compound is a derivative of the proteinogenic amino acid leucine, featuring a tert-butyl ester protecting group. The molecular formula is C₁₁H₂₃NO₂ and the molecular weight is 201.31 g/mol .[1] The presence of the bulky tert-butyl group can enhance the compound's stability and modulate its solubility, making it a potentially useful building block in peptide synthesis and medicinal chemistry.[] Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-a~3.3 - 3.5Triplet (t)1H
H-b~1.4 - 1.6Multiplet (m)2H
H-c~1.6 - 1.8Multiplet (m)1H
H-d~0.9Doublet (d)6H
H-e~1.45Singlet (s)9H
H-f~1.5 - 2.0 (broad)Singlet (s)2H

Causality Behind Predictions: The electron-withdrawing ester group deshields the alpha-proton (H-a), shifting it downfield. The protons of the tert-butyl ester (H-e) are all equivalent and appear as a sharp singlet. The diastereotopic protons of the isobutyl side chain (H-d) will appear as a doublet due to coupling with the adjacent methine proton (H-c). The amino group protons (H-f) are often broad and may exchange with deuterium in certain solvents.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment Predicted Chemical Shift (ppm)
C-1~174 - 176
C-2~53 - 55
C-3~42 - 44
C-4~24 - 26
C-5~22 - 23
C-6~80 - 82
C-7~28

Causality Behind Predictions: The carbonyl carbon of the ester (C-1) is the most deshielded, appearing at the lowest field. The carbon of the tert-butyl group attached to the oxygen (C-6) is also significantly downfield. The aliphatic carbons of the hexanoate chain appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

NMR Workflow Diagram

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectral Data

For this compound (MW = 201.31), the following peaks are expected in an electron ionization (EI) mass spectrum:

m/z Predicted Fragment
201[M]⁺ (Molecular Ion)
144[M - C₄H₉]⁺ (Loss of tert-butyl group)
102[M - C₄H₉O₂]⁺ (Loss of tert-butoxycarbonyl group)
57[C₄H₉]⁺ (tert-Butyl cation)

Causality Behind Predictions: The molecular ion peak at m/z 201 should be observable. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is highly characteristic of compounds containing this group. [4]Fragmentation via the loss of the tert-butyl group or the entire tert-butoxycarbonyl moiety is also expected.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like electrospray ionization (ESI) may be used to emphasize the molecular ion. [5]3. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. The predicted data and standardized protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this and related compounds. Adherence to these analytical methodologies ensures the integrity and reliability of research findings in the fields of chemical synthesis and drug discovery.

References

  • MDPI. tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. [Link]

  • Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • ChemUniverse. This compound [Q03097]. [Link]

  • PubChem. 2-Tert-butyl-5-methylcyclohexanol. [Link]

  • SpectraBase. 5-Tert-butyl-2-methyl-1-cyclohexanone. [Link]

  • PubChem. 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. [Link]

  • SpectraBase. L-leucine methyl ester hydrochloride. [Link]

  • MDPI. tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. [Link]

  • National Institutes of Health. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • PubChem. (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate. [Link]

  • Beilstein Journals. Molecular recognition of isomeric protonated amino acid esters monitored by ESI-mass spectrometry. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

  • PubChem. (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate. [Link]

  • PubChem. (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester. [Link]

  • National Institute of Standards and Technology. Leucine. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel mono, di, and tri ring-substituted tert-butyl phenylcyanoacrylates. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). [Link]

  • ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. [Link]

  • PubChem. Tert-butyl 2-amino-6-oxo-6-phenylhexanoate. [Link]

  • National Institutes of Health. Tert-butyl 6-aminohexanoate. [Link]

  • ResearchGate. VUV-UV spectra of leucine, α -methyl leucine and trileucine.... [Link]

  • SpectraBase. 5-Tert-butyl-2-methyl-1-cyclohexanone - Optional[MS (GC)] - Spectrum. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amino Acid Esters in Modern Drug Discovery

Tert-Butyl 2-amino-5-methylhexanoate, a derivative of the proteinogenic amino acid leucine, represents a class of chiral building blocks of increasing importance in pharmaceutical and agrochemical research. The incorporation of the bulky tert-butyl ester functional group offers unique steric and electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profile of a parent molecule. As with all chiral molecules, the precise three-dimensional arrangement of atoms, or stereochemistry, at the alpha-carbon is paramount, as different enantiomers can exhibit vastly different biological activities and metabolic fates.[1][2] This guide provides a comprehensive overview of the chemical structure, stereochemical considerations, and analytical methodologies pertinent to this compound, intended for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a leucine side chain (isobutyl group), an amine group at the α-position, and a carboxylic acid esterified with a tert-butyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1543874-84-5[3][4]
Molecular Formula C₁₁H₂₃NO₂[4]
Molecular Weight 201.31 g/mol [4]
SMILES CC(C)CCC(=O)OC(C)(C)C[3]
IUPAC Name This compound

The tert-butyl group is a key feature, providing significant steric hindrance that can protect the ester from hydrolysis by non-specific esterases in vivo, potentially prolonging the half-life of a drug candidate. Furthermore, this bulky group can influence the binding affinity and selectivity of the molecule for its biological target.

Caption: 2D structure of this compound.

The Critical Role of Stereochemistry

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, the (S)- and (R)-enantiomers. This chirality is of utmost importance in a biological context. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereoselective interactions.[1][5]

One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even cause undesirable side effects (the distomer).[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly encourage the development of single-enantiomer drugs, requiring thorough characterization of each stereoisomer.[2][5]

G cluster_0 Biological System (Chiral Environment) receptor Target Receptor/Enzyme (Chiral) S_enantiomer (S)-Enantiomer S_enantiomer->receptor High Affinity Binding (Therapeutic Effect) R_enantiomer (R)-Enantiomer R_enantiomer->receptor Low/No Affinity Binding (Inactive or Off-Target Effects)

Caption: Differential interaction of enantiomers with a chiral receptor.

Synthesis of Enantiopure this compound: A Proposed Protocol

The synthesis of enantiomerically pure this compound can be approached through several strategies, including the use of a chiral pool, chiral auxiliaries, or asymmetric catalysis. Below is a proposed, field-proven methodology starting from the readily available chiral amino acid, L-leucine ((S)-2-amino-5-methylhexanoic acid).

Step-by-Step Experimental Protocol

Objective: To synthesize (S)-tert-Butyl 2-amino-5-methylhexanoate from L-leucine.

Materials:

  • L-leucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • tert-Butyl acetate

  • Perchloric acid (HClO₄)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • 10% w/v aqueous citric acid

Protocol:

  • N-protection of L-leucine:

    • Suspend L-leucine (1.0 eq) in methanol.

    • Add triethylamine (2.0 eq) and cool the mixture to 0°C.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol, maintaining the temperature between 0 and 5°C.[7]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 10% w/v aqueous citric acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-L-leucine.

  • Esterification to form (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-methylhexanoate:

    • To a suspension of N-Boc-L-leucine (1.0 eq) in tert-butyl acetate at 0°C, slowly add perchloric acid (1.5 eq).

    • Stir the reaction mixture at room temperature for 48 hours.

    • Wash the reaction mixture with water and 1.0 N HCl solution.

    • Adjust the pH of the resultant aqueous solution to ~9 with 10% Na₂CO₃ solution.

    • Extract the product with dichloromethane.

    • Combine the organic phases, dry with anhydrous Na₂CO₃, filter, and concentrate to yield the crude product.

    • Purify by flash chromatography on silica gel.

  • Deprotection of the Amine (Optional, if the free amine is desired):

    • Dissolve the purified N-Boc protected ester in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of (S)-tert-Butyl 2-amino-5-methylhexanoate.

    • Neutralize with a suitable base to obtain the free amine.

G start L-Leucine step1 N-protection (Boc₂O, TEA, MeOH) start->step1 intermediate1 N-Boc-L-leucine step1->intermediate1 step2 Esterification (tert-Butyl acetate, HClO₄) intermediate1->step2 product (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-methylhexanoate step2->product step3 Deprotection (TFA, DCM) product->step3 final_product (S)-tert-Butyl 2-amino-5-methylhexanoate step3->final_product

Caption: Synthetic workflow for (S)-tert-Butyl 2-amino-5-methylhexanoate.

Rationale Behind Experimental Choices
  • N-protection: The use of the tert-butoxycarbonyl (Boc) group is a standard and robust method for protecting the amino functionality of amino acids.[7] It is stable to many reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for this synthesis.

  • Esterification: The use of tert-butyl acetate with a strong acid catalyst like perchloric acid is an effective method for the formation of tert-butyl esters. This method avoids the use of harsher conditions or more expensive reagents.

  • Chiral Integrity: Starting with enantiopure L-leucine and using reaction conditions that do not epimerize the chiral center ensures the stereochemical purity of the final product.

Analytical Characterization and Chiral Separation

Confirmation of the chemical structure and determination of the enantiomeric purity are critical steps in the characterization of this compound.

Structural Elucidation

Table 2: Analytical Techniques for Structural Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group (doublet and multiplet), the α-proton (triplet or multiplet), the tert-butyl group (singlet), and the amine protons (broad singlet). The tert-butyl group of the ester will typically appear as a sharp singlet around 1.4-1.5 ppm.[7][8]
¹³C NMR Resonances for the aliphatic carbons of the leucine side chain, the α-carbon, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (202.1805 for C₁₁H₂₄NO₂⁺). Fragmentation patterns can further confirm the structure.[9]
Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The most reliable method for determining the enantiomeric purity of this compound is through chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Recommended Protocol for Chiral HPLC Analysis:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is often effective for the separation of N-protected amino acid derivatives.[10][11] Columns like CHIRALPAK® or CHIRALCEL® are industry standards.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol is a good starting point.[11] The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the ester functionality.

  • Method Development: A gradient elution from low to high polarity can be used for initial screening, followed by optimization to an isocratic method for robust quantification of enantiomeric excess (ee).

G sample Racemic Mixture of This compound hplc Chiral HPLC System (CSP Column, Mobile Phase) sample->hplc separation Differential Interaction with Chiral Stationary Phase hplc->separation detector UV Detector separation->detector chromatogram Chromatogram detector->chromatogram enantiomer_S (S)-Enantiomer Peak chromatogram->enantiomer_S enantiomer_R (R)-Enantiomer Peak chromatogram->enantiomer_R

Caption: Workflow for chiral separation by HPLC.

Conclusion and Future Perspectives

This compound is a valuable chiral building block with significant potential in drug discovery. A thorough understanding of its chemical structure and, most importantly, its stereochemistry is fundamental to its successful application. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize this compound with a high degree of confidence in its chemical and stereochemical integrity. As the demand for stereochemically pure active pharmaceutical ingredients continues to grow, the methodologies for the synthesis and analysis of chiral molecules like this compound will remain a critical area of research and development.

References

  • Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.). Retrieved from [Link]

  • Synthesis method of L-tert-leucine and L-cyclohexylalanine. (n.d.). Google Patents.
  • Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. University of Bucharest. Retrieved from [Link]

  • Method for preparing tert-leucine and analogues thereof in enantiomeric form and intermediates therein. (n.d.). Google Patents.
  • Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). Retrieved from [Link]

  • Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucine - RSC Publishing. (n.d.). Retrieved from [Link]

  • Kannappan, V. (2025, October 2). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved from [Link]

  • Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 11(282). Retrieved from [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Retrieved from [Link]

  • Lecture 3: Stereochemistry and drugs. (2019, September 24). Retrieved from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (2015, July 27). Retrieved from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents. (n.d.).
  • This compound [Q03097] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). Retrieved from [Link]

  • tert-Butyl (3R)-3-amino-5-methyl-hexanoate | C11H23NO2 | CID 2733825 - PubChem. (n.d.). Retrieved from [Link]

  • METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID - European Patent Office EP1745136 B1. (n.d.). Retrieved from [Link]

  • (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate - PubChem. (n.d.). Retrieved from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. (n.d.). Retrieved from [Link]

  • 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | C12H23NO4 | CID 4393167 - PubChem. (n.d.). Retrieved from [Link]

  • Discovering biological information from mass spectrometry based proteomics - YouTube. (2022, March 17). Retrieved from [Link]

Sources

The Strategic Integration of tert-Butyl 2-amino-5-methylhexanoate as a Leucine Surrogate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and medicinal chemistry, the strategic use of non-proteinogenic amino acids offers a powerful tool for modulating the pharmacological properties of bioactive peptides. Among these, tert-butyl 2-amino-5-methylhexanoate emerges as a noteworthy surrogate for the natural amino acid L-leucine. This technical guide provides a comprehensive overview of the rationale, synthesis, and application of this leucine analog. We will delve into the nuanced advantages conferred by its unique structural features—the sterically demanding tert-butyl ester and the isobutyl side chain—which collectively influence peptide conformation, stability, and synthetic accessibility. This document will serve as a practical resource, offering detailed synthetic protocols, characterization data, and a critical analysis of its role in overcoming common challenges in peptide chemistry, such as steric hindrance during coupling and the control of secondary structure.

Introduction: The Rationale for Leucine Surrogates

Leucine, a branched-chain amino acid, is a frequent constituent of bioactive peptides and plays a crucial role in defining their structure and function. However, the direct use of leucine in peptide synthesis can sometimes be suboptimal for achieving desired therapeutic profiles. The introduction of synthetic amino acid surrogates, such as this compound, provides a strategic avenue to fine-tune the physicochemical and biological properties of peptides.[1]

The core advantages of employing such surrogates include:

  • Modulation of Lipophilicity: The bulky side chains of these surrogates can enhance the lipophilicity of the resulting peptide, potentially improving membrane permeability and oral bioavailability.

  • Conformational Constraint: The steric bulk of non-proteinogenic amino acids can impose specific dihedral angle preferences on the peptide backbone, leading to more stable and predictable secondary structures like β-sheets.[2]

  • Enhanced Proteolytic Stability: The unnatural structure of these amino acids can render the adjacent peptide bonds less susceptible to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide therapeutic.[1]

  • Overcoming Synthetic Hurdles: In certain synthetic contexts, the use of a protected surrogate can circumvent challenges associated with the reactivity of the parent amino acid.

This guide will focus specifically on this compound, a leucine surrogate that combines the steric influence of a tert-butyl ester with the characteristic isobutyl side chain of leucine.

Physicochemical Properties and Structural Considerations

The key to understanding the utility of this compound lies in its distinct structural features.

PropertyValueSource
CAS Number 1543874-84-5[3][4]
Molecular Formula C₁₁H₂₃NO₂[4]
Molecular Weight 201.31 g/mol [4]
SMILES CC(C)CCC(=O)OC(C)(C)C[3]

The tert-butyl ester group is a critical component of this surrogate. It serves as a robust protecting group for the carboxylic acid functionality during peptide synthesis.[5] Its bulkiness can also play a significant role in dictating the local conformation of the peptide chain.[6]

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for amino acid esterification. A general and effective method involves the acid-catalyzed reaction of the N-protected leucine with tert-butanol or isobutylene. Subsequent deprotection of the amino group yields the desired product.

Below is a generalized, illustrative protocol based on common laboratory practices for the synthesis of tert-butyl amino acid esters.

Experimental Protocol: Synthesis of N-Boc-L-leucine tert-butyl ester followed by Deprotection

This two-step process provides a reliable route to the title compound.

Step 1: Synthesis of N-Boc-L-leucine tert-butyl ester

Synthesis_Step1 cluster_reactants Reactants Boc_Leu N-Boc-L-leucine Boc_Leu_OtBu N-Boc-L-leucine tert-butyl ester Boc_Leu->Boc_Leu_OtBu Reaction tBuOH tert-Butanol tBuOH->Boc_Leu_OtBu DCC DCC DCC->Boc_Leu_OtBu DMAP DMAP (cat.) DMAP->Boc_Leu_OtBu Solvent DCM, 0°C to RT Solvent->Boc_Leu_OtBu

Figure 1: Synthesis of N-Boc-L-leucine tert-butyl ester.

  • Reaction Setup: To a solution of N-Boc-L-leucine (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Coupling: Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Deprotection of the N-Boc group

Synthesis_Step2 cluster_reactants Reactants Boc_Leu_OtBu N-Boc-L-leucine tert-butyl ester Leu_OtBu This compound Boc_Leu_OtBu->Leu_OtBu Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Leu_OtBu Solvent DCM Solvent->Leu_OtBu

Figure 2: Deprotection of the N-Boc group.

  • Reaction Setup: Dissolve the purified N-Boc-L-leucine tert-butyl ester in DCM.

  • Deprotection: Add an excess of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours.

  • Workup: Remove the solvent and excess TFA under reduced pressure. The resulting product is often obtained as a TFA salt and can be used directly or neutralized with a mild base.

Characterization

Accurate characterization of this compound is essential for its effective use in synthesis. The following are expected spectral data based on its structure and data from similar compounds.

Technique Expected Data
¹H NMR Signals corresponding to the tert-butyl ester protons (singlet, ~1.5 ppm), isobutyl side chain protons (multiplets, ~0.9-1.8 ppm), and the α-proton (multiplet, ~3.5-3.7 ppm).
¹³C NMR Resonances for the tert-butyl ester carbons, the isobutyl side chain carbons, and the α-carbon.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 202.18.
IR Spectroscopy Characteristic peaks for the N-H stretch of the primary amine (~3300-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and the C=O stretch of the ester (~1730 cm⁻¹).[7]

Application in Peptide Synthesis: A Surrogate for Leucine

The primary application of this compound is as a leucine surrogate in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Advantages in Peptide Coupling

The tert-butyl ester functionality offers several advantages in peptide synthesis:

  • Acid-Labile Protection: The tert-butyl group is stable to the basic conditions often used for Fmoc deprotection in SPPS, but it is readily cleaved under acidic conditions, typically with TFA, concurrently with the cleavage of the peptide from the resin.[8]

  • Steric Influence: The steric bulk of the tert-butyl group can influence the coupling reaction. While it can sometimes hinder the approach of the incoming activated amino acid, this steric effect can also be beneficial in preventing side reactions such as diketopiperazine formation.[6][9]

Influence on Peptide Conformation

The incorporation of bulky, non-proteinogenic amino acids like this compound can have a profound impact on the secondary structure of peptides. The steric hindrance from the side chain and the tert-butyl ester can restrict the conformational freedom of the peptide backbone, favoring more extended conformations.[2] This can be particularly useful in the design of peptides that are intended to adopt a specific fold for biological activity.[10]

Peptide_Conformation cluster_leucine Peptide with Leucine cluster_surrogate Peptide with Surrogate Leu Flexible Conformation Surrogate This compound Constrained Constrained Conformation (e.g., β-sheet propensity) Surrogate->Constrained Steric Hindrance

Sources

Navigating the Synthesis and Application of tert-Butyl 2-amino-5-methylhexanoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-Proteinogenic Amino Acid Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of non-proteinogenic amino acids and their derivatives is a cornerstone of rational drug design. These unique building blocks offer medicinal chemists a powerful toolkit to modulate the physicochemical and pharmacological properties of lead compounds, thereby enhancing their therapeutic potential. Among these, tert-Butyl 2-amino-5-methylhexanoate, a derivative of leucine, represents a valuable intermediate with significant applications in the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, covering its commercial availability, synthetic methodologies, and critical role in drug development. We will delve into the mechanistic advantages conferred by the tert-butyl ester moiety, particularly in the context of metabolic stability and prodrug strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

I. Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers specializing in research and development chemicals, as well as larger-scale manufacturing. The compound is typically offered at purities of 98% or higher. When procuring this intermediate, it is crucial to obtain and review the Certificate of Analysis (CoA) to confirm its identity and purity.

Below is a summary of representative suppliers for this compound (CAS Number: 1543874-84-5):

SupplierProduct NumberPurityNotes
ChemUniverseQ0309798%Available in various quantities from 100mg to bulk.[1]
Sobekbio BiosciencesAG00HY8798%Distributed by Angene Chemical.[2]
BLD Pharm--Provides access to NMR, HPLC, and other analytical data.
Ivy Fine Chemicals--Listed as a supplier for this CAS number.
Shanghai Macklin Biochemical Co., Ltd.--Offers international shipping and sample availability.

II. The Tert-Butyl Ester Moiety: A Strategic Tool in Drug Design

The tert-butyl ester group in this compound is not merely a synthetic handle; it is a strategic element that imparts several advantageous properties to a molecule, particularly in the context of drug development.

A. Enhancing Metabolic Stability

A frequent challenge in drug design is the susceptibility of ester groups to hydrolysis by plasma and tissue esterases, leading to rapid metabolism and clearance of the parent drug. The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, rendering the ester bond more resistant to enzymatic cleavage.[3][4] This increased metabolic stability can lead to a longer plasma half-life and improved pharmacokinetic profile of a drug candidate. Research into the metabolism of drugs containing tert-butyl groups has shown that while they can be metabolized, the rate is often significantly slower compared to less hindered esters.

B. Application in Prodrug Strategies

The differential stability of tert-butyl esters can be harnessed in prodrug design. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. By masking a carboxylic acid group as a tert-butyl ester, the polarity of a molecule can be reduced, potentially enhancing its membrane permeability and oral bioavailability.[1][5] The slower, controlled hydrolysis of the tert-butyl ester in specific tissues or an acidic tumor microenvironment can lead to targeted drug release, thereby improving the therapeutic index and reducing systemic toxicity.[3][4]

A recent study on 6-diazo-5-oxo-l-norleucine (DON) prodrugs for cancer therapy demonstrated that the tert-butyl ester derivative exhibited excellent metabolic stability in plasma and intestinal homogenates, leading to high tumor exposure of the active drug.[3][4][6]

III. Synthetic Approaches to this compound

A. General Synthetic Strategy: Esterification of Leucine

A common and straightforward method for the preparation of tert-butyl esters of amino acids involves the acid-catalyzed reaction of the amino acid with a tert-butylating agent.

Synthesis_Strategy Leucine L-Leucine Protection Amino Group Protection (e.g., Boc) Leucine->Protection Boc2O, base Esterification Esterification with tert-butylating agent (e.g., tert-butyl acetate, isobutylene) Protection->Esterification Acid catalyst Deprotection Amino Group Deprotection Esterification->Deprotection Acid (e.g., TFA) Product This compound Deprotection->Product

Caption: General synthetic workflow for this compound.

B. Detailed Experimental Protocol (Adapted from General Methods)

The following protocol is an adapted procedure for the synthesis of this compound, based on well-established methods for the synthesis of amino acid tert-butyl esters.[7]

Step 1: N-Protection of L-Leucine

  • To a solution of L-Leucine (1 eq.) in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide (2 eq.).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the N-Boc-L-leucine with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected amino acid.

Step 2: Tert-Butylation of N-Boc-L-Leucine

  • Dissolve the N-Boc-L-leucine (1 eq.) in tert-butyl acetate.

  • Add a catalytic amount of a strong acid, such as perchloric acid or bis(trifluoromethanesulfonyl)imide, to the solution.[7]

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-tert-Butyl 2-amino-5-methylhexanoate.

Step 3: Deprotection of the Amino Group

  • Dissolve the N-Boc-protected ester (1 eq.) in a suitable solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a minimal amount of water and basify with a mild base (e.g., sodium bicarbonate) to a neutral pH.

  • Extract the final product, this compound, with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the pure product.

IV. Applications in Drug Discovery and Development

While direct citations for the use of this compound in specific, named drug synthesis pathways are not prevalent in publicly available literature, its structural motif, a tert-butyl ester of a leucine analogue, is highly relevant in medicinal chemistry. L-tert-leucine and its derivatives are incorporated into various drug candidates for their unique steric and electronic properties.

A. Antiviral Agents

The synthesis of the antiviral drug Nirmatrelvir (a component of Paxlovid) involves the use of L-tert-leucine as a key building block.[8] The tert-leucine moiety plays a crucial role in the binding of the inhibitor to the viral protease. While not the exact molecule, the structural similarity of this compound to protected L-tert-leucine highlights its potential as a precursor or analogue in the development of novel protease inhibitors.

B. Anticancer Therapeutics

In the field of oncology, amino acid esters are frequently employed as prodrugs to enhance drug delivery to tumor cells.[1][9][10] The increased lipophilicity of the ester can improve cell penetration, and the ester can be designed for cleavage by enzymes that are overexpressed in cancer cells. The use of a tert-butyl ester, as seen in derivatives of L-γ-methyleneglutamic acid amides, can improve the pharmacokinetic properties of these anticancer agents.[1][10]

C. Synthesis of Complex Peptidomimetics

Non-proteinogenic amino acid esters are fundamental building blocks in the synthesis of peptidomimetics. These molecules mimic the structure of natural peptides but have modified backbones or side chains to improve properties such as stability, potency, and selectivity. The tert-butyl ester of 2-amino-5-methylhexanoate can be utilized in solid-phase or solution-phase peptide synthesis to introduce this specific side chain into a growing peptide chain.[11]

V. Conclusion and Future Perspectives

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its key structural feature, the tert-butyl ester, offers a strategic advantage for medicinal chemists seeking to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. While direct applications in marketed drugs are not widely documented, the prevalence of structurally related motifs, such as L-tert-leucine, in antiviral and anticancer agents underscores the value of this compound as a versatile intermediate.

Future research in this area may focus on the development of more efficient and stereoselective synthetic routes to this compound and its analogues. Furthermore, the exploration of this building block in the design of novel prodrugs and peptidomimetics for a range of therapeutic targets remains a promising avenue for innovation in medicinal chemistry. The principles and methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery programs.

VI. References

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. [Link]

  • A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI. [Link]

  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PubMed Central. [Link]

  • ChemUniverse. This compound [Q03097]. [Link]

  • Mild and Efficient Method for Preparation of tert-Butyl Esters. ResearchGate. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ACS Publications. [Link]

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PubMed Central. [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv. [Link]

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Lookchem. [Link]

  • An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Taylor & Francis Online. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. National Institutes of Health. [Link]

  • Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. PubMed Central. [Link]

  • Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate. [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. MDPI. [Link]

  • Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community. [Link]

  • Antiviral Agents. PubMed Central. [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. ACS Publications. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Chemical Nature of tert-Butyl 2-amino-5-methylhexanoate

This compound is an ester derivative of the amino acid leucine. Its structure incorporates two key functional groups that dictate its reactivity and handling requirements: a primary amine and a tert-butyl ester. The primary amine is a nucleophilic center and can react with various electrophiles. The tert-butyl ester serves as a protecting group for the carboxylic acid, which is stable under basic conditions but readily cleaved by strong acids.[1][2] This acid lability is a crucial consideration for its storage and handling to prevent unintended deprotection.[1][2]

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound should be treated as a hazardous chemical. The primary hazards associated with similar amino acid esters and N-Boc protected compounds include:

  • Skin Corrosion/Irritation: Direct contact may cause skin irritation or, in some cases, severe burns.[3][4][5]

  • Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or irreversible damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]

  • Harmful if Swallowed: Ingestion may be harmful to health.[3][6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₁₁H₂₃NO₂Inferred
Molecular Weight201.31 g/mol Inferred
AppearanceLikely a liquid or low-melting solidInferred
SolubilitySoluble in organic solventsInferred

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dust, a chemical fume hood is required.[7]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4][7]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times.[7] Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-retardant lab coat should be worn to protect street clothing and skin.[8]

  • Respiratory Protection: If working outside of a fume hood where there is a risk of inhalation, a NIOSH/MSHA approved respirator may be necessary.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and maintaining the integrity of the compound.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Use only non-sparking tools, especially when handling larger quantities.[9]

  • Ensure containers are properly labeled.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • For long-term storage and to maintain product quality, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Procedures
  • Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10] For larger spills, dike the area to prevent spreading.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]

  • Do not dispose of down the drain.

Experimental Workflows and Diagrams

General Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Work-up Work-up Reaction Setup->Work-up Quench Reaction Quench Reaction Work-up->Quench Reaction Waste Disposal Waste Disposal Quench Reaction->Waste Disposal Clean Equipment Clean Equipment Waste Disposal->Clean Equipment Store Compound Store Compound Clean Equipment->Store Compound Doff PPE Doff PPE Store Compound->Doff PPE

Caption: A typical workflow for handling this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an accidental exposure.

G cluster_skin_eye cluster_inhalation cluster_ingestion node_action node_action Exposure Exposure Occurs Skin_Eye Skin or Eye Contact? Exposure->Skin_Eye Inhalation Inhalation? Exposure->Inhalation Ingestion Ingestion? Exposure->Ingestion Flush Flush with Water (15 min) Skin_Eye->Flush Yes Remove_Clothing Remove Contaminated Clothing Flush->Remove_Clothing Seek_Medical Seek Immediate Medical Attention Remove_Clothing->Seek_Medical Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Yes Fresh_Air->Seek_Medical Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Yes Rinse_Mouth->Seek_Medical

Caption: Decision tree for first-aid response to exposure.

References

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • SAFETY DATA SHEET 1325-AMINO ACID 40%. (n.d.). BC Fertilis Panama. [Link]

  • AMINO ACID STANDARD - SAFETY DATA SHEET. (n.d.). [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

Sources

Solubility Profile of tert-Butyl 2-amino-5-methylhexanoate in Organic Solvents: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of tert-Butyl 2-amino-5-methylhexanoate, a key chiral building block in organic synthesis. Rather than presenting a static dataset, this document serves as a methodological whitepaper, equipping researchers, chemists, and drug development professionals with the theoretical knowledge and practical protocols necessary to generate and interpret high-quality solubility data. We will delve into the thermodynamic principles governing dissolution, present detailed, self-validating experimental workflows for both qualitative and quantitative analysis, and discuss the practical implications of the resulting solubility profile in a pharmaceutical development context.

Introduction to this compound and its Significance

This compound is an ester derivative of the amino acid leucine. Its structure is characterized by three key functional regions: a primary amine (a polar, basic center), a bulky, nonpolar isobutyl side chain, and a sterically hindered tert-butyl ester group, which imparts significant lipophilicity. This unique combination of polar and nonpolar characteristics suggests a complex and highly solvent-dependent solubility profile.

In the pharmaceutical industry, compounds like this serve as crucial intermediates for synthesizing more complex molecules. Understanding their solubility is not an academic exercise; it is a fundamental requirement for:

  • Process Chemistry: Selecting appropriate reaction solvents to ensure homogeneity and optimal reaction rates.

  • Purification and Isolation: Designing efficient crystallization or chromatography procedures, which are fundamentally based on solubility differences.[2]

  • Formulation Development: For final drug substances, solubility dictates the choice of delivery vehicle and directly impacts bioavailability.[3]

This guide provides the scientific rationale and actionable protocols to thoroughly characterize the solubility of this versatile intermediate.

The Theoretical Framework of Solubility

The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[4] The relationship is described by the equation:

ΔG = ΔH – TΔS [4]

Where:

  • ΔG (Gibbs Free Energy): The overall energy change. A negative ΔG indicates a spontaneous dissolution process.

  • ΔH (Enthalpy of Solution): The heat absorbed or released. It represents the energy difference between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS (Entropy of Solution): The change in disorder. Dissolution of a structured crystal into a liquid solution typically increases entropy, which favors the process.[5]

The guiding principle of "like dissolves like" is a practical simplification of these thermodynamic concepts.[6] Solvents that have similar polarity and intermolecular force capabilities (e.g., hydrogen bonding, dipole-dipole interactions) to the solute are more likely to form energetically favorable interactions (a favorable ΔH), leading to higher solubility.

For this compound, we can predict:

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary amine can act as a hydrogen bond donor and acceptor, and the ester carbonyl can act as an acceptor. These solvents can interact strongly with the polar "head" of the molecule.

  • In Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, but they cannot donate hydrogen bonds. Solubility will depend on the balance of interactions.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the isobutyl and tert-butyl groups via van der Waals forces. The polar amine group will be poorly solvated, likely limiting overall solubility.

Methodology for Experimental Solubility Determination

A robust determination of solubility involves a multi-step process, beginning with a qualitative assessment and culminating in precise quantitative measurement.

Core Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A representative panel of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane), HPLC-grade.

  • Equipment: Analytical balance, vials with screw caps, magnetic stirrer and stir bars, temperature-controlled shaker or water bath, syringe filters (0.22 or 0.45 µm), autosampler vials.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[1]

Protocol 1: Qualitative Solubility Assessment

Causality: This initial screening provides a rapid, semi-quantitative estimate of solubility, allowing for the efficient planning of more rigorous quantitative experiments. It helps classify the compound's solubility into categories such as "soluble," "sparingly soluble," or "insoluble."[7]

Step-by-Step Procedure:

  • Weigh approximately 10 mg of this compound into a small glass vial.

  • Add the selected solvent dropwise (e.g., 0.1 mL increments) using a calibrated pipette.

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid particles against a dark background.

  • Continue adding solvent up to a total volume of 1-2 mL.

  • Record the approximate volume of solvent required to achieve complete dissolution.[8]

Protocol 2: Quantitative Determination via the Shake-Flask Method

Causality: The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] By ensuring an excess of solid is present and allowing sufficient time for equilibrium to be reached, this method measures the maximum concentration of solute a solvent can hold under specified conditions.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a vial. The key is to ensure solid material remains visible at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium. A 24-hour period is common, though 48-72 hours should be tested to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a solvent-compatible syringe filter (e.g., PTFE or nylon) into a clean autosampler vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the analytical instrument's linear range.

  • Analysis: Analyze the filtrate's concentration using a pre-validated analytical method, such as HPLC-UV.

Workflow Visualization:

G Figure 1: Shake-Flask Method for Thermodynamic Solubility prep 1. Preparation Add excess solute to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equil 3. Equilibration Agitate at constant T (e.g., 24-48h @ 25°C) solvent->equil settle 4. Phase Separation Allow excess solid to settle equil->settle sample 5. Sampling Withdraw supernatant settle->sample filter 6. Filtration 0.22 µm syringe filter sample->filter analyze 7. Analysis Quantify concentration (e.g., by HPLC) filter->analyze result Solubility Value (mg/mL or mol/L) analyze->result

Caption: Figure 1: Workflow for determining thermodynamic solubility using the shake-flask method.

Analytical Quantification by HPLC-UV

Causality: HPLC is a highly specific and sensitive technique for quantifying the concentration of a solute in a solution, even in the presence of minor impurities.[9] A UV detector is suitable if the compound possesses a chromophore; for amino acid esters, the ester carbonyl group provides weak UV absorbance at low wavelengths (~210-220 nm), which is often sufficient for quantification.

Step-by-Step Protocol:

  • Method Development:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA to ensure the amine is protonated and gives good peak shape) is typical.

    • Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for the compound.

  • Preparation of Standard Solutions:

    • Create a concentrated stock solution by accurately weighing the compound and dissolving it in a suitable solvent (e.g., acetonitrile).

    • Perform a series of serial dilutions to prepare at least five calibration standards spanning the expected concentration range of the solubility samples.[9]

  • Calibration Curve Generation:

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.[9]

  • Sample Analysis:

    • Inject the filtered samples obtained from the shake-flask experiment (Protocol 2).

    • Record the peak area for the analyte.

  • Concentration Calculation:

    • Use the peak area from the sample and the equation from the calibration curve to calculate the concentration of the compound in the analyzed solution.

    • Remember to account for any dilutions made during sample preparation.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The results allow for a rational selection of solvents for various applications.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Classification
Polar Protic Methanol5.1> 100Freely Soluble
Ethanol4.3> 100Freely Soluble
Isopropanol3.950 - 100Soluble
Polar Aprotic Acetonitrile5.810 - 30Sparingly Soluble
Dichloromethane3.1> 100Freely Soluble
Ethyl Acetate4.430 - 50Soluble
Nonpolar Toluene2.41 - 10Slightly Soluble
Heptane0.1< 1Very Slightly Soluble

Note: Data are illustrative examples. Classification based on USP definitions.[9]

Interpretation:

  • High solubility in alcohols would be expected due to their ability to hydrogen bond with the amine and solvate the polar head of the molecule.

  • Moderate to high solubility in dichloromethane and ethyl acetate would be driven by interactions with the lipophilic alkyl chains and the ester group.

  • Low solubility in nonpolar solvents like heptane would be predicted because these solvents cannot effectively solvate the polar amine group, making the energetic cost of breaking the crystal lattice too high.

Practical Implications in Drug Development

  • Solvent Selection for Recrystallization: A good solvent system for recrystallization is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Based on the hypothetical data, a mixed solvent system like Toluene/Heptane or Ethyl Acetate/Heptane could be an excellent choice for purifying this compound.

  • Reaction Chemistry: If this compound is a reactant, choosing a solvent where it is freely soluble, such as methanol or dichloromethane, would ensure a homogeneous reaction medium, leading to more predictable kinetics and easier process control.

  • Preformulation Screening: If a derivative of this compound were an API, its low solubility in nonpolar media would be a critical consideration for developing lipid-based formulations. The data would guide formulators toward more polar excipient systems.[3]

Conclusion

The solubility profile of this compound is a foundational dataset that informs its handling, purification, and application throughout the chemical and pharmaceutical development process. By employing systematic, validated methodologies such as the isothermal shake-flask method coupled with precise HPLC quantification, researchers can generate reliable data. Understanding the underlying thermodynamic principles allows for the intelligent interpretation of this data, enabling rational solvent selection, the design of robust purification processes, and the anticipation of formulation challenges. This guide provides the necessary framework to achieve these critical objectives.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Environmental Organic Chemistry.
  • Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(1), 139-141.
  • SparkNotes. Solubility. SparkNotes.
  • Various Authors. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Fahr, A., & Liu, X. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Fountainhead Press.
  • University of Colorado Boulder. Experiment 5: Solubility.
  • Wikipedia. Solubility.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Pandey, P. K. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Various Authors. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • Rao, G. V., et al. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids.
  • Journal of Pharmaceutical and Biomedical Analysis. Analytical Method Selection for Drug Product Dissolution Testing.

Sources

Methodological & Application

Application Note and Experimental Protocol: Synthesis of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of tert-Butyl 2-amino-5-methylhexanoate, the tert-butyl ester of the amino acid L-leucine. This compound is a valuable building block in peptide synthesis and drug discovery, prized for the temporary protection its bulky ester group provides to the C-terminus during peptide coupling reactions. The protocol herein describes a highly efficient, one-step synthesis from L-leucine, circumventing the need for traditional N-protection and subsequent deprotection steps. This method offers high yields and preserves the stereochemical integrity of the chiral center.

Introduction

Amino acid esters are fundamental intermediates in the field of medicinal chemistry and peptide synthesis.[1] The tert-butyl ester of L-leucine, in particular, serves as a crucial building block where the carboxylic acid functionality is masked to prevent unwanted side reactions during the formation of peptide bonds. The tert-butyl group can be selectively removed under acidic conditions, making it an orthogonal protecting group to many N-terminal protecting groups like Fmoc and Cbz.

Traditionally, the synthesis of such esters involves a multi-step process: N-protection of the amino acid, esterification of the carboxylic acid, and finally, N-deprotection. This application note details a more streamlined and efficient direct synthesis that has been reported in the literature, offering significant advantages in terms of time, resources, and overall yield.[2]

Reaction Scheme

The described protocol is based on the direct tert-butylation of L-leucine using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (t-BuOAc).

Figure 1: Direct tert-butylation of L-Leucine.

Materials and Reagents

Reagent/MaterialGradeSupplier
L-Leucine≥98%e.g., Sigma-Aldrich
tert-Butyl acetate (t-BuOAc)Anhydrous, ≥99%e.g., Sigma-Aldrich
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)≥95%e.g., Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrouse.g., Fisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solutionACS GradePrepared in-house
Brine (Saturated NaCl solution)ACS GradePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS Gradee.g., VWR
Round-bottom flask--
Magnetic stirrer and stir bar--
Argon or Nitrogen supplyHigh purity-
Separatory funnel--
Rotary evaporator--

Experimental Protocol

This protocol is adapted from a literature procedure for the direct tert-butylation of free amino acids.[2]

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-leucine (1.31 g, 10 mmol).

  • Add anhydrous tert-butyl acetate (50 mL).

  • Flush the flask with argon or nitrogen to create an inert atmosphere.

2. Reagent Addition:

  • With vigorous stirring, add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (3.11 g, 11 mmol, 1.1 equivalents) to the suspension at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within a few hours.

3. Work-up and Isolation:

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Expected signals include those for the isobutyl group (doublet and multiplet), the α-proton (triplet), the amino protons (broad singlet), and the tert-butyl group (singlet at ~1.4-1.5 ppm).

  • ¹³C NMR (CDCl₃): Signals corresponding to the carbonyl carbon, the α-carbon, the carbons of the isobutyl group, and the quaternary and methyl carbons of the tert-butyl ester will be present.

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ peak for C₁₀H₂₁NO₂ is m/z 188.16.

  • Chiral HPLC: To confirm that no racemization has occurred during the synthesis.[2]

Safety Precautions

  • Bis(trifluoromethanesulfonyl)imide is corrosive and should be handled with care in a fume hood.

  • tert-Butyl acetate and diethyl ether are flammable solvents. Ensure all operations are performed away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Workflow Diagram

A 1. Add L-Leucine and t-BuOAc to flask B 2. Flush with inert gas (Ar/N₂) A->B C 3. Add Tf₂NH at room temperature B->C D 4. Stir and monitor reaction by TLC C->D E 5. Quench with saturated NaHCO₃ solution D->E F 6. Extract with diethyl ether E->F G 7. Wash with brine, dry, and concentrate F->G H 8. Purify by column chromatography G->H

Figure 2: Experimental workflow for the synthesis.

References

  • G. A. Olah, S. J. Kuhn, in Friedel-Crafts and Related Reactions, G. A. Olah, Ed. (Interscience, New York, 1964), vol. 3, pp. 1153–1241.
  • Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
  • Krapcho, A. P.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry2001 , 66(21), 7145-7148. Available at: [Link]

  • Wikipedia. Tert-Butoxycarbonyl protecting group. Available at: [Link]

  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Available at: [Link]

  • Google Patents. Production of tertiary butyl ester of amino acid and its hydrochloride.
  • SCIRP. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science2017 , 9(4), 110-122. Available at: [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Tert-butyl Esterification of 2-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the tert-butyl esterification of 2-amino-5-methylhexanoic acid, a leucine derivative. The tert-butyl ester is a critical protecting group for the carboxylic acid functionality, preventing its unwanted participation in side reactions during peptide synthesis and the development of active pharmaceutical ingredients (APIs). This protocol outlines a robust and scalable method that utilizes tert-butyl acetate as the alkylating agent with a strong acid catalyst. This application note will explore the mechanistic details of the reaction, provide a detailed, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Importance of Tert-butyl Esters in Modern Synthesis

The strategic protection of functional groups is a fundamental concept in contemporary organic synthesis, especially in the multi-step construction of complex molecules like peptides and pharmaceuticals. The carboxylic acid group of amino acids is highly reactive and must be "masked" to enable the selective formation of amide bonds at the N-terminus. The tert-butyl (t-Bu) ester is an excellent protecting group for this purpose due to its steric hindrance, which provides considerable stability under a variety of reaction conditions, including those used for peptide coupling and N-terminal deprotection.[1] Importantly, the t-Bu group can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), which typically do not affect other common protecting groups, thereby ensuring an orthogonal protection strategy.[1][2]

2-Amino-5-methylhexanoic acid, a derivative of leucine, is a significant building block in medicinal chemistry. Its inclusion in peptide chains can alter the lipophilicity and steric characteristics of the resulting molecule, thereby influencing its pharmacological properties. The successful synthesis of peptides containing this amino acid is, therefore, dependent on the efficient protection of its carboxyl group.

Reaction Mechanism and Rationale

The tert-butyl esterification of 2-amino-5-methylhexanoic acid is achieved through an acid-catalyzed esterification. This protocol uses tert-butyl acetate as the source of the tert-butyl group and a strong acid, such as perchloric acid, to catalyze the reaction.

The reaction begins with the protonation of the carbonyl oxygen of the amino acid's carboxylic acid group by the strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack. The tert-butyl cation, formed in situ from the protonation of tert-butyl acetate and subsequent loss of acetic acid, then serves as the electrophile. The lone pair of electrons on the hydroxyl oxygen of the protonated carboxylic acid attacks the tert-butyl cation, creating a protonated ester intermediate. Finally, deprotonation of this intermediate produces the desired tert-butyl ester and regenerates the acid catalyst.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierCAS No.Notes
2-Amino-5-methylhexanoic acid≥98%Sigma-Aldrich64490-92-2
Tert-butyl acetateAnhydrous, ≥99%Sigma-Aldrich540-88-5Store over molecular sieves.
Perchloric acid (70%)ACS ReagentSigma-Aldrich7601-90-3Caution: Strong oxidizer. Handle with extreme care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Brine (Saturated NaCl Solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (500 mL)
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylhexanoic acid (1.0 eq).

    • Add tert-butyl acetate (10 eq) to the flask. The large excess of tert-butyl acetate acts as both the reagent and the solvent, pushing the reaction equilibrium toward the product.

    • Place the flask in an ice bath and cool the mixture to 0-5 °C with gentle stirring. This initial cooling helps to manage the exothermic reaction when the strong acid catalyst is added.

  • Catalyst Addition:

    • CAUTION: Perchloric acid is a potent oxidizing agent and must be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

    • Slowly add perchloric acid (70%, 0.1 eq) dropwise to the cooled, stirring suspension. The addition should be performed over 10-15 minutes to keep the temperature below 10 °C. A minor color change may be observed.

  • Reaction Progression:

    • Once the catalyst addition is complete, remove the ice bath and let the reaction mixture warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate/Hexanes) and visualized with a ninhydrin stain. The reaction is complete when the starting amino acid spot is no longer visible.

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully and slowly quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence stops. This neutralizes the perchloric acid catalyst.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Add dichloromethane (DCM, 100 mL) to the separatory funnel and shake vigorously. Allow the layers to separate. The organic layer will contain the desired tert-butyl ester.

    • Extract the aqueous layer twice more with DCM (2 x 50 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution, 50 mL) to remove any residual water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary):

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-amino-5-methylhexanoyl-tert-butyl ester.

Reaction Workflow Diagram

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 2-amino-5-methylhexanoic acid and tert-butyl acetate to flask B 2. Cool to 0-5 °C in an ice bath A->B C 3. Slowly add Perchloric Acid (catalyst) B->C D 4. Stir at room temperature for 12-24h C->D E 5. Monitor by TLC D->E F 6. Quench with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify by Chromatography (if needed) J->K P 2-Amino-5-methylhexanoyl- tert-butyl ester K->P Pure Product

Sources

Topic: Advanced Strategies in Solid-Phase Peptide Synthesis (SPPS): Incorporating Sterically Hindered Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1][2] However, many valuable ncAAs, particularly those with bulky side chains such as L-tert-Leucine, present significant synthetic challenges due to steric hindrance.[3] Standard solid-phase peptide synthesis (SPPS) protocols often fail, leading to low coupling efficiencies, deletion sequences, and impure final products. This guide provides an in-depth analysis of the mechanistic challenges posed by sterically hindered residues and delivers a robust, field-proven protocol for their successful incorporation using advanced coupling strategies. We will focus on Fmoc-L-tert-Leucine as a model system and explore the broader context of the universally applied Fmoc/tBu protection strategy, providing researchers with the tools to overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are made, enabling the routine assembly of complex sequences.[4] The core of the process is a repeated cycle of Nα-deprotection and amino acid coupling to a growing peptide chain anchored to an insoluble resin.[5] The introduction of ncAAs expands the chemical diversity accessible to peptide scientists far beyond the 20 proteinogenic amino acids.[6][7]

A significant obstacle arises when incorporating amino acids with bulky structures, such as α,α-disubstituted or N-methylated amino acids.[8] The user's query regarding "tert-Butyl 2-amino-5-methylhexanoate" (Leucine tert-butyl ester) highlights two key chemical motifs relevant to this challenge: a bulky side chain and the use of a tert-butyl group. While Leucine tert-butyl ester is not a standard building block for SPPS chain elongation, its structure points to the critical issue of steric hindrance, exemplified by the non-canonical amino acid L-tert-Leucine.

Steric hindrance from a bulky side chain, like the t-butyl group of tert-Leucine, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This leads to:

  • Dramatically Slower Coupling Kinetics: The rate of amide bond formation is significantly reduced.[3]

  • Incomplete Reactions: Failure to achieve quantitative coupling results in deletion sequences that are difficult to separate from the target peptide.

  • Side Reactions: Aggressive reaction conditions used to force the coupling can increase the risk of racemization.

Overcoming these issues requires a departure from standard protocols and the adoption of specialized reagents and optimized conditions.

The Fmoc/tBu Orthogonal Protection Strategy

The most common approach in modern SPPS is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme.[9]

  • The Fmoc (9-fluorenylmethoxycarbonyl) group protects the Nα-amine and is removed at each cycle with a mild base, typically a solution of piperidine in DMF.[10]

  • The reactive side chains of amino acids (e.g., the ε-amino group of Lysine or the carboxylic acid of Aspartate) are protected by acid-labile groups , predominantly based on tert-butyl (tBu) .[9]

This orthogonality is crucial; the base used for Fmoc removal does not affect the acid-labile side-chain protection. These tBu-based groups are only removed at the very end of the synthesis during the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA).[11]

Amino AcidSide-Chain Protecting GroupRationale
Aspartic Acidtert-Butyl ester (OtBu)Prevents side-chain amide bond formation.
Glutamic Acidtert-Butyl ester (OtBu)Prevents side-chain amide bond formation.
Serinetert-Butyl ether (tBu)Masks the hydroxyl group to prevent acylation.
Threoninetert-Butyl ether (tBu)Masks the hydroxyl group to prevent acylation.
Tyrosinetert-Butyl ether (tBu)Masks the phenolic hydroxyl group.
Lysinetert-Butyloxycarbonyl (Boc)Protects the ε-amino group from coupling.
CysteineTrityl (Trt)Protects the thiol group from oxidation/alkylation.
HistidineTrityl (Trt)Protects the imidazole nitrogen.
A summary of common tBu-based side-chain protecting groups used in Fmoc-SPPS.

The final cleavage cocktail not only liberates the peptide from the resin but also removes all these protecting groups. This process generates highly reactive tert-butyl carbocations, which can cause unwanted side reactions like alkylation of sensitive residues (Trp, Cys, Met).[9][12] To prevent this, "scavengers" such as triisopropylsilane (TIS) and water are added to the cleavage cocktail to quench these carbocations.[5]

Experimental Protocol: Incorporation of Fmoc-L-tert-Leucine

This protocol provides a validated method for incorporating the sterically hindered residue Fmoc-L-tert-Leucine into a peptide sequence using an automated peptide synthesizer.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus).

  • Amino Acids: Standard Nα-Fmoc protected amino acids with tBu-based side-chain protection.

  • Hindered Amino Acid: Nα-Fmoc-L-tert-Leucine.

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Activator Base: N,N-Diisopropylethylamine (DIEA).

  • Capping Solution: Acetic anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether.

Experimental Workflow

The overall workflow follows the standard SPPS cycle, with critical modifications made for the coupling of the hindered residue.

SPPS_Workflow cluster_standard Standard SPPS Cycle cluster_hindered Hindered Coupling Protocol cluster_final Final Steps S1 Fmoc Deprotection (20% Piperidine/DMF) S2 DMF Wash S1->S2 Repeat for non-hindered AAs S3 Standard AA Coupling (e.g., DIC/Oxyma) S2->S3 Repeat for non-hindered AAs S4 DMF Wash S3->S4 Repeat for non-hindered AAs S4->S1 Repeat for non-hindered AAs H1 Fmoc Deprotection (20% Piperidine/DMF) S4->H1 Approach Hindered Residue F1 Final Deprotection S4->F1 Sequence Complete H2 DMF Wash H3 Hindered AA Coupling (HATU/DIEA, Double Couple) H4 DMF Wash H5 Capping Step (Acetic Anhydride) H5->S1 Resume Standard Cycles F2 TFA Cleavage & Global Deprotection F3 Precipitation & Purification

Sources

Application Note: Strategies and Protocols for the Efficient Coupling of tert-Butyl 2-amino-5-methylhexanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical and sterically demanding amino acids is a cornerstone of modern peptide-based drug development, enabling the design of molecules with enhanced stability, novel conformations, and improved pharmacological profiles. Tert-Butyl 2-amino-5-methylhexanoate, a leucine derivative with a bulky C-terminal protecting group and a significant side-chain, presents a notable synthetic challenge. Standard peptide coupling conditions often result in low yields and incomplete reactions due to steric hindrance at the reaction center. This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols for the successful incorporation of this hindered amino acid. We will explore the selection of high-potency coupling reagents, the role of additives and bases, and best practices for reaction monitoring and troubleshooting, ensuring researchers can confidently and efficiently integrate this valuable building block into their peptide sequences.

The Nature of the Challenge: Steric Hindrance and Reactivity

Structural Analysis of this compound

The primary obstacle in coupling this compound stems from its molecular architecture. The molecule possesses two key features that contribute to steric congestion:

  • Bulky Side Chain: The 3-methylbutyl side chain presents a significant steric shield around the α-amino group.

  • tert-Butyl Ester: This large C-terminal protecting group further obstructs the approach of an activated carboxyl group from a coupling partner.

This combined steric profile significantly slows the kinetics of the nucleophilic attack by the α-amino group, which is the fundamental step in peptide bond formation.

The Mechanism of Amide Bond Formation

Peptide bond formation is not a spontaneous reaction; it requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. This process universally involves two main steps:

  • Carboxyl Activation: A coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive "active ester" or a similar intermediate.

  • Nucleophilic Attack: The free amino group of the incoming amino acid attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide (peptide) bond.

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Nucleophilic Attack Peptide_COOH Peptide-COOH Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Active_Ester Peptide-CO-LG (Highly Reactive Intermediate) Amino_Acid H₂N-AA(hindered)-OtBu Peptide_Bond Peptide-CO-NH-AA(hindered)-OtBu

Why Standard Protocols May Fail

When dealing with a sterically hindered amine like this compound, the rate of nucleophilic attack can be drastically reduced. This sluggishness allows competing side reactions to occur, primarily:

  • Hydrolysis: The highly reactive active ester can react with trace amounts of water in the solvent, reverting to the carboxylic acid.

  • Racemization: The chiral integrity of the activated amino acid can be compromised, particularly during extended reaction times required for hindered couplings.[1]

  • Byproduct Formation: Some coupling reagents can undergo side reactions, such as guanidinylation of the free amine when using uronium/aminium reagents in excess.[2]

Therefore, overcoming this challenge requires a kinetic solution: employing coupling reagents that generate exceptionally reactive intermediates to accelerate the desired reaction, outpacing undesirable side pathways.

Optimizing the Reaction: Reagent Selection

The key to successfully coupling sterically hindered amino acids lies in the judicious choice of the coupling reagent, additive, and base.

High-Potency Coupling Reagents for Hindered Systems

For challenging couplings, standard carbodiimides like DCC are often inefficient.[3] Modern phosphonium and uronium/aminium salt-based reagents are essential.[2] These reagents generate highly reactive active esters in situ, providing the necessary driving force for the reaction.[2]

  • Uronium/Aminium Salts (HATU, HCTU, COMU): These are among the most effective reagents for difficult couplings.[2]

    • HATU forms OAt (1-hydroxy-7-azabenzotriazole) esters. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction, making HATU one of the most efficient reagents available.[2]

    • HCTU is a more cost-effective analogue that forms O-6-ClBt esters, which are more reactive than the OBt esters formed by its predecessor, HBTU.[2]

    • COMU is a third-generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable to HATU but avoids the potentially explosive HOBt or HOAt components, making it a safer alternative with excellent solubility.[1][4]

  • Phosphonium Salts (PyAOP, PyBOP):

    • PyAOP , the phosphonium analogue of HATU, also generates highly reactive OAt esters and is exceptionally effective for hindered couplings.[3] A key advantage of phosphonium reagents is that they do not react with amino groups, thus avoiding the guanidinylation side reaction that can occur with uronium salts.[1][2]

    • PyBOP is a reliable and widely used reagent that forms OBt esters. While generally very effective, it may be slightly less potent than HATU or PyAOP for the most demanding couplings.[2]

The Indispensable Role of Additives

Coupling reagents are almost always used with additives that serve a dual purpose: they act as the nucleophile to form the active ester and simultaneously suppress racemization.[5]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Considered the gold standard additive for minimizing racemization and increasing reaction rates. Its lower pKa compared to HOBt makes it a better leaving group.[2]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive alternative to HOBt and HOAt.[4] Its performance is comparable to HOAt, making reagents that incorporate it (like COMU) both safe and powerful.[3]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization, but less reactive than HOAt or OxymaPure.[5]

Base Selection: A Critical Parameter

A tertiary, non-nucleophilic base is required to deprotonate the carboxylic acid and facilitate the reaction.[1]

  • N,N-Diisopropylethylamine (DIPEA): The most commonly used base in Fmoc/tBu chemistry due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[1]

  • sym-Collidine: A weaker, highly hindered base that is recommended in cases with a very high risk of racemization.[1]

Comparative Overview of Recommended Reagents
ReagentReagent TypeActive Ester FormedRelative ReactivityKey AdvantagesConsiderations
HATU AminiumOAt Ester+++++Extremely high efficiency, especially for hindered couplings.[2]Can cause guanidinylation; HOAt is potentially explosive.
COMU UroniumOxyma Ester+++++Efficiency comparable to HATU; non-explosive and highly soluble.[1][4]Can cause guanidinylation.
PyAOP PhosphoniumOAt Ester+++++Excellent for hindered couplings; no guanidinylation side reaction.[3]HOAt is potentially explosive; higher cost.
HCTU AminiumO-6-ClBt Ester++++More reactive than HBTU; cost-effective.[2][4]Can cause guanidinylation.

Detailed Experimental Protocols

The following protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

General Considerations
  • Solvent: Use high-purity, peptide-synthesis-grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Stoichiometry: For hindered couplings, a significant excess of the activated amino acid and coupling reagents is crucial to drive the reaction to completion. A 3- to 5-fold excess over the resin loading is recommended.

  • Pre-activation: Activating the carboxy-component before adding it to the resin-bound amine can improve efficiency, especially for difficult sequences.

  • Double Coupling: If a coupling reaction is found to be incomplete, a second, identical coupling step should be performed immediately after the first without an intervening deprotection step.

G Start Start: Peptide-Resin with Free N-terminal Amine Preactivate Step 1: Pre-activate Fmoc-AA-OH + Reagent + Base (in DMF, 5-10 min) Start->Preactivate Couple Step 2: Add Activated Mix to Resin. Agitate. (1-4 hours) Preactivate->Couple Wash_1 Step 3: Wash Resin (3x DMF) Couple->Wash_1 Test Step 4: Monitor Coupling (e.g., Kaiser Test) Wash_1->Test Test->Couple Negative (Incomplete) Perform Double Coupling Wash_2 Step 5: Wash Resin (3x DMF, 3x DCM) Test->Wash_2 Positive (Complete) Deprotect Step 6: Fmoc Deprotection (20% Piperidine/DMF) Wash_2->Deprotect End End: Ready for Next Coupling Cycle Deprotect->End

Protocol 1: HATU/DIPEA Mediated Coupling (Gold Standard)

This protocol is recommended for achieving the highest coupling efficiency.

  • Resin Preparation: Swell the peptide-resin (1 eq, e.g., 0.1 mmol) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation Solution: In a separate vial, dissolve the incoming N-Fmoc protected amino acid (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF.

  • Base Addition: Add DIPEA (8 eq, 0.8 mmol) to the activation solution. Agitate for 2-5 minutes. The solution may change color.

  • Coupling: Add the activation solution to the drained peptide-resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (clear/yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): If the Kaiser test remains positive after double coupling, cap any unreacted amines using an excess of acetic anhydride and DIPEA in DMF for 30 minutes to prevent the formation of deletion sequences.

Protocol 2: COMU/DIPEA Mediated Coupling (High-Efficiency & Safer Alternative)

This protocol substitutes HATU with COMU, avoiding the use of an HOAt-based reagent.

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Activation Solution: In a separate vial, dissolve the incoming N-Fmoc protected amino acid (4 eq, 0.4 mmol) and COMU (4 eq, 0.4 mmol) in DMF.

  • Base Addition: Add DIPEA (8 eq, 0.8 mmol) to the activation solution and agitate for 2-5 minutes.

  • Coupling: Add the activation solution to the drained peptide-resin. Agitate at room temperature for 2-4 hours.

  • Monitoring & Washing: Follow Steps 5 and 6 from Protocol 1.

Validation and Troubleshooting

Ensuring complete coupling at every step is paramount for the synthesis of a high-purity final product.

Monitoring Coupling Completion
  • Kaiser Test (Ninhydrin Test): The most common method for detecting free primary amines. Blue/purple beads indicate the presence of unreacted amines (incomplete coupling). Yellow/clear beads indicate a complete reaction.

  • Chloranil Test: A useful alternative for testing for secondary amines (e.g., after coupling to proline), where the Kaiser test is unreliable.

Troubleshooting Guide for Incomplete Couplings
ProblemProbable Cause(s)Recommended Solution(s)
Positive Kaiser test after initial coupling Steric Hindrance: Slow reaction kinetics. Peptide Aggregation: Poor solvation of peptide chains on the resin.1. Double Couple: Immediately repeat the coupling protocol. 2. Increase Time/Temp: Extend coupling time to 6-12 hours or perform at a slightly elevated temperature (35-40°C). 3. Change Solvent: Switch from DMF to NMP, which has better solvating properties.
Positive Kaiser test after double coupling Extreme Steric Hindrance: The chosen reagent may be insufficient. Poor Reagent Quality: Decomposed coupling reagents or solvent impurities.1. Switch Reagent: If using HCTU, switch to HATU or PyAOP for the recoupling attempt. 2. Capping: Cap the remaining free amines with acetic anhydride to prevent deletion mutations in the final peptide. 3. Use Fresh Reagents: Ensure all reagents and solvents are fresh and anhydrous.

Conclusion

The successful incorporation of this compound is a readily surmountable challenge when approached with an optimized synthetic strategy. The steric hindrance presented by this amino acid necessitates a departure from standard coupling protocols. By employing high-potency uronium or phosphonium salt reagents such as HATU, COMU, or PyAOP, in conjunction with an appropriate base and rigorous reaction monitoring, researchers can achieve high coupling efficiencies. These advanced protocols empower the synthesis of complex, modified peptides, expanding the toolkit available to scientists in drug discovery and chemical biology.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Organic Chemistry Tube. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Organic Chemistry Tube. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

Sources

Application Notes & Protocols for the Purification of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of tert-Butyl 2-amino-5-methylhexanoate, a valuable chiral building block in pharmaceutical synthesis. Recognizing that the purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API), we present a selection of robust purification strategies. This guide moves beyond simple procedural lists, delving into the rationale behind each technique—from foundational acid-base extraction to high-resolution chromatographic methods and salt crystallization. Each protocol is designed to be self-validating, offering researchers and drug development professionals the technical insights needed to adapt and troubleshoot these methods for optimal purity, yield, and scalability.

Introduction: The Importance of Purity

This compound, an ester derivative of the amino acid leucine, serves as a key intermediate in the synthesis of complex molecules. Its structure incorporates a primary amine, a sterically hindered tert-butyl ester, and a chiral center, each presenting unique challenges and opportunities for purification. Common impurities may include unreacted starting materials, diastereomers, enantiomeric impurities, by-products from esterification, and self-condensation products like diketopiperazines.[1] The choice of purification technique is therefore a critical decision, dictated by the impurity profile, the required scale, and the desired final purity specifications (e.g., chemical purity vs. enantiomeric excess).

Physicochemical Properties

A fundamental understanding of the molecule's properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₂₃NO₂[2]
Molecular Weight 201.31 g/mol [2]
CAS Number 1543874-84-5[2][3]
Appearance Typically an oil or low-melting solidGeneral Knowledge
Key Functional Groups Primary Amine (basic), tert-Butyl Ester (lipophilic, base-stable)General Knowledge
Solubility Soluble in common organic solvents (DCM, Ether, EtOAc); insoluble in water as free base; soluble in acidic aqueous solutions as the ammonium salt.General Knowledge

Foundational Purification: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction based on acid-base principles is the first and most crucial step in purifying this compound from a crude reaction mixture. This technique effectively separates the basic amino ester from neutral or acidic impurities.

Principle of Operation

The strategy hinges on the reversible protonation of the primary amine.

  • In acidic conditions (pH < ~7): The amine is protonated to form an ammonium salt (R-NH₃⁺), which is soluble in the aqueous phase.

  • In basic conditions (pH > ~9): The amine is in its free base form (R-NH₂), which is non-polar and preferentially partitions into an organic solvent.

This pH-dependent solubility allows for the selective transfer of the desired compound between aqueous and organic layers, leaving impurities behind.

Workflow for Acid-Base Extraction

G cluster_0 Purification Workflow A Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) B Wash with Acidic Solution (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Contains R-NH3+Cl-) C->D Product E Organic Layer (Contains Neutral/Acidic Impurities) C->E Impurities F Basify Aqueous Layer (e.g., add 2M NaOH until pH > 10) D->F G Extract with Fresh Organic Solvent (e.g., DCM or EtOAc) F->G H Combine Organic Extracts G->H I Wash with Brine, Dry (Na2SO4), and Concentrate H->I J Purified Free Base (this compound) I->J

Caption: Workflow for purifying amino esters via acid-base extraction.

Detailed Protocol: LLE
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution). Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer, containing neutral impurities, can be discarded.

    • Expert Tip: To maximize recovery, re-extract the organic layer with a fresh portion of the acidic solution. Combine the aqueous extracts.

  • Liberation of Free Base: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 2 M NaOH or a saturated K₂CO₃ solution) with stirring until the pH of the aqueous layer is between 9 and 11.[4] This step converts the ammonium salt back to the free amine.

    • Causality Note: It is critical to keep the temperature low during basification and to perform the subsequent extraction promptly. A sustained high pH, especially at elevated temperatures, can promote the hydrolysis of the tert-butyl ester.[1][5] The pH should be kept between 7-8 for optimal stability if the process is prolonged.[1][5]

  • Extraction of Free Base: Immediately extract the basified aqueous solution with several portions of a fresh organic solvent (DCM is often preferred here due to its density and volatility).

  • Drying and Concentration: Combine the organic extracts. Wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound free base.

Chromatographic Purification Strategies

For higher purity requirements or for separating challenging impurities like diastereomers, chromatography is essential.

Flash Column Chromatography on Silica Gel

While effective, purifying primary amines on standard silica gel can be problematic due to the acidic nature of silica, which can lead to strong adsorption, peak tailing, and even product degradation.

  • Mitigation Strategy: To achieve a successful separation, the silica gel's acidic sites must be neutralized. This is typically done by eluting with a mobile phase containing a small percentage (0.5-2%) of a basic modifier like triethylamine (NEt₃) or ammonium hydroxide.

Protocol: Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 1% NEt₃).

  • Column Packing: Pack the column with the slurry. Equilibrate the packed column by flushing with several column volumes of the mobile phase until the baseline is stable and the eluent is basic (check with pH paper).

  • Sample Loading: Dissolve the crude product from LLE in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel ("dry loading") or load it directly onto the column ("wet loading"). Dry loading is preferred for better resolution.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

    • Expert Tip: Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.

Ion-Exchange Chromatography (IEC)

IEC is a powerful technique that separates molecules based on their net charge.[6] For this compound, a strong cation exchange (SCX) resin is ideal.

Principle: At a pH below its pKa, the amino ester is positively charged (R-NH₃⁺) and will bind to the negatively charged sulfonic acid groups of the SCX resin. Neutral impurities will pass through. The bound product can then be eluted by increasing the pH or ionic strength of the mobile phase.

Protocol: Solid-Phase Extraction using an SCX Cartridge

  • Conditioning: Condition an SCX cartridge by washing with methanol, followed by an acidic buffer (e.g., 0.1 M acetic acid).

  • Loading: Dissolve the crude sample in a minimal amount of the acidic buffer and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with the acidic buffer to remove neutral impurities, followed by methanol to remove any non-polar impurities.

  • Elution: Elute the desired product by passing a basic solution through the cartridge, such as 2 M ammonia in methanol.[7] This deprotonates the bound R-NH₃⁺, releasing the free base R-NH₂.

  • Isolation: Collect the eluent and concentrate under reduced pressure to obtain the purified product.

Chiral High-Performance Liquid Chromatography (HPLC)

When the enantiomeric purity is critical, chiral HPLC is the definitive analytical and preparative method. This technique uses a chiral stationary phase (CSP) to differentiate between the two enantiomers of the molecule.[8][9]

  • Common CSPs: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating chiral amines and amino acid esters.[8][10]

  • Detection: Derivatization with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance UV or fluorescence detection for high-sensitivity analysis.[8]

Example Analytical Method Development

  • Column Selection: Start with a polysaccharide-based column (e.g., Chiralpak® series).

  • Mobile Phase Screening: Screen different mobile phases.

    • Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol.

    • Polar Organic Mode: Acetonitrile or methanol, often with acidic or basic additives.

  • Optimization: Adjust the mobile phase composition, flow rate, and temperature to optimize the resolution (Rs) between the enantiomeric peaks.

Purification via Crystallization of a Salt

The free base of this compound is often an oil, which is difficult to crystallize. Converting it to a stable, crystalline salt, such as the hydrochloride, is a highly effective method for purification, especially at a larger scale.[1]

G cluster_1 Purification by Salt Crystallization A Purified Free Base (from LLE or Chromatography) B Dissolve in Anhydrous Solvent (e.g., Diethyl Ether or MTBE) A->B C Add HCl Solution (e.g., 2M HCl in Ether) dropwise with stirring B->C D Precipitate Forms (R-NH3+Cl-) C->D E Isolate by Filtration D->E F Wash with Cold Solvent E->F G Dry under Vacuum F->G H Highly Pure Crystalline HCl Salt G->H

Caption: Workflow for purification via HCl salt formation and crystallization.

Protocol: HCl Salt Formation and Recrystallization

  • Salt Formation: Dissolve the purified free base in an anhydrous, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). Cool the solution in an ice bath.

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with vigorous stirring. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous ether to remove any soluble impurities.

  • Recrystallization: If further purification is needed, dissolve the crude salt in a minimal amount of a hot solvent system (e.g., isopropanol/ether or ethanol/hexane) and allow it to cool slowly to form high-purity crystals.

  • Drying: Dry the purified crystals under vacuum.

  • Liberation of Free Base (if required): The highly purified salt can be converted back to the free base using the LLE procedure described in Section 2 (steps 4-6).

Safety and Handling

  • This compound: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. May cause skin and eye irritation.[11][12]

  • Solvents: Use flammable solvents (ether, hexane, EtOAc) only in a fume hood, away from ignition sources.

  • Acids and Bases: Handle concentrated acids and bases with extreme care, using appropriate PPE. Neutralize all acidic and basic aqueous waste before disposal.

Conclusion

The purification of this compound can be achieved through several effective methods. The optimal strategy depends on the specific context of the synthesis. For general cleanup after a reaction, a well-executed acid-base liquid-liquid extraction is indispensable. For higher purity and removal of closely related impurities, flash chromatography with a base-modified eluent is recommended. When enantiomeric purity is the primary goal, chiral HPLC is the method of choice. Finally, for scalable, high-purity production, crystallization via salt formation offers a robust and economical solution. By understanding the principles behind each technique, researchers can confidently select and optimize a purification workflow to meet the stringent demands of drug discovery and development.

References

  • Vertex AI Search. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • IKUS, Y. (n.d.). Extraction of Amino Acid Esters Using a Pillar[13]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Available at:

  • Google Patents. (n.d.). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • European Patent Office. (2001). Method for extracting amino acid ester.
  • SAFETY DATA SHEET. (2024). tert-Butyl 2-ethylperoxyhexanoate.
  • Chemsrc. (n.d.). Tert-butyl 2-amino-5-methylhex-4-enoate.
  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography.
  • NIH. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme.
  • NIH. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - N-BOC-1,2-diaminoethane.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hexanamine, 5-methyl-.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Sobekbio Biosciences. (n.d.). This compound.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-5-aminovaleric Acid.
  • ChemUniverse. (n.d.). This compound.
  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • The Journal of Biological Chemistry. (1951). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers.
  • Chrom Tech. (n.d.). Concise Separation Columns for Amino Acid Analysis.

Sources

Application Note & Protocol: Chiral Synthesis of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of tert-Butyl 2-amino-5-methylhexanoate, a valuable chiral building block derived from the natural amino acid L-leucine. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. This guide details a robust two-step process involving the protection of the amino group of L-leucine, followed by esterification of the carboxylic acid, and concluding with the selective deprotection of the amino group.

Introduction and Scientific Context

Enantiomerically pure amino acids and their derivatives are fundamental chiral building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] L-leucine, an essential amino acid, features a sterically demanding isobutyl side chain that can be leveraged to induce stereoselectivity in subsequent chemical transformations.[2] Its derivative, this compound, is of particular interest in peptide synthesis and medicinal chemistry. The tert-butyl ester serves as a common protecting group for the carboxylic acid functionality, prized for its stability under various reaction conditions and its facile removal under acidic conditions.[3][4]

The synthesis of this compound with high enantiomeric purity is critical, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. This application note outlines a reliable and scalable synthetic sequence starting from commercially available L-leucine.

Overall Synthetic Strategy

The chosen synthetic pathway is a three-stage process designed for efficiency and high fidelity in maintaining the stereochemical integrity of the chiral center. The workflow is as follows:

  • N-Protection: The amino group of L-leucine is first protected as a tert-butyloxycarbonyl (Boc) carbamate. This is a crucial step to prevent side reactions at the nucleophilic amino group during the subsequent esterification.

  • Esterification: The carboxylic acid of N-Boc-L-leucine is converted to its tert-butyl ester.

  • N-Deprotection: The Boc protecting group is selectively removed to yield the final target compound as its hydrochloride salt, which can be neutralized to the free amine if required.

G cluster_0 Synthetic Workflow L-Leucine L-Leucine N-Boc-L-Leucine N-Boc-L-Leucine L-Leucine->N-Boc-L-Leucine  1. (Boc)₂O, Base N-Boc-tert-Butyl-L-leucinate N-Boc-tert-Butyl-L-leucinate N-Boc-L-Leucine->N-Boc-tert-Butyl-L-leucinate  2. Isobutylene, H⁺ cat. This compound HCl This compound HCl N-Boc-tert-Butyl-L-leucinate->this compound HCl  3. HCl or TFA

Diagram 1: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-L-leucine

Rationale: The Boc group is an ideal choice for protecting the amino functionality. It is stable to a wide range of non-acidic conditions, allowing for selective modification of other parts of the molecule. Its introduction using Di-tert-butyl dicarbonate ((Boc)₂O) is a high-yielding and clean reaction.

Materials:

  • L-Leucine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 500 mL round-bottom flask, dissolve L-leucine (13.1 g, 100 mmol) in a solution of NaOH (4.4 g, 110 mmol) in 100 mL of deionized water. Stir until all solids have dissolved.

  • To the aqueous solution, add 100 mL of 1,4-dioxane. Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of (Boc)₂O (24.0 g, 110 mmol) in 50 mL of 1,4-dioxane.

  • Add the (Boc)₂O solution dropwise to the stirred L-leucine solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with 50 mL of ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-leucine as a white solid.

Protocol 2: Synthesis of tert-Butyl N-(tert-butoxycarbonyl)-L-leucinate

Rationale: The direct esterification of a carboxylic acid with isobutylene under acidic catalysis is a common method for preparing tert-butyl esters.[4] This method is efficient but requires careful handling of gaseous isobutylene.

Materials:

  • N-Boc-L-leucine

  • Dichloromethane (DCM), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Isobutylene (gas)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet.

  • Dissolve N-Boc-L-leucine (23.1 g, 100 mmol) in 200 mL of anhydrous DCM.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Carefully add concentrated H₂SO₄ (0.5 mL) as a catalyst.

  • Bubble isobutylene gas through the solution for 2-3 hours while maintaining the temperature at -10 °C. The flask should be sealed to allow for a slight positive pressure of isobutylene.

  • Seal the flask and allow it to stir at room temperature for 48 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tert-Butyl N-(tert-butoxycarbonyl)-L-leucinate.

Protocol 3: Synthesis of this compound Hydrochloride

Rationale: The Boc group is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent. The use of HCl in dioxane is often preferred as it yields the hydrochloride salt of the amine, which is typically a stable, crystalline solid that is easy to handle and purify.

Materials:

  • tert-Butyl N-(tert-butoxycarbonyl)-L-leucinate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-Butyl N-(tert-butoxycarbonyl)-L-leucinate (28.7 g, 100 mmol) in a minimal amount of a suitable solvent like ethyl acetate or DCM (approx. 50 mL).

  • To this solution, add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Characterization and Quality Control

Rationale: Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess of the synthesized chiral compound. This self-validating process ensures the reliability of the synthetic protocol.

G cluster_1 Analytical Validation Synthesized_Product Final Product: This compound Structural_Confirmation Structural Confirmation Synthesized_Product->Structural_Confirmation Purity_Analysis Purity Analysis Synthesized_Product->Purity_Analysis Chiral_Purity Chiral Purity (e.e.) Synthesized_Product->Chiral_Purity NMR ¹H & ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS HPLC_GC HPLC / GC Purity_Analysis->HPLC_GC Chiral_HPLC_GC Chiral HPLC / GC Chiral_Purity->Chiral_HPLC_GC

Diagram 2: Logical workflow for analytical validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product. Key expected signals include the tert-butyl group, the isobutyl side chain, and the α-proton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the target compound.

  • Determination of Enantiomeric Excess (e.e.): The enantiomeric purity of the final product is a critical parameter. This is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5][6] The amino ester may require derivatization (e.g., with a trifluoroacetyl group) to improve its volatility and resolution on a chiral stationary phase.[5] A standard of the racemic compound should be prepared and analyzed to confirm the separation of the two enantiomers. The e.e. is calculated from the relative peak areas of the two enantiomers.

Summary of Quantitative Data

StepCompound NameStarting Mass (g)Expected Mol. WeightTypical Yield (%)Typical Purity (e.e. %)
1 N-(tert-butoxycarbonyl)-L-leucine13.1 (L-Leucine)231.2990-95%>99%
2 tert-Butyl N-(tert-butoxycarbonyl)-L-leucinate23.1287.4075-85%>99%
3 This compound HCl28.7223.7495-99%>99%

Conclusion

The protocols described provide a reliable and well-documented pathway for the chiral synthesis of this compound from L-leucine. By following these detailed steps and employing the recommended analytical validation techniques, researchers can confidently produce this valuable chiral building block with high yield and excellent enantiomeric purity, suitable for applications in pharmaceutical research and development.

References

  • Yamaoka, H., Takai, Y., Kawai, Y., Yamada, H., Azuma, T., Fujioka, T., & Tanaka, T. (n.d.). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. [Link]

  • Pepino, R., Leyva, V., Garcia, A. D., Bocková, J., & Meinert, C. (2021). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of separation science, 44(1), 354–363. [Link]

  • Google Patents. (n.d.). WO2004000784A1 - Preparation of protected amino acids.
  • Lebrilla, C. B., Gard, E., Amicucci, M. J., & Miranda, K. M. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical biochemistry, 265(1), 111–117. [Link]

  • Azev, V. N., Chulin, A. N., Molchanov, M. V., & Miroshnikov, A. I. (2023). Convenient Preparation of t-Butyl Nα-Protected Amino Acid Esters from t-Butanol. Russian Journal of Bioorganic Chemistry, 49(3), 524-528.
  • Lee, S. G., Hong, S. P., & Kim, D. M. (2012). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of molecular catalysis. B, Enzymatic, 84, 135–138. [Link]

  • Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Nieto, S., Dragna, J. M., & Anslyn, E. V. (2010). Using enantioselective indicator displacement assays to determine the enantiomeric excess of α-amino acids. European journal of organic chemistry, 2010(28), 5465–5475. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess.
  • ResearchGate. (n.d.). Synthesis of Chiral Amino Alcohols from L-Leucine and Their Chiral Recognition of Enantiomers of Ibuprofen and Mandelic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Enantioanalysis of Leucine in Whole Blood Samples Using Enantioselective, Stochastic Sensors. Retrieved from [Link]

  • BenchChem. (n.d.). Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)-L-leucinate.
  • ResearchGate. (n.d.). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. Retrieved from [Link]

Sources

Application of tert-Butyl 2-amino-5-methylhexanoate in the synthesis of non-natural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Non-Natural Amino Acids Utilizing tert-Butyl 2-amino-5-methylhexanoate

Introduction: The Expanding Role of Non-Natural Amino Acids

In the fields of medicinal chemistry, peptide science, and drug development, non-natural amino acids (ncAAs) are indispensable tools for innovation. Nature's palette of twenty proteinogenic amino acids provides the fundamental blueprint for life, yet chemists and biologists continually seek to expand this repertoire to create molecules with enhanced properties. The incorporation of ncAAs into peptides and small molecules can confer improved metabolic stability, increased potency, controlled conformation, and novel biological functions.[1][2] The synthesis of these unique building blocks is, therefore, a critical endeavor.

This compound, a derivative of the natural amino acid L-leucine, serves as a versatile and economically viable chiral starting material for this purpose.[3][] Its structure is endowed with several strategic advantages:

  • A Pre-defined Stereocenter: The inherent chirality at the α-carbon provides a crucial stereochemical foundation for asymmetric synthesis.

  • Robust Carboxyl Protection: The tert-butyl ester is stable under a wide range of reaction conditions, including strongly basic and nucleophilic environments, yet can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid).

  • Reactive Amine Handle: The primary amine group is a nucleophilic center, readily available for derivatization to introduce diverse functionalities.

  • An Aliphatic Side Chain: The isobutyl side chain offers sites for advanced functionalization, such as C-H activation, enabling the synthesis of highly complex derivatives.

This document serves as a detailed technical guide for researchers, outlining key synthetic strategies, field-tested protocols, and the underlying chemical principles for leveraging this compound in the synthesis of novel non-natural amino acids.

Core Synthetic Strategy I: Asymmetric α-Alkylation for α,α-Disubstituted Analogs

The synthesis of α,α-disubstituted amino acids is of paramount importance as the introduction of a second substituent at the α-carbon dramatically restricts the conformational freedom of the amino acid backbone.[5] This pre-organization can lock peptides into specific secondary structures, such as helices or turns, which is often key to enhancing binding affinity and biological activity. The most reliable method for achieving this transformation involves the formation of a Schiff base aza-enolate, followed by quenching with an electrophile.

Causality and Experimental Rationale

The strategy hinges on temporarily converting the primary amine into a benzophenone imine (a Schiff base). This modification serves two critical functions:

  • N-Protection: It protects the amine from reacting with the strong base or the electrophile.

  • α-Proton Activation: The imine group increases the acidity of the α-proton, facilitating its removal by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS).

The use of a strong, sterically hindered base at cryogenic temperatures (typically -78 °C) is essential to ensure rapid and complete deprotonation, forming the kinetic aza-enolate while minimizing side reactions such as ester enolization or decomposition. The subsequent addition of an electrophile (e.g., an alkyl halide) results in the formation of a new carbon-carbon bond at the α-position. The stereochemical outcome is often influenced by the bulky tert-butyl ester and the existing isobutyl group, which direct the incoming electrophile to the less sterically hindered face of the enolate.

Workflow for α-Alkylation

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Deprotection A tert-Butyl 2-amino-5-methylhexanoate B Benzophenone Imine Intermediate A->B  Benzophenone,  TiCl4, Et3N C Aza-enolate (in situ) B->C  LDA or KHMDS,  THF, -78 °C D α,α-Disubstituted Imine C->D  Electrophile (R-X),  -78 °C to RT E Final Product: α,α-Disubstituted Amino Acid Ester D->E  Aqueous Acidic  Workup (e.g., 1N HCl)

Caption: Workflow for the synthesis of α,α-disubstituted amino acids.

Detailed Protocol 1: Synthesis of tert-Butyl 2-amino-2,5-dimethylhexanoate

This protocol details the synthesis of an α-methylated leucine derivative, a classic example of creating an α,α-disubstituted amino acid.

Materials:

  • This compound (1.0 eq)

  • Benzophenone imine (1.1 eq)

  • Toluene, anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide (1.5 eq)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Schiff Base Formation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (e.g., 2.01 g, 10 mmol) and benzophenone imine (1.99 g, 11 mmol) in anhydrous toluene (50 mL).

    • Heat the mixture to reflux with a Dean-Stark trap for 12-18 hours to remove ammonia.

    • Monitor the reaction by TLC or GC-MS until the starting amino ester is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude Schiff base, which is used directly in the next step without further purification.

  • α-Alkylation:

    • Dissolve the crude Schiff base in anhydrous THF (50 mL) in a flame-dried, three-neck flask equipped with a thermometer and an argon inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution (6.0 mL, 12 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. The solution should turn a deep red or orange color, indicating enolate formation.

    • Stir the mixture at -78 °C for 1 hour.

    • Add methyl iodide (0.93 mL, 15 mmol) dropwise.

    • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Imine Hydrolysis:

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

    • Partition the mixture between ethyl acetate (50 mL) and water (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Dissolve the crude product in THF (30 mL) and add 1N HCl (30 mL). Stir vigorously at room temperature for 4-6 hours to hydrolyze the imine.

    • Neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield pure tert-butyl 2-amino-2,5-dimethylhexanoate.

Data Summary:

ElectrophileBaseSolventTemp (°C)Typical YieldReference Principle
Methyl IodideLDATHF-78 to RT75-85%
Benzyl BromideKHMDSTHF-78 to RT70-80%[6]
Allyl BromideLDATHF-78 to RT72-82%[5]

Core Synthetic Strategy II: Palladium-Catalyzed γ-C(sp³)-H Arylation

A frontier in synthetic chemistry is the selective functionalization of unactivated C-H bonds. This approach offers unparalleled efficiency by bypassing the need for pre-functionalized substrates.[1] For leucine derivatives, palladium catalysis can be directed to the γ-position of the side chain, providing a powerful route to novel γ-arylated amino acids.[7]

Causality and Experimental Rationale

This strategy relies on the installation of a removable directing group on the amine. An 8-aminoquinoline or picolinamide auxiliary is commonly used. This group chelates to the palladium catalyst, positioning it in close proximity to the C(sp³)-H bonds at the γ-carbon of the isobutyl side chain.[7] This directed C-H activation leads to the formation of a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst.

The choice of oxidant (often Ag₂CO₃ or K₂S₂O₈) is critical for regenerating the active Pd(II) or Pd(III) species in the catalytic cycle. The reaction conditions must be carefully optimized to favor mono-arylation and prevent undesired side reactions. After the C-H functionalization is complete, the directing group is cleaved to reveal the desired non-natural amino acid.

Workflow for γ-C-H Arylation

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: C-H Arylation cluster_2 Step 3: Directing Group Removal A tert-Butyl 2-amino-5-methylhexanoate B N-Acyl Directed Substrate A->B  Picolinic Acid,  EDC, HOBt C γ-Arylated Product B->C  Ar-I, Pd(OAc)2,  K2S2O8, Toluene, 110 °C D Final Product: γ-Aryl Amino Acid Ester C->D  Acidic or Basic  Hydrolysis

Caption: Workflow for Pd-catalyzed γ-C-H arylation of a leucine derivative.

Detailed Protocol 2: Synthesis of a γ-Arylated Leucine Derivative

This protocol provides a method for the palladium-catalyzed arylation of the γ-C-H bond of the leucine side chain, based on principles reported by Daugulis and others.[7]

Materials:

  • N-picolinoyl protected this compound (1.0 eq)

  • Aryl iodide (e.g., 4-iodoanisole) (3.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Potassium persulfate (K₂S₂O₈) (3.0 eq)

  • Toluene, anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • Substrate Preparation (N-Picolinoylation):

    • To a solution of this compound (10 mmol) and picolinic acid (11 mmol) in CH₂Cl₂ (50 mL), add EDC (12 mmol) and HOBt (12 mmol).

    • Stir at room temperature for 12 hours.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to obtain the N-picolinoyl protected substrate.

  • Palladium-Catalyzed C-H Arylation:

    • In a sealed tube, combine the N-picolinoyl substrate (e.g., 0.5 mmol), 4-iodoanisole (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and K₂S₂O₈ (1.5 mmol, 405 mg).

    • Add anhydrous toluene (2.5 mL).

    • Seal the tube and heat the mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the γ-arylated product.

  • Directing Group and Ester Removal:

    • Dissolve the purified γ-arylated product in a 1:1 mixture of TFA and CH₂Cl₂ (e.g., 4 mL).

    • Stir at room temperature for 2-4 hours to cleave the tert-butyl ester.

    • Concentrate the solution under reduced pressure.

    • For cleavage of the picolinamide, treat the residue with 6N HCl at reflux for 12 hours.

    • Cool and concentrate the solution to obtain the hydrochloride salt of the final γ-arylated non-natural amino acid.

Data Summary:

Aryl HalideCatalyst SystemOxidantTypical YieldReference Principle
4-IodoanisolePd(OAc)₂K₂S₂O₈60-70%[7]
2-IodothiophenePd(OAc)₂K₂S₂O₈55-65%[7]
1-IodonaphthalenePd(OAc)₂Ag₂CO₃50-60%[7]

General Considerations for Purification and Analysis

  • Chromatography: Flash column chromatography on silica gel is the primary method for purifying intermediates and final products. The polarity of the eluent must be optimized based on the specific compound.

  • Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the amino and carboxylic acid groups must be derivatized to increase volatility. A common two-step procedure involves esterification (e.g., with methanolic HCl) followed by acylation (e.g., with pentafluoropropionic anhydride).[8][9] Silylation with reagents like MTBSTFA is also a robust method.[10][11]

  • Chiral Analysis: To determine the enantiomeric or diastereomeric purity of the synthesized ncAAs, chiral chromatography (HPLC or GC) is essential. This typically requires derivatization to a suitable analyte or the use of a chiral stationary phase column.

  • Structural Confirmation: The identity and structure of all synthesized compounds must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of a wide array of non-natural amino acids. By leveraging well-established methodologies for α-alkylation and advanced techniques like palladium-catalyzed C-H functionalization, researchers can access novel molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to design and execute synthetic routes toward ncAAs with tailored properties, ultimately accelerating the discovery of next-generation therapeutics and chemical probes.

References

  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]

  • Horikawa, M., et al. (1998). Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate. [Link]

  • Chen, K., & Arnold, F. H. (2020). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Nature Catalysis, 3(3), 203-212. [Link]

  • Shabani, S., et al. (2012). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. The Journal of Organic Chemistry, 77(21), 9153-9161. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • PrepChem. (n.d.). Synthesis of N-(5-Amino-2-mercaptomethylpentanoyl-L-leucine. PrepChem.com. [Link]

  • Fiori, L. (2016). Synthesis and biological applications of non natural α-amino acids. Annali online Unife. [Link]

  • Carbonnel, S., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3236. [Link]

  • Almhjell, P. J., et al. (2018). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews, 47(24), 8968-8987. [Link]

  • Grogan, G., & Turner, N. J. (2016). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 55(29), 8717-8721. [Link]

  • Munda, M., et al. (2022). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ChemRxiv. [Link]

  • Taylor, S. J. C., et al. (2001). Method for preparing tert-leucine and analogues thereof in enantiomeric form and intermediates therein.
  • Akyildiz, İ. E. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? ResearchGate. [Link]

  • Linn, C. J. (1969). Alkylation of aromatic compounds.
  • Hilton, M. J., et al. (2021). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]

  • Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • Štefane, B., et al. (2018). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank, 2018(4), M1023. [Link]

  • Speranza, G. P., & Zimmerman, R. L. (1985). Amino acid mixtures, their alkali metal salts and process for preparing same.
  • Hughes, A. D., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecular Diversity, 8(2), 159-166. [Link]

  • Doi, H., et al. (2015). Inhibition of radical reactions for an improved potassium tert-butoxide-promoted (11)C-methylation strategy for the synthesis of α-(11)C-methyl amino acids. Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 126-131. [Link]

  • National Center for Biotechnology Information. (n.d.). L-tert-Leucine. PubChem. [Link]

  • Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

Sources

tert-Butyl 2-amino-5-methylhexanoate as a chiral building block in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to tert-Butyl 2-amino-5-methylhexanoate as a Chiral Building Block in Asymmetric Synthesis

Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the use of non-canonical amino acids (NCAAs) represents a critical strategy for transcending the limitations of native peptide therapeutics, which often suffer from poor metabolic stability and limited bioavailability.[1] Chiral building blocks with unique side chains and protecting group strategies are indispensable tools for synthesizing novel peptidomimetics and small molecule drugs.[] this compound, a chiral derivative of L-leucine, emerges as a particularly valuable synthon. Its structure combines the lipophilic isobutyl side chain, known to enhance membrane permeability, with a sterically demanding tert-butyl ester protecting group. This ester provides robust protection during synthesis and allows for selective cleavage under specific acidic conditions, offering an orthogonal strategy to more labile protecting groups.

This guide provides a comprehensive overview of this compound, detailing its asymmetric synthesis, key advantages, and a detailed protocol for its application in Solid-Phase Peptide Synthesis (SPPS). The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage advanced chiral building blocks for the creation of next-generation therapeutics.

Section 1: Physicochemical Properties and Strategic Advantages

The utility of this compound is rooted in its distinct structural features. The tert-butyl ester group is significantly more stable to a wide range of reaction conditions compared to methyl or ethyl esters, yet it can be cleanly removed with strong acids like trifluoroacetic acid (TFA), a standard step in the final cleavage of peptides from a resin support.[3] This stability makes it an ideal protecting group for the C-terminus during the stepwise elongation of a peptide chain.

Key Advantages:

  • Orthogonal Protection: The tert-butyl ester is stable to the basic conditions often used for Fmoc-deprotection in SPPS, providing essential orthogonality.

  • Enhanced Lipophilicity: The isobutyl side chain, inherited from leucine, increases the overall lipophilicity of the molecule it is incorporated into, which can improve properties such as cell membrane permeability.

  • Steric Shielding: The bulky side chain can provide steric hindrance that shields adjacent peptide bonds from proteolytic degradation by exopeptidases, thereby increasing the in vivo half-life of the resulting peptide.

  • Precise Stereochemical Control: As a chiral building block, it allows for the synthesis of stereochemically pure final compounds, which is critical as biological targets are chiral and drug-receptor interactions are stereospecific.[]

Table 1: Physicochemical and Structural Data
PropertyDataSource
IUPAC Name This compound-
CAS Number 1543874-84-5[4]
Molecular Formula C11H23NO2-
Molecular Weight 201.31 g/mol -
SMILES CC(C)CCC(N)C(=O)OC(C)(C)C[4]
Key Structural Features Chiral α-carbon, Isobutyl side chain, tert-butyl ester-

Section 2: Protocol for Asymmetric Synthesis

The reliable synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, with the use of chiral auxiliaries being a field-proven strategy.[5][6] The Ellman tert-butanesulfinamide method is an exceptionally robust and widely adopted approach for the asymmetric synthesis of a vast array of chiral amines due to its high diastereoselectivity and the straightforward removal of the auxiliary.[5][6] The following protocol details the synthesis of (S)-tert-butyl 2-amino-5-methylhexanoate from the corresponding α-keto ester.

Workflow for Asymmetric Synthesis

G start tert-Butyl 5-methyl-2-oxohexanoate (α-Keto Ester) step1 Condensation start->step1 reagent1 (R)-tert-Butanesulfinamide Ti(OEt)4 reagent1->step1 intermediate N-sulfinyl ketimine intermediate step1->intermediate Formation of C=N bond step2 Diastereoselective Reduction intermediate->step2 reagent2 Reducing Agent (e.g., NaBH4) reagent2->step2 product_protected Protected Amino Ester step2->product_protected High d.r. step3 Sulfinyl Group Cleavage product_protected->step3 reagent3 Strong Acid (e.g., HCl in Dioxane) reagent3->step3 final_product (S)-tert-Butyl 2-amino-5-methylhexanoate step3->final_product Final Product

Caption: Asymmetric synthesis of the title compound via the Ellman method.

Protocol 2.1: Synthesis of (S)-tert-Butyl 2-amino-5-methylhexanoate

This protocol is based on well-established procedures for the asymmetric reduction of N-sulfinyl ketimines.[6]

Materials:

  • tert-Butyl 5-methyl-2-oxohexanoate

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)4)

  • Sodium borohydride (NaBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Formation of N-sulfinyl ketimine:

    • To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl 5-methyl-2-oxohexanoate (1.0 eq) and anhydrous THF.

    • Add (R)-tert-butanesulfinamide (1.05 eq) followed by titanium(IV) ethoxide (2.0 eq).

    • Heat the reaction mixture to 65 °C and stir for 5-8 hours. Monitor the reaction by TLC until the starting keto ester is consumed.

    • Cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite, washing the filter cake with ethyl acetate.

    • Collect the filtrate, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl ketimine, which is used directly in the next step.

    • Causality: Ti(OEt)4 acts as a Lewis acid and dehydrating agent, facilitating the condensation between the keto ester and the sulfinamide to form the ketimine intermediate.[6]

  • Diastereoselective Reduction:

    • Dissolve the crude N-sulfinyl ketimine in anhydrous THF and cool the solution to -48 °C in a dry ice/acetonitrile bath.

    • Add NaBH4 (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at -48 °C for 3-4 hours. Monitor by TLC for the disappearance of the imine.

    • Causality: The chiral tert-butanesulfinyl group directs the hydride attack from the less sterically hindered face of the C=N bond, leading to a highly diastereoselective reduction. The low temperature is critical for maximizing this selectivity.

  • Workup and Sulfinyl Group Cleavage:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution, followed by methanol.

    • Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.

    • Dissolve the crude product in methanol and add a solution of HCl in 1,4-dioxane (3.0 eq). Stir at room temperature for 1 hour.

    • Concentrate the mixture under reduced pressure. The residue can be purified via column chromatography or recrystallization to yield the hydrochloride salt of the title compound. Neutralization with a mild base will provide the free amine.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

A key application for this compound is its incorporation into peptide sequences to create novel peptidomimetics with enhanced therapeutic properties.

Hypothetical Application: Enhancing a Protease Inhibitor

To illustrate its utility, we hypothesize the modification of a known peptide-based protease inhibitor. The goal is to replace a natural amino acid at a position susceptible to enzymatic cleavage with N-Boc-(S)-tert-butyl 2-amino-5-methylhexanoate. The introduction of this NCAA is predicted to enhance metabolic stability and cell permeability.

Workflow for SPPS Incorporation

start Peptide-Resin (with free N-terminus) step1 Coupling start->step1 reagent1 Boc-(S)-Amh-OtBu HBTU, DIPEA reagent1->step1 intermediate Coupled Peptide-Resin step1->intermediate Peptide bond formation step2 Boc Deprotection intermediate->step2 final_cleavage Final Cleavage (TFA Cocktail) intermediate->final_cleavage After final cycle reagent2 TFA/DCM reagent2->step2 next_cycle Ready for Next Coupling step2->next_cycle Iterative Cycle

Caption: Iterative cycle for incorporating the building block in SPPS.

Protocol 3.1: N-Terminal Boc Protection

Before use in SPPS, the synthesized amino ester must be protected on its N-terminus.

Materials:

  • (S)-tert-Butyl 2-amino-5-methylhexanoate HCl salt

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane and Water

Procedure:

  • Dissolve the amino ester HCl salt (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add NaHCO3 (2.5 eq) and stir until dissolved.

  • Add Boc2O (1.1 eq) and stir the mixture vigorously at room temperature overnight.

  • Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with 1M HCl, water, and brine. Dry over MgSO4, filter, and concentrate to yield N-Boc-(S)-tert-butyl 2-amino-5-methylhexanoate.

Protocol 3.2: Incorporation into a Peptide Sequence via SPPS

This protocol outlines a single coupling cycle using the Boc-protected building block.[1][7]

Materials:

  • Peptide synthesis vessel with resin-bound peptide (free N-terminus)

  • N-Boc-(S)-tert-butyl 2-amino-5-methylhexanoate

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vial, dissolve N-Boc-(S)-tert-butyl 2-amino-5-methylhexanoate (3 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq) and allow the solution to pre-activate for 5 minutes.

    • Causality: HBTU is a standard coupling reagent that converts the carboxylic acid of the incoming amino acid into a highly reactive species, facilitating rapid amide bond formation with the free amine on the resin. DIPEA is a non-nucleophilic base required to activate the HBTU and neutralize any protonated species.[1]

  • Coupling: Add the activated amino acid solution to the peptide synthesis vessel containing the resin. Shake at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a successful coupling). If the test is positive, repeat the coupling step.

  • Deprotection: For the next cycle, the N-terminal Boc group is removed with a solution of TFA in DCM before repeating the coupling process with the next amino acid.[1]

Section 4: Characterization and Expected Outcomes

After synthesis, the final peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[7] During this step, the tert-butyl ester of the incorporated NCAA is also cleaved, yielding the free C-terminal carboxylic acid.

Table 2: Hypothetical Peptide Stability Assay
PeptideSequenceHalf-life in human serum (t½)Rationale for Difference
Native Peptide X-Leu-Y-Z~15 minutesSusceptible to cleavage at the N-terminal side of the Leucine residue by exopeptidases.
Modified Peptide X-(Amh)-Y-Z> 2 hours (Expected)The bulky isobutyl side chain of Amh provides steric protection against enzymatic degradation.

Amh = 2-amino-5-methylhexanoic acid residue

The modified peptide should be purified by reverse-phase HPLC and its identity confirmed by LC-MS. Subsequent biological assays would be required to determine if the modification improved potency, stability, and cell permeability as hypothesized.

Conclusion

This compound stands out as a potent chiral building block for modern synthetic chemistry. Its robust asymmetric synthesis, combined with the unique advantages of its lipophilic side chain and orthogonal tert-butyl ester protection, makes it an exemplary tool for the rational design of advanced peptidomimetics and complex small molecules. The protocols and strategic insights provided herein offer a clear pathway for researchers to harness the potential of this versatile synthon in their drug discovery and development programs.

References

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in Drug Discovery. (n.d.). Benchchem.
  • This compound. (n.d.). Sobekbio Biosciences.
  • Application Notes and Protocols for Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in Peptidomimetic Development. (n.d.). Benchchem.
  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University.
  • Asymmetric synthesis of amines using tert-butanesulfinamide. (n.d.). PubMed.
  • Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-5-methylhexanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable, non-proteinogenic amino acid ester. Here, we address common challenges and provide practical, field-proven insights to help you optimize your synthetic route and improve your final yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge for synthesizing this compound.

Q1: What are the primary applications of this compound and similar structures? this compound is an unnatural amino acid derivative. Such compounds are crucial building blocks in medicinal chemistry and drug development. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, a common strategy in peptide synthesis and the creation of complex organic molecules.[1] The core structure is related to pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), an anticonvulsant drug, suggesting its potential use in synthesizing analogues or as a starting material for novel therapeutics.

Q2: What are the most common synthetic strategies for preparing this compound? There are two primary approaches, differing in how the amine group is handled during the esterification of the parent amino acid, 2-amino-5-methylhexanoate:

  • Direct Esterification: The amino acid is directly reacted with a tert-butylating agent under acidic conditions. This is often the most straightforward route but can be complicated by the low nucleophilicity of the carboxylic acid and potential side reactions.

  • Protect-Esterify-Deprotect Sequence: This multi-step approach involves first protecting the amine (e.g., with a Boc group), then esterifying the carboxylic acid, and finally removing the amine protecting group. While longer, this method often provides cleaner reactions and higher yields because it prevents unwanted side reactions at the amine terminus.[2][3]

Q3: Why is the tert-butyl ester preferred over other esters (e.g., methyl or ethyl) in some applications? The tert-butyl ester group is highly valued in multi-step synthesis for its unique stability profile. It is stable to a wide range of nucleophilic and basic conditions but can be cleaved selectively under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[4] This orthogonality allows chemists to deprotect the carboxylic acid without disturbing other sensitive functional groups, such as Boc or Cbz protecting groups on the amine, which require different conditions for removal.

Q4: What are the critical safety precautions for this synthesis? The specific hazards depend on the chosen synthetic route. However, common precautions include:

  • Corrosive Reagents: Strong acids like sulfuric acid (H₂SO₄), perchloric acid (HClO₄), and trifluoroacetic acid (TFA) are often used. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Flammable Solvents: Diethyl ether, tetrahydrofuran (THF), and tert-butyl acetate are highly flammable. Work in a well-ventilated area away from ignition sources.

  • Pressurized Reactions: The use of isobutylene gas requires a sealed reaction vessel and careful pressure monitoring to prevent explosions.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Q1: My yield of this compound is consistently low. What are the likely causes?

Low yield is a common frustration. The cause can be diagnosed by first analyzing the crude reaction mixture by TLC or ¹H NMR.

  • Cause A: Incomplete Reaction

    • Diagnosis: A significant amount of the starting amino acid is observed in the post-reaction analysis.

    • Explanation: The direct esterification of amino acids is an equilibrium-driven process (Fischer Esterification).[5] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials. Furthermore, the zwitterionic nature of the amino acid reduces the concentration of the reactive, protonated carboxylic acid form.

    • Solution:

      • Water Removal: Use anhydrous solvents and reagents. If applicable to your method, use a Dean-Stark apparatus to physically remove water as it forms.

      • Increase Reagent Concentration: Use the alcohol (tert-butanol) as the solvent or use a large excess of the tert-butylating agent (e.g., tert-butyl acetate).[6]

      • Stronger Catalysis: Ensure a sufficient concentration of a strong acid catalyst (e.g., H₂SO₄, HClO₄) is used to fully protonate the carboxyl group.[6]

  • Cause B: Side Product Formation

    • Diagnosis: The starting material is consumed, but multiple new spots appear on the TLC plate, and the desired product is a minor component.

    • Explanation: Under harsh acidic and thermal conditions, side reactions can occur. The most common is the formation of di- or polypeptides where one amino acid molecule acylates the amino group of another.

    • Solution:

      • Protect the Amine: The most reliable solution is to protect the amino group first, typically with a Boc anhydride ((Boc)₂O).[7] This prevents self-condensation and other unwanted reactions at the nitrogen atom.

      • Milder Conditions: If direct esterification is necessary, use milder catalysts like boron trifluoride diethyl etherate (BF₃·OEt₂) with tert-butanol, which can sometimes provide better results with fewer side products.[1]

  • Cause C: Product Loss During Workup

    • Diagnosis: The reaction appears clean, but the isolated yield is poor.

    • Explanation: Amino acid esters can be somewhat water-soluble, especially as their hydrochloride or hydrobromide salts. During aqueous workup, a significant portion of the product may be lost to the aqueous phase.

    • Solution:

      • pH Adjustment: Before extraction, carefully neutralize the reaction mixture and then basify it (e.g., to pH 9-10 with Na₂CO₃ or a mild amine base) to ensure the product is in its free amine form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.[6]

      • Salting Out: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase.

      • Multiple Extractions: Extract the aqueous phase multiple times (e.g., 3-5 times) with an organic solvent to ensure complete recovery.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Is Starting Material (SM) Present in Crude Product? start->check_sm incomplete Cause: Incomplete Reaction check_sm->incomplete  Yes side_products Cause: Side Reactions check_sm->side_products  No, but multiple  other spots workup_loss Cause: Workup Losses check_sm->workup_loss  No, reaction  looks clean sol_incomplete Solutions: - Use anhydrous conditions - Increase reagent excess - Use stronger catalyst incomplete->sol_incomplete sol_side Solutions: - Protect amino group (Boc) - Use milder conditions - Lower reaction temperature side_products->sol_side sol_workup Solutions: - Adjust pH before extraction - 'Salt out' with NaCl - Perform multiple extractions workup_loss->sol_workup

Caption: Decision tree for diagnosing low yield issues.

Q2: I'm having difficulty purifying the final product by column chromatography. What can I do?

  • Problem: Streaking on the TLC plate/column.

    • Explanation: The free amine group is basic and can interact strongly with the acidic silica gel, causing tailing or streaking.

    • Solution: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined bands.

  • Problem: Co-elution with impurities.

    • Explanation: Non-polar impurities may have similar Rf values to your product.

    • Solution:

      • Adjust Solvent Polarity: Systematically screen different solvent systems. A common starting point for amino esters is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. See the table below for suggestions.

      • Alternative Purification: If chromatography fails, consider converting the product to its hydrochloride salt by dissolving it in ether and bubbling dry HCl gas through it. The salt will often precipitate in high purity and can be collected by filtration. The free base can be regenerated later if needed.

Table 1: Recommended TLC/Column Chromatography Solvent Systems
PolarityStarting Eluent SystemModifiers for Optimization
Low 10% Ethyl Acetate / HexanesIncrease EtOAc % for higher polarity.
Medium 50% Ethyl Acetate / HexanesAdd 1% NEt₃ to reduce streaking.
High 2-5% Methanol / DCMAdd 1% NEt₃ or 0.5% NH₄OH to reduce streaking.

Q3: How can I be sure I have successfully formed the tert-butyl ester?

Spectroscopic analysis is definitive.

  • ¹H NMR: The most telling signal is a sharp, large singlet at approximately 1.4-1.5 ppm , which integrates to 9 protons. This peak is characteristic of the nine equivalent protons of the tert-butyl group.[7] The absence of a broad carboxylic acid proton signal (often >10 ppm) is also indicative of success.

  • ¹³C NMR: Look for two characteristic signals for the tert-butyl group: one for the quaternary carbon at ~80-82 ppm and one for the three methyl carbons at ~28 ppm.

  • IR Spectroscopy: The C=O stretch of the ester will appear around 1730-1740 cm⁻¹ . This is a shift from the carboxylic acid C=O stretch, which is typically broader and found at a lower wavenumber (1700-1725 cm⁻¹).

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the target compound (C₁₁H₂₃NO₂ = 201.31 g/mol , so [M+H]⁺ ≈ 202.3).

Section 3: Optimized Experimental Protocols

Here we provide two detailed protocols. The first is a direct method, and the second is a more robust, protected route.

Protocol 1: Direct Esterification using tert-Butyl Acetate & Perchloric Acid

This method is adapted from a general procedure for the direct esterification of amino acids.[6] It is fast but may require more optimization to minimize side products.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylhexanoic acid (1.45 g, 10 mmol).

  • Reagents: Add tert-butyl acetate (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and carefully add 70% perchloric acid (HClO₄, 1.7 mL, 20 mmol) dropwise to the stirring suspension. Caution: Perchloric acid is a strong oxidizer and corrosive.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 48 hours. The suspension should gradually become a clear solution. Monitor the reaction progress by TLC (DCM:MeOH:NH₄OH 90:9:1).

  • Quenching & Workup: Cool the reaction mixture back to 0 °C. Carefully quench by adding it to a beaker containing a cold (0 °C) 10% aqueous Na₂CO₃ solution (100 mL). Stir until bubbling ceases.

  • Extraction: Adjust the aqueous solution to pH ~9 with solid Na₂CO₃. Extract the mixture with dichloromethane (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes containing 1% NEt₃ to afford the pure this compound.

Protocol 2: Boc-Protection followed by Esterification (Higher Yield Route)

This two-step protocol minimizes side reactions and is generally more reliable.

Step A: Synthesis of N-Boc-2-amino-5-methylhexanoic acid This procedure is based on standard Boc protection of amino acids.[7]

  • Setup: In a 250 mL flask, dissolve 2-amino-5-methylhexanoic acid (1.45 g, 10 mmol) in a mixture of 1,4-dioxane (25 mL) and water (12.5 mL). Add 1M NaOH solution until the pH is ~10.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 2.4 g, 11 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature overnight. Maintain the pH at ~10 by adding 1M NaOH as needed.

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Add water (50 mL) and wash with ethyl acetate (2 x 25 mL) to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl. A white precipitate or oil should form.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give N-Boc-2-amino-5-methylhexanoic acid, which is often used in the next step without further purification.

Step B: Esterification of the N-Boc Protected Amino Acid This step uses a mild esterification agent.

  • Setup: Dissolve the crude N-Boc-2-amino-5-methylhexanoic acid (from Step A, ~10 mmol) in anhydrous dichloromethane (50 mL) in a flask under a nitrogen atmosphere.

  • Reagents: Add tert-butanol (9.5 mL, 100 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 122 mg, 1 mmol). Cool the solution to 0 °C.

  • Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) in anhydrous DCM (20 mL). A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter off the DCU precipitate and wash it with cold DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with 5% aqueous citric acid, 5% aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The resulting product is tert-butyl N-Boc-2-amino-5-methylhexanoate . If the final product requires a free amine, proceed to Step C.

Step C: Boc Deprotection

  • Setup: Dissolve the protected ester from Step B in dichloromethane (20 mL).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA, 20 mL) and stir at room temperature for 1-2 hours.

  • Completion: Remove the solvent and excess TFA in vacuo. The resulting product is the TFA salt. To obtain the free amine, dissolve the residue in water, basify with Na₂CO₃, and extract as described in Protocol 1.

General Synthesis and Protection Workflow

G cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Protected Synthesis A1 2-Amino-5-methyl- hexanoic Acid A2 Esterification (e.g., tBuOAc, H+) A1->A2 A3 Purification (Chromatography) A2->A3 A4 Final Product A3->A4 B1 2-Amino-5-methyl- hexanoic Acid B2 Amine Protection (Boc Anhydride) B1->B2 B3 Esterification (DCC, DMAP, tBuOH) B2->B3 B4 Amine Deprotection (TFA or HCl) B3->B4 B5 Purification (Extraction/Chromatography) B4->B5 B6 Final Product B5->B6

Caption: Comparison of direct vs. protected synthetic routes.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boc-L-Leucine in Modern Peptide Synthesis.
  • ChemicalBook. N-Boc-L-tert-Leucine synthesis.
  • Chem-Impex. Boc-L-leucine hydrate.
  • BOC Sciences. Boc-L-leucine - (CAS 13139-15-6).
  • Carl ROTH. Boc-L-tert-Leucine.
  • BOC Sciences. Boc-Tyr(OtBu)-Leu-OH.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • PrepChem.com. Synthesis of BOC-leucine.
  • PrepChem.com. Synthesis of (e) Z-Asp(OtBu)-Leu-Lys(Boc)-Glu(OtBu).
  • Prisys Biotech. The Critical Role of Boc-Gly-OtBu in Modern Peptide Synthesis.
  • ResearchGate. How to do esterification of amino acid?.
  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.
  • Reddit. Esterification/Amidation Problems.
  • The Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Pearson. Reactions of Amino Acids: Esterification.
  • Google Patents. Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
  • Sobekbio Biosciences. This compound.
  • The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis.
  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids.
  • NIH National Library of Medicine. A Convenient Synthesis of Amino Acid Methyl Esters.
  • Indian Journal of Chemistry. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
  • Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems.
  • Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin.
  • NIH National Library of Medicine. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.
  • BLD Pharm. tert-Butyl 2-amino-5,5-dimethylhexanoate.
  • ChemUniverse. This compound.
  • ResearchGate. Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase.

Sources

Common side reactions in the synthesis of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-amino-5-methylhexanoate. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a troubleshooting framework grounded in mechanistic understanding and field-proven solutions. Here, we will dissect the common side reactions, explore their origins, and present actionable strategies to optimize your synthetic outcomes.

Technical Support Center: Synthesis of this compound

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and their main challenges?

The synthesis of this sterically hindered ester primarily revolves around two strategies, each with its own set of challenges:

  • Direct Esterification of L-Leucine: This involves reacting L-Leucine directly with a tert-butyl source. A common method is the acid-catalyzed reaction with isobutylene or tert-butanol.[1][2][3] The primary challenges are the low nucleophilicity of the leucine carboxylate, the high steric hindrance of the incoming tert-butyl group, and the need for strongly acidic conditions, which can promote side reactions and racemization.[4]

  • Esterification of N-Protected L-Leucine: This is a more controlled, multi-step approach. First, the amino group of L-Leucine is protected (e.g., with a Boc group).[5][6] The resulting N-protected amino acid is then esterified, commonly using coupling agents or tert-butylating agents like tert-butyl trichloroacetimidate.[5] The final step is the selective deprotection of the N-terminal group. While this route offers better control, it introduces potential side reactions associated with the protection and deprotection steps.[7][]

Q2: Why is racemization a critical issue in this synthesis, and how can it be detected?

Racemization is the conversion of the enantiomerically pure L-Leucine starting material into a mixture of L- and D-isomers. This is highly undesirable in pharmaceutical applications where stereochemistry dictates biological activity. The α-proton of the amino acid is susceptible to abstraction under certain conditions (especially basic conditions), leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.[4][9]

Detection: The most reliable method for detecting and quantifying racemization is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for the precise determination of the enantiomeric excess (ee).

Q3: What is the role of the N-protecting group, and can it cause side reactions?

The N-protecting group (like Boc or Cbz) is crucial to prevent the free amino group from engaging in unwanted reactions.[10] A free amine can act as a nucleophile, leading to the formation of amide-linked dimers (e.g., Leu-Leu-OtBu) or other oligomers, which significantly reduces the yield of the desired monomeric ester.

However, the protecting group itself can introduce complications. For instance, during the acidic deprotection of a Boc group, the liberated tert-butyl cation is a reactive electrophile. If other nucleophilic residues were present in a more complex substrate (like Tryptophan or Methionine), this cation could cause unwanted side-chain alkylation.[7][] While the leucine side chain is not nucleophilic, this is a critical consideration in broader peptide chemistry.[7]

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction yield is consistently low.

Low yield is a common frustration. The underlying cause can usually be traced to incomplete conversion, competing side reactions, or product loss during workup.

The reaction between the carboxylic acid and the tert-butyl source is often an equilibrium process, further complicated by high steric hindrance.

Troubleshooting Steps:

  • Choice of Reagent: For direct esterification, using pressurized isobutylene with a strong acid catalyst (e.g., H₂SO₄) can drive the reaction forward.[1][2] Alternatively, using a more reactive tert-butylating agent like tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid (e.g., BF₃·OEt₂) can be highly effective for N-protected leucine.[11]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediates or the product ester. If using isobutylene, a sealed "pressure bomb" reactor may be necessary to maintain a sufficient concentration of the gaseous reactant.

  • Catalyst: Ensure the acid catalyst is fresh and used in the correct stoichiometric amount. Perchloric acid (HClO₄) has also been used but is potentially hazardous.[2]

If you observe higher molecular weight species in your mass spectrometry analysis, it's likely due to intermolecular condensation.

Root Cause Analysis & Solution: This almost always indicates that the N-protecting group was either absent or compromised during the reaction. If you are performing a one-pot synthesis without protection, this side reaction is highly probable. The recommended solution is to switch to a two-step protocol involving an N-protected leucine intermediate.

Problem: My NMR/LC-MS analysis shows significant impurities.

Identifying the structure of byproducts is key to diagnosing the problem.

  • Diagnosis: The presence of a signal around ~9-12 ppm in ¹H NMR (the carboxylic acid proton) and the corresponding mass in LC-MS.

  • Solution: This points to incomplete esterification. Refer to the troubleshooting steps for Low Yield above. Increase reaction time, temperature (cautiously, to avoid racemization), or consider a more powerful esterification agent.

  • Diagnosis: The product appears pure by NMR and standard LC-MS, but fails chiral purity tests.

  • Root Cause Analysis: The α-proton is being abstracted. This is often caused by using a strong, non-hindered base (like NaOH or Et₃N) or excessively high temperatures.[4][9]

  • Prevention Protocol:

    • Base Selection: If a base is required (e.g., during coupling agent activation), use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to abstract the α-proton.[9]

    • Temperature Control: Maintain the lowest effective temperature for the reaction. For coupling reactions, this often means cooling to 0 °C before adding the coupling agent.

    • Avoid Strong Acids/Bases: Minimize exposure to harsh pH conditions during workup.

  • Diagnosis: Relevant if using Boc₂O/DMAP for esterification. You may see characteristic signals for the Boc group that do not correspond to your product.

  • Solution: This suggests the reaction has not gone to completion or the workup was insufficient. A mild acidic wash (e.g., dilute citric acid) during the workup can help remove basic impurities like DMAP, and unreacted Boc₂O can often be removed with a thorough extraction and column chromatography.

Visualized Workflows and Mechanisms

General Synthetic Pathway and Side Reactions

The following diagram illustrates the synthetic route starting from N-Boc-L-Leucine, highlighting the desired reaction and the potential pitfalls of racemization and dimer formation.

G cluster_start Starting Material cluster_reaction Esterification Step cluster_product Desired Product cluster_deprotection Final Step cluster_side Side Reactions start N-Boc-L-Leucine ester Esterification (e.g., tBuOH, DCC/DMAP or isobutylene/H⁺) start->ester prod N-Boc-L-Leucine tert-butyl ester ester->prod Desired Path rac Racemization (D-enantiomer formed) ester->rac Cause: Strong Base/ High Temp. dimer Dimer Formation (Boc-Leu-Leu-OtBu) ester->dimer Cause: Premature Deprotection deprotect N-Boc Deprotection (e.g., TFA or HCl) prod->deprotect final_prod tert-Butyl 2-amino-5-methylhexanoate deprotect->final_prod

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow: Low Product Yield

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues.

G start Low Yield Observed check_sm Analyze Crude Reaction: Any Starting Material (SM)? start->check_sm incomplete Diagnosis: Incomplete Reaction check_sm->incomplete Yes check_impurities Analyze Crude Reaction: Major Impurities Present? check_sm->check_impurities No optimize Action: 1. Increase reaction time/temp 2. Use stronger reagent 3. Check catalyst/reagents incomplete->optimize end Yield Improved optimize->end is_dimer Impurity is Dimer/ Oligomer? check_impurities->is_dimer Yes protect_amine Action: Ensure N-protection is stable and effective is_dimer->protect_amine Yes is_racemic Impurity is D-enantiomer? is_dimer->is_racemic No protect_amine->end chiral_protocol Action: 1. Use hindered base 2. Lower reaction temp 3. Check pH during workup is_racemic->chiral_protocol Yes other_impurity Other Impurities is_racemic->other_impurity No chiral_protocol->end purification Action: Optimize workup and chromatography other_impurity->purification purification->end

Caption: A logical workflow for troubleshooting low yields.

Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Leucine tert-butyl ester

This protocol uses a standard carbodiimide coupling method, which requires careful control to avoid side reactions.

Materials:

  • N-Boc-L-Leucine (1.0 eq)

  • tert-Butanol (1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-L-Leucine (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add tert-Butanol (1.5 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 20-30 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 M citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 98:2 v/v), but this must be optimized for the specific column used. Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H). Flow Rate: 1.0 mL/min Detection: UV at 210 nm

Procedure:

  • Prepare a standard of the racemic this compound by treating the L-enantiomer with a strong base (e.g., NaOMe in MeOH) for a short period to induce racemization, then neutralize. This helps in identifying the retention times of both enantiomers.

  • Prepare a dilute solution of your synthesized sample (~1 mg/mL) in the mobile phase.

  • Inject the racemic standard to determine the retention times for the D- and L-enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers (A_L and A_D).

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(A_L - A_D) / (A_L + A_D)] * 100

Summary of Key Parameters to Control

ParameterRisk of Poor ControlRecommended Action
Temperature Racemization, decomposition of reagentsMaintain low temperatures (0 °C to RT)
Base RacemizationUse sterically hindered, non-nucleophilic bases (e.g., DIPEA)
Water Content Hydrolysis of reagents and productUse anhydrous solvents and reagents; run under inert atmosphere
N-Protection Dimer/oligomer formationEnsure complete and stable N-protection before esterification
Workup pH Racemization, product degradationUse mild acidic/basic washes (e.g., citric acid, NaHCO₃)

References

  • BenchChem. (n.d.). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups. [Available at: a URL will be provided by the grounding tool]
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Available at: a URL will be provided by the grounding tool]
  • Reddit r/Chempros. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. [Available at: a URL will be provided by the grounding tool]
  • National Institutes of Health (NIH). (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Available at: a URL will be provided by the grounding tool]
  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Available at: a URL will be provided by the grounding tool]
  • PubMed. (n.d.). Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters. [Available at: a URL will be provided by the grounding tool]
  • Namba, K., et al. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. [Available at: a URL will be provided by the grounding tool]
  • BOC Sciences. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Available at: a URL will be provided by the grounding tool]
  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Available at: a URL will be provided by the grounding tool]
  • Thieme Chemistry. (n.d.). Racemization-Free Synthesis of N-Formyl Amino Acid Esters. [Available at: a URL will be provided by the grounding tool]
  • BenchChem. (n.d.). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. [Available at: a URL will be provided by the grounding tool]
  • ChemicalBook. (n.d.). N-Boc-L-tert-Leucine synthesis. [Available at: a URL will be provided by the grounding tool]
  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Available at: a URL will be provided by the grounding tool]
  • ResearchGate. (n.d.). Synthesis of Isobutylene and Its Use in Esterification Reactions. [Available at: a URL will be provided by the grounding tool]
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates.... [Available at: a URL will be provided by the grounding tool]

Sources

Technical Support Center: Troubleshooting Deprotection of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the deprotection of tert-butyl 2-amino-5-methylhexanoate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl ester deprotection is incomplete. What are the common causes and how can I resolve this?

Incomplete cleavage is the most frequent challenge and typically stems from suboptimal reaction conditions. The deprotection of tert-butyl esters is an acid-catalyzed reaction that proceeds via the formation of a stable tert-butyl cation.[1] If this equilibrium-driven process does not go to completion, you will observe a mixture of starting material and product.

Primary Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The reaction relies on a strong acid to protonate the ester's carbonyl group, initiating the cleavage.[1] If the acid is too dilute or not strong enough, the reaction will be slow or stall.

    • Solution: The most common and effective reagent is Trifluoroacetic Acid (TFA). A standard starting point is a 1:1 (v/v) mixture of TFA and a chlorinated solvent like Dichloromethane (DCM).[2] For stubborn reactions, increasing the TFA concentration to 95% or even using neat TFA can drive the reaction to completion.[2]

  • Inadequate Reaction Time or Temperature: These reactions are typically run at ambient temperature (20-25°C). Lower temperatures will significantly slow the reaction rate.[2]

    • Solution: First, ensure you are allowing sufficient time. Most deprotections are complete within 2-5 hours.[3] It is critical to monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or LC-MS until the starting material is no longer detectable.[2] If the reaction is sluggish at room temperature and your molecule is thermally stable, gentle warming can be considered, but proceed with caution as this can promote side reactions.[4]

  • Presence of Water: While trace amounts of water can act as a scavenger for the generated tert-butyl cation, an excessive amount will dilute the acid and reduce its effective concentration, thereby impeding the reaction.[2]

    • Solution: Use anhydrous solvents (e.g., anhydrous DCM) for the reaction to minimize the water content.[2][3]

Q2: I'm observing an unexpected side product. What is it and how can I prevent its formation?

The primary side reaction in tert-butyl deprotection arises from the highly reactive tert-butyl carbocation generated during the cleavage.[3][5] This electrophilic species can alkylate any available nucleophile. In the case of this compound, the most likely nucleophile is the newly formed primary amine of the product molecule, leading to N-alkylation, or potentially the starting material itself.

While this is less of an issue for simple amino esters compared to complex peptides with nucleophilic side chains (like Tryptophan or Methionine), it can still occur.[3][6]

Mechanism of Deprotection and Side Product Formation:

The reaction proceeds by protonation of the ester carbonyl by TFA, followed by the loss of the stable tertiary carbocation. This carbocation is then typically quenched. In the absence of an external scavenger, it can be deprotonated by the trifluoroacetate anion to form isobutylene gas or react with another nucleophile.[5][7][8]

G SM tert-Butyl Ester Protonated Protonated Ester SM->Protonated + H⁺ (from TFA) Product_Salt Product (TFA Salt) Protonated->Product_Salt - tBu⁺ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Product_FreeAmine Product (Free Amine) Product_Salt->Product_FreeAmine Neutralization Isobutylene Isobutylene (Gas) tBu_Cation->Isobutylene - H⁺ Side_Product N-tert-butylated Product tBu_Cation->Side_Product + Product (Free Amine) G start_node Start: Deprotection of This compound p1 Monitor by TLC/LC-MS start_node->p1 Run reaction: 50% TFA in DCM, RT, 2-5h decision_node decision_node process_node process_node solution_node solution_node problem_node problem_node d1 Is starting material consumed? p1->d1 Check progress d2 Side products observed? d1->d2 Yes p2 Incomplete Reaction d1->p2 No p4 Side Product Formation d2->p4 Yes p5 Proceed to Work-up: 1. Roto-evaporate TFA/DCM 2. Azeotrope with Toluene d2->p5 No p3 Increase TFA concentration OR Extend reaction time p2->p3 Troubleshoot p3->p1 Re-monitor p6 Consider adding scavenger (e.g., TIS/water) to future reactions p4->p6 Troubleshoot p7 Obtain TFA Salt p5->p7 Isolate Product p6->p5 d3 Need Free Amine for next step? p7->d3 p8 Neutralize: - Aqueous NaHCO3 wash OR - Basic Ion-Exchange Resin d3->p8 Yes end_node_salt End: Product as TFA Salt d3->end_node_salt No end_node_free End: Product as Free Amine p8->end_node_free Isolate

Sources

Preventing racemization during the synthesis of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of tert-Butyl 2-amino-5-methylhexanoate. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in preventing racemization and achieving high chiral purity in your experiments. As Senior Application Scientists, we understand the critical importance of stereochemical integrity in drug development and research.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the conversion of a single, pure enantiomer (in this case, the desired L- or D- enantiomer of the amino acid ester) into a mixture containing both enantiomers.[1][2] This loss of stereochemical purity is a significant problem in pharmaceutical development because the biological activity of a drug molecule is often exclusive to one enantiomer. The presence of the undesired enantiomer can result in a product with reduced efficacy, altered pharmacological properties, or even toxic side effects.[1]

Q2: What is the primary chemical mechanism responsible for racemization during the synthesis of this amino acid ester?

A2: The most common pathway for racemization during the coupling or esterification of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This process begins with the activation of the carboxylic acid group. The activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon of this oxazolone is acidic and can be readily removed by a base, leading to a loss of chirality.[1][2] Subsequent reaction with the alcohol can then occur from either side of the planar intermediate, resulting in a mixture of both enantiomers.[1]

Q3: Which amino acids are generally most susceptible to racemization?

A3: While any amino acid can racemize under certain conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[2][3] Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be sensitive to racemization, especially with highly activating coupling reagents or strong bases.[2][3]

Q4: How does the choice of N-protecting group affect the risk of racemization?

A4: The N-protecting group plays a vital role in preventing racemization. Urethane-based protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are highly recommended. The lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl group, making it less available to participate in the formation of the problematic oxazolone intermediate.[4] Acyl-type protecting groups, like acetyl, are more likely to promote racemization.[4]

Troubleshooting Guide: Preventing Racemization

This section provides a more detailed breakdown of experimental parameters and how to optimize them to maintain the stereochemical integrity of your this compound.

Issue 1: Significant Racemization Detected in the Final Product

Root Cause Analysis:

The primary causes of racemization during the synthesis of amino acid esters are the choice of coupling reagent, the type and amount of base used, reaction temperature, and activation time.

DOT Diagram: Racemization Pathway via Oxazolone Formation

G cluster_0 Racemization Mechanism Boc_AA Boc-Amino Acid Activated_Ester Activated Ester/Intermediate Boc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Oxazolone->Enolate Base (e.g., DIEA) -H+ Racemic_Ester Racemic tert-Butyl Ester Oxazolone->Racemic_Ester tert-Butanol Enolate->Oxazolone +H+

Caption: Mechanism of racemization via oxazolone formation.

Solutions and Optimization Strategies:

  • Coupling Reagent Selection:

    • Avoid: Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) when used alone, as they are known to cause significant racemization.[2]

    • Recommended: Utilize uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), or phosphonium salt reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are generally more efficient and lead to less racemization.[2][5]

  • The Critical Role of Additives:

    • When using carbodiimide coupling reagents, the addition of racemization suppressors is essential.[6][7]

    • HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are highly effective.[6][8] They react with the activated amino acid to form an active ester that is more reactive towards the alcohol and less prone to cyclizing into the oxazolone intermediate.[4] OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative that also provides excellent racemization suppression.[9]

  • Base Selection and Stoichiometry:

    • The choice of base is critical. Stronger, less sterically hindered bases can more readily abstract the acidic proton from the oxazolone intermediate, increasing the rate of racemization.[1][6]

    • Avoid: Triethylamine (TEA) due to its smaller steric hindrance and relatively strong basicity.[6]

    • Recommended: Use sterically hindered, weaker bases.

      • N,N-Diisopropylethylamine (DIEA) is a common choice.

      • N-Methylmorpholine (NMM) and 2,4,6-collidine are weaker bases and often result in lower levels of racemization.[6]

    • Use the minimum necessary amount of base. An excess of base will accelerate racemization.

Table 1: Impact of Base Selection on Racemization

BasepKaSteric HindranceTendency for Racemization
Triethylamine (TEA)~10.7LowHigh[6]
N,N-Diisopropylethylamine (DIEA)~10.1HighModerate[6]
N-Methylmorpholine (NMM)~7.4ModerateLow[6]
2,4,6-Collidine~7.4HighVery Low[6]
  • Reaction Temperature and Time:

    • Perform the activation and coupling at low temperatures, typically 0 °C, to minimize the rate of oxazolone formation and subsequent racemization.

    • Keep the activation time (the time between adding the coupling reagent and the alcohol) as short as possible. Pre-activation should be carefully timed.

Issue 2: Difficulty in Determining the Enantiomeric Purity of the Final Product

Root Cause Analysis:

Accurate determination of enantiomeric excess (ee%) requires a suitable analytical method capable of separating the two enantiomers.

Solutions and Optimization Strategies:

  • Analytical Methodology:

    • Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds like amino acid esters.[4] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[4]

    • Chiral Gas Chromatography (GC) can also be used, often after derivatization of the amino acid ester.

    • Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry (UHPLC-DTIM-MS) is an advanced technique that can provide rapid and accurate enantioselective analysis.[10][11]

DOT Diagram: Troubleshooting Workflow for Racemization

G cluster_1 Troubleshooting Workflow Start High Racemization Detected Check_Coupling_Reagent Review Coupling Reagent Start->Check_Coupling_Reagent Check_Base Evaluate Base Check_Coupling_Reagent->Check_Base If using Carbodiimide Use_Uronium_Phosphonium Switch to Uronium/Phosphonium Reagent (e.g., HBTU, PyBOP) Check_Coupling_Reagent->Use_Uronium_Phosphonium Yes Add_Suppressor Add Racemization Suppressor (e.g., HOBt, HOAt) Check_Coupling_Reagent->Add_Suppressor No Check_Conditions Assess Reaction Conditions Check_Base->Check_Conditions No Use_Hindered_Base Use Weaker, Sterically Hindered Base (e.g., NMM, Collidine) Check_Base->Use_Hindered_Base Yes Optimize_Temp_Time Lower Temperature (0 °C) & Reduce Activation Time Check_Conditions->Optimize_Temp_Time Yes End Achieved High Chiral Purity Check_Conditions->End No Use_Uronium_Phosphonium->Check_Base Add_Suppressor->Check_Base Use_Hindered_Base->Check_Conditions Optimize_Temp_Time->End

Caption: A logical workflow for troubleshooting racemization issues.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound with Minimal Racemization

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-leucine (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add HOBt (1.1 equivalents) to the solution.

    • Slowly add a solution of DIC (1.1 equivalents) in the same anhydrous solvent.

    • Stir the reaction mixture at 0 °C for 15-20 minutes.

  • Esterification:

    • Add tert-butanol (1.5-2.0 equivalents) to the reaction mixture.

    • Add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 equivalents).

    • Slowly add a solution of NMM (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC.

References

  • Vertex AI Search. (n.d.). The Essential Role of Coupling Reagents in Modern Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Base Selection and Racemization Control for Boc-Amino Acids.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wiley Online Library. (n.d.). 7.4 Racemization Assays.
  • PubMed. (1993, May). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it.
  • Benchchem. (n.d.). Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions.
  • YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids.
  • Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • ResearchGate. (2025, August 7). Base catalyzed racemization of amino acid derivatives | Request PDF.
  • TSpace. (n.d.). Artificial Amino Acids Racemase: Stereoselective Deuteration of Amino Acids.
  • ACS Publications. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach | Analytical Chemistry.
  • National Institutes of Health. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Benchchem. (n.d.). Preventing racemization during the synthesis of Ethyl 2-amino-5-methylhex-4-enoate.
  • Google Patents. (n.d.). Process for the racemization of an alpha-amino acid.
  • National Institutes of Health. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.
  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Sigma-Aldrich. (n.d.). L-tert-Leucine 99 20859-02-3.
  • Google Patents. (n.d.). NOVEL METHOD FOR RACEMIZATION OF OPTICALLY PURE β-CYANO ESTER TO CORRESPONDING RACEMIC β-CYANO ACID.
  • Google Patents. (n.d.). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.

Sources

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling efficiency of sterically hindered amino acids, with a specific focus on tert-Butyl 2-amino-5-methylhexanoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when incorporating this and other bulky amino acids into their peptide synthesis workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction: The Challenge of Steric Hindrance

This compound, a derivative of leucine, presents a significant synthetic challenge due to the steric bulk of both the tert-butyl ester protecting the carboxylic acid and the isobutyl side chain.[1] This steric hindrance can impede the approach of the nucleophilic amine to the activated carboxylic acid, leading to slow reaction rates, incomplete couplings, and low yields.[2][3][4] Understanding the underlying principles of peptide coupling and the strategies to overcome these steric barriers is crucial for efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the coupling of this compound and provides a systematic approach to troubleshooting.

Issue 1: Low or No Coupling Efficiency with Standard Protocols

Root Cause Analysis: Standard coupling reagents, such as carbodiimides like DCC and DIC, are often insufficiently reactive to overcome the steric barrier presented by bulky amino acids.[2] The formation of the peptide bond is kinetically slow, leading to incomplete reactions within standard timeframes.

Solutions:

  • Upgrade Your Coupling Reagent: Switch to more potent activating reagents.[2]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive activated esters that can overcome significant steric hindrance.[2][5][6] HATU is often considered one of the most reactive in this class.[6]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for sterically demanding couplings.[2][6] PyAOP has shown success in coupling hindered N-methyl amino acids.[5]

  • Increase Reaction Time and/or Temperature:

    • Allowing the coupling reaction to proceed for a longer duration, such as overnight, can often drive the reaction to completion.[2]

    • Gentle heating can increase the reaction rate, but must be used cautiously to avoid racemization.[2]

    • Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique that utilizes microwave energy to accelerate difficult couplings.[2]

  • Perform a Double Coupling: If a single coupling proves insufficient, a second coupling with a fresh solution of the activated amino acid can significantly improve the yield.[2]

Issue 2: Poor Yields Despite Using a Potent Coupling Reagent

Root Cause Analysis: The choice of solvent plays a critical role in solvating the growing peptide chain and the resin.[7][8] Poor solvation can lead to peptide aggregation, which further exacerbates steric hindrance issues.[2]

Solutions:

  • Optimize Your Solvent System:

    • N-methylpyrrolidone (NMP): NMP is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[2][8]

    • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solvation and coupling efficiency.[2]

    • Alternative Solvents: In some cases, solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) have been shown to be effective, especially with certain resin types.[8]

Issue 3: Presence of Deletion Peptides in the Final Product

Root Cause Analysis: Incomplete coupling followed by the subsequent coupling of the next amino acid in the sequence leads to the formation of deletion peptides. This indicates that the initial coupling of the sterically hindered residue was not driven to completion.

Solutions:

  • Implement a Capping Step: After the coupling of the sterically hindered amino acid, any unreacted N-terminal amines should be "capped" to prevent them from reacting further. Acetic anhydride is commonly used for this purpose.[9]

  • Thorough Monitoring of Coupling Completion: Do not proceed to the next deprotection and coupling step without confirming the completion of the current coupling.

    • Kaiser Test: This is a common qualitative test for the presence of primary amines. A positive (blue) result indicates an incomplete reaction.[9]

    • Alternative Tests: For secondary amines (like proline) or for more sensitive applications, the isatin test or chloranil test can be used.[9]

Issue 4: Racemization of the Amino Acid

Root Cause Analysis: The activation of the carboxylic acid can increase the acidity of the α-hydrogen, making it susceptible to deprotonation and subsequent racemization, especially in the presence of a strong base.[10]

Solutions:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For reactions with a high risk of racemization, the weaker base sym-collidine may be a better choice.[10]

  • Low Temperature: Performing the activation and coupling at low temperatures can help to minimize racemization.[10]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization.[5]

Frequently Asked Questions (FAQs)

Q1: What makes this compound so difficult to couple?

A1: The difficulty arises from the combination of two sterically bulky groups: the tert-butyl ester protecting the carboxylic acid and the isobutyl side chain of the leucine derivative.[1] This significant steric hindrance physically obstructs the formation of the peptide bond.[2]

Q2: Which coupling reagent is the absolute best for this type of amino acid?

A2: While there is no single "best" reagent for all situations, uronium/aminium salts like HATU are generally considered among the most effective for sterically hindered couplings due to their high reactivity and rapid reaction kinetics.[2][6] Phosphonium salts like PyAOP are also excellent alternatives.[2][5]

Q3: Can I use a standard carbodiimide like DCC?

A3: It is not recommended. Standard carbodiimides are often not potent enough for such sterically demanding couplings and will likely result in very low yields.[2]

Q4: How do I know if my coupling reaction has gone to completion?

A4: The most common method for monitoring solid-phase peptide synthesis is the Kaiser test , which detects the presence of free primary amines.[9] A negative Kaiser test (yellow beads) indicates a complete reaction. For quantitative analysis, a small amount of the resin can be cleaved and analyzed by HPLC or LC-MS.[11]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction.[2] This is a useful strategy when a single coupling is insufficient to drive the reaction to completion, which is often the case with sterically hindered residues.

Q6: Are there any potential side reactions I should be aware of with the tert-butyl ester?

A6: The tert-butyl ester is generally stable under standard peptide synthesis conditions. However, during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the released tert-butyl cation can potentially alkylate sensitive residues like tryptophan or methionine.[12][13] The use of scavengers in the cleavage cocktail is recommended to prevent this.

Experimental Protocols

Protocol 1: Optimized HATU-Mediated Coupling of this compound

This protocol outlines a robust method for coupling sterically hindered amino acids using HATU as the activating reagent.

Materials:

  • Fmoc-protected this compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF or NMP.

  • Pre-activation of the Amino Acid:

    • In a separate vessel, dissolve Fmoc-tert-Butyl 2-amino-5-methylhexanoate (4 equivalents relative to resin loading) in DMF or NMP.

    • Add HATU (3.9 equivalents) to the amino acid solution.

    • Add DIPEA (8 equivalents) to the mixture.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.[2]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion.[9]

    • If the Kaiser test is negative (yellow beads), proceed to wash the resin thoroughly with DMF or NMP.

    • If the Kaiser test is positive (blue beads), a second coupling is recommended (see below).

  • (Optional) Second Coupling:

    • If the initial coupling is incomplete, drain the reaction solution and wash the resin with DMF or NMP.

    • Repeat steps 2 and 3 with a fresh solution of the activated amino acid.

  • Capping (if necessary):

    • If unreacted amines remain after a second coupling, cap them by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For exceptionally challenging couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[2]

Materials:

  • Fmoc-protected this compound

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Acyl Fluoride Formation:

    • In a dry flask under an inert atmosphere, dissolve the Fmoc-protected amino acid (1 equivalent) in anhydrous DCM.

    • Add TFFH (1 equivalent) and DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed, monitoring for completeness. Reaction times may be significantly longer.

Data Presentation

The choice of coupling reagent has a significant impact on the efficiency of coupling sterically hindered amino acids. The following table summarizes the relative effectiveness of common coupling reagents.

Coupling Reagent ClassExample(s)Relative Reactivity for Hindered CouplingsKey Considerations
CarbodiimidesDCC, DICLowGenerally insufficient for sterically demanding couplings; risk of racemization.[2][5]
Uronium/Aminium SaltsHATU, HBTU, HCTUHigh to Very HighHighly effective; HATU is often the reagent of choice for difficult couplings.[2][5][6]
Phosphonium SaltsPyBOP, PyAOPHighVery effective with low racemization; PyAOP is particularly good for N-methyl amino acids.[2][5]
Acyl Halides(via TFFH)Very HighExtremely reactive; useful for the most challenging cases.[2]

Visualizations

Workflow for Troubleshooting Low Coupling Efficiency

TroubleshootingWorkflow start Low Coupling Efficiency Observed reagent Upgrade Coupling Reagent (e.g., to HATU, PyAOP) start->reagent time_temp Increase Reaction Time and/or Temperature reagent->time_temp double_couple Perform Double Coupling time_temp->double_couple solvent Optimize Solvent System (e.g., NMP, Solvent Mixtures) double_couple->solvent monitor Monitor Completion (Kaiser Test) solvent->monitor cap Cap Unreacted Amines monitor->cap Positive success Successful Coupling monitor->success Negative cap->success

Caption: Troubleshooting workflow for low coupling efficiency.

General Peptide Coupling Reaction Mechanism

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Protected Amino Acid) Activated_Intermediate Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Intermediate Peptide_Bond Peptide Bond Formed (R-CO-NH-R') Activated_Intermediate->Peptide_Bond Nucleophilic Attack Amine H₂N-R' (Resin-Bound Peptide) Amine->Peptide_Bond

Sources

Issues with the stability and storage of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 2-amino-5-methylhexanoate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this amino acid derivative in their work. Here, we address common challenges related to its stability and storage, providing in-depth, scientifically grounded solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container at temperatures between 2-8°C.[1] Some suppliers recommend storage at -20°C for the hydrochloride salt form, which can also be a suitable condition for the free base, especially for extended periods. It is crucial to protect the compound from moisture and light.[2][3] For solutions in solvents like DMSO, storage at -80°C is recommended for up to six months, while at -20°C, the stability is limited to about one month.[2] Always store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components.

Q2: The compound has turned from a colorless/light yellow liquid to a darker yellow or brown. What does this indicate?

A2: A color change often suggests degradation, which could be due to oxidation or other chemical reactions. This can be triggered by improper storage conditions such as exposure to air, light, or elevated temperatures. It is advisable to verify the purity of the material using analytical methods like HPLC or NMR before proceeding with your experiment.

Q3: Is this compound sensitive to air or moisture?

A3: Yes, this compound is sensitive to both air and moisture.[4] The amino group can be susceptible to oxidation. More significantly, the tert-butyl ester is prone to hydrolysis in the presence of moisture, especially under acidic or basic conditions, which would yield tert-butanol and the corresponding amino acid.[3][5] Therefore, it is imperative to handle the compound under an inert atmosphere and use anhydrous solvents.

Stability in Solution

Q4: How stable is this compound in different solvents?

A4: The stability in solution is highly dependent on the solvent and storage conditions. In anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF), it is relatively stable if moisture is excluded. In protic solvents, especially water or alcohols, the risk of ester hydrolysis increases. For stock solutions, using anhydrous DMSO and storing at -80°C is a common practice to maintain stability for several months.[2]

Q5: Can I prepare aqueous solutions of this compound? What are the stability concerns?

A5: Preparing aqueous solutions is generally not recommended for long-term storage due to the risk of hydrolysis of the tert-butyl ester. If an aqueous solution is necessary for your experiment, it should be prepared fresh and used immediately. The pH of the solution will significantly impact stability; the ester is most stable at a neutral pH. Acidic or basic conditions will catalyze hydrolysis.[3]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Poor Yields in Synthetic Reactions

Symptom: Your reaction, which uses this compound as a starting material, is giving lower than expected yields or failing completely.

Potential Causes & Solutions:

  • Degradation of Starting Material: The primary suspect is the degradation of the amino ester. The tert-butyl ester is sensitive to acidic conditions, which can cause deprotection.[3]

    • Troubleshooting Steps:

      • Verify Purity: Before use, check the purity of your this compound lot via HPLC, LC-MS, or NMR. Compare the results with the certificate of analysis.

      • Proper Handling: Ensure the compound is handled under an inert atmosphere (nitrogen or argon) and that all solvents and reagents are anhydrous.

      • Reaction Conditions: Avoid strongly acidic conditions if the tert-butyl ester needs to remain intact. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture.

Issue 2: Appearance of Unexpected Byproducts in Reaction Mixtures

Symptom: Analytical data (e.g., LC-MS, NMR) of your crude reaction mixture shows significant peaks that do not correspond to your starting material or expected product.

Potential Causes & Solutions:

  • Hydrolysis of the tert-Butyl Ester: The most common byproduct is the free carboxylic acid (2-amino-5-methylhexanoic acid) resulting from the hydrolysis of the ester. This is often accompanied by the formation of tert-butanol or isobutylene.[3]

    • Troubleshooting Steps:

      • Control for Moisture: Rigorously dry all glassware and use anhydrous solvents. If possible, run the reaction under an inert atmosphere.

      • pH Control: If your reaction conditions are not neutral, consider if this is contributing to hydrolysis. Buffering the reaction may be an option.

  • Oxidation of the Amino Group: The primary amine can be susceptible to oxidation, leading to various byproducts.

    • Troubleshooting Steps:

      • Degas Solvents: To minimize dissolved oxygen, degas your solvents by sparging with an inert gas or using freeze-pump-thaw cycles.

      • Avoid Oxidizing Agents: Ensure that no incompatible oxidizing agents are present in your reaction.

Data Summary Table
ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (short-term); -20°C (long-term)[1]Minimizes degradation and preserves chemical integrity.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amino group.
Protection Tightly sealed container, protected from light and moisture.[2]Avoids hydrolysis and photodegradation.
Solution Storage -80°C in anhydrous DMSO (up to 6 months)[2]Ensures stability of the compound in a dissolved state.
Experimental Protocols
Protocol 1: Assessment of Compound Purity by HPLC

This protocol provides a general method to assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area. Look for potential impurity peaks, such as the hydrolyzed carboxylic acid, which will have a shorter retention time.

Visualizing Degradation Pathways

The primary stability concerns for this compound are hydrolysis of the ester and oxidation of the amine.

G cluster_hydrolysis Ester Hydrolysis cluster_oxidation Amine Oxidation A This compound B 2-Amino-5-methylhexanoic Acid A->B H₂O (Acid or Base) C tert-Butanol / Isobutylene A->C H₂O (Acid or Base) D This compound E Oxidized Byproducts (e.g., imine, nitroso) D->E O₂ / Oxidizing Agents

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow

This workflow can guide you in diagnosing issues with your compound.

G start Experiment Failure or Inconsistent Results check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity >95%? check_purity->purity_ok review_storage Review Storage and Handling Procedures purity_ok->review_storage No review_reaction Review Reaction Conditions (Solvents, Temp, pH) purity_ok->review_reaction Yes order_new Order Fresh Compound review_storage->order_new success Problem Solved order_new->success optimize Optimize Reaction and Re-run review_reaction->optimize optimize->success

Caption: Decision workflow for troubleshooting experimental issues.

References
  • National Institutes of Health (NIH). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.[Link]

  • ChemUniverse. this compound.[Link]

  • J-STAGE. Biodegradation of Methyl tert-Butyl Ether by Mycobacterium spp.[Link]

  • Chemsrc. Tert-butyl 2-amino-5-methylhex-4-enoate.[Link]

  • Organic Chemistry Portal. tert-Butyl Esters.[Link]

  • PubChem. tert-Butyl 2-amino-5-(2-methoxyethoxy)pentanoate.[Link]

  • MDPI. Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain.[Link]

  • The Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information.[Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[Link]

  • PubMed. The use of t-butyl hydroperoxide as a probe for methionine oxidation in proteins.[Link]

  • Royal Society of Chemistry. tert-Butyl hydroperoxide-mediated rapid 30-second oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid.[Link]

  • University of New Hampshire Scholars' Repository. Degradation of methyl tert butyl ether.[Link]

  • GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation.[Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) for challenges encountered during the synthesis of tert-Butyl 2-amino-5-methylhexanoate. As Senior Application Scientists, we offer in-depth, field-tested insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to this compound, and what byproducts are typically associated with each?

The synthesis of this compound, a key intermediate in the synthesis of pharmaceuticals like Pregabalin, can be approached through several pathways.[1] Each route has a unique profile of potential byproducts.

Route A: Esterification of N-Boc-L-leucine

This common method involves the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group, followed by esterification.

  • Typical Byproducts:

    • Di-tert-butyl dicarbonate (Boc₂O) and its breakdown products: Unreacted Boc anhydride and tert-butanol are common.

    • N,N'-dicyclohexylurea (DCU): If dicyclohexylcarbodiimide (DCC) is used as a coupling agent.

    • Unreacted N-Boc-L-leucine: Incomplete esterification.

    • Side products from tert-butyl cation: The tert-butyl cation generated during deprotection can lead to alkylation of other nucleophiles.[2]

Route B: Reductive Amination

This route involves the reaction of a keto-ester with an amine source under reducing conditions.

  • Typical Byproducts:

    • Over-reduction products: The keto group may be reduced to a hydroxyl group without subsequent amination.

    • Unreacted starting materials: Incomplete reaction.

Route C: Alkylation of Glycine tert-butyl ester

This involves the alkylation of the enolate of glycine tert-butyl ester with isobutyl bromide.

  • Typical Byproducts:

    • Dialkylated products: The enolate can react with two molecules of isobutyl bromide.

    • Unreacted starting materials: Incomplete alkylation.

Troubleshooting Guide
Issue 1: My final product is contaminated with unreacted N-Boc-L-leucine.

Cause: Incomplete esterification is the primary cause. This can be due to several factors:

  • Insufficient activation of the carboxylic acid: The activating agent (e.g., DCC, EDC) may not have been used in sufficient quantity or the reaction time was too short.

  • Steric hindrance: The bulky tert-butyl group can sterically hinder the esterification reaction.

  • Decomposition of the activating agent: Moisture can decompose carbodiimide-based coupling agents.

Solution:

Protocol 1: Optimizing the Esterification Reaction

  • Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use a slight excess of the activating agent: A 1.1 to 1.5 molar equivalent of DCC or EDC is recommended.[3]

  • Add a catalytic amount of DMAP: 4-Dimethylaminopyridine (DMAP) is an effective catalyst for esterifications.[2]

  • Increase reaction time and/or temperature: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Alternative esterification methods: Consider using tert-butyl acetate with a strong acid catalyst like perchloric acid.[4]

Workflow for Optimized Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring & Workup N-Boc-L-leucine N-Boc-L-leucine Stirring Stir at 0°C to RT under inert atmosphere N-Boc-L-leucine->Stirring tert-Butanol tert-Butanol tert-Butanol->Stirring DCC_EDC DCC or EDC (1.1-1.5 eq) DCC_EDC->Stirring DMAP DMAP (catalytic) DMAP->Stirring Anhydrous_Solvent Anhydrous Solvent (e.g., DCM) Anhydrous_Solvent->Stirring TLC Monitor by TLC Stirring->TLC Filtration Filter to remove DCU/EDU TLC->Filtration Upon completion Aqueous_Wash Aqueous Wash Filtration->Aqueous_Wash Purification Column Chromatography Aqueous_Wash->Purification

Caption: Optimized esterification workflow.

Issue 2: My reaction mixture contains a significant amount of di-tert-butyl dicarbonate (Boc₂O) and its byproducts after the protection step.

Cause:

  • Using a large excess of Boc₂O: While a slight excess is necessary to drive the reaction to completion, a large excess will remain in the reaction mixture.

  • Incomplete reaction: The reaction may not have gone to completion, leaving unreacted Boc₂O.

  • Hydrolysis of Boc₂O: The presence of water can hydrolyze Boc₂O to tert-butanol and carbon dioxide.

Solution:

Protocol 2: Purification after Boc Protection

  • Aqueous Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. This will react with any remaining Boc₂O.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[5]

  • Washing: Wash the combined organic layers with a dilute acid (e.g., 1N HCl) to remove any unreacted amine, followed by a brine wash.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If byproducts are still present, purify the crude product by column chromatography on silica gel.

Issue 3: I am observing the formation of a di-acylated byproduct where the amino group is protected with two Boc groups.

Cause: This is a less common byproduct but can occur under certain conditions, especially with prolonged reaction times or a large excess of Boc₂O in the presence of a strong base.

Solution:

  • Control stoichiometry: Use a controlled amount of Boc₂O (typically 1.1 equivalents).

  • pH control: Maintain a slightly basic pH (around 8-9) during the reaction.[7]

  • Purification: The di-Boc protected product can usually be separated from the mono-Boc product by column chromatography.

Issue 4: During the removal of the Boc protecting group, I am getting byproducts from the alkylation of my desired product or other nucleophiles in the reaction mixture.

Cause: The deprotection of the Boc group proceeds through a tert-butyl cation intermediate, which is a potent electrophile.[2] This cation can alkylate the free amino group of the product or other nucleophilic species present.

Solution:

Protocol 3: Boc Deprotection with Scavengers

  • Use a scavenger: Add a scavenger such as anisole or thioanisole to the reaction mixture.[2] These compounds are more nucleophilic than the product's amino group and will preferentially react with the tert-butyl cation.

  • Choice of acid: Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol for efficient deprotection.[2][8]

  • Low temperature: Perform the deprotection at a low temperature (0°C) to minimize side reactions.

  • Reaction monitoring: Monitor the reaction closely by TLC to ensure complete deprotection without prolonged exposure to the acidic conditions.

Deprotection Mechanism and Scavenger Action

cluster_0 Boc Deprotection cluster_1 Side Reaction (Alkylation) cluster_2 Scavenger Action Boc_Protected_Amine Boc-Protected Amine tert_Butyl_Cation tert-Butyl Cation Boc_Protected_Amine->tert_Butyl_Cation + Strong Acid Strong_Acid Strong Acid (e.g., TFA) Free_Amine Free Amine tert_Butyl_Cation->Free_Amine CO2 CO2 tert_Butyl_Cation->CO2 Alkylated_Byproduct Alkylated Byproduct tert_Butyl_Cation->Alkylated_Byproduct + Nucleophile Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation + Scavenger Nucleophile Nucleophile (e.g., Free Amine) Nucleophile->Alkylated_Byproduct Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped_Cation

Caption: Boc deprotection and scavenger mechanism.

Quantitative Data Summary
ParameterRecommended RangeNotes
Boc₂O Stoichiometry 1.1 - 1.2 equivalentsMinimizes unreacted reagent.
DCC/EDC Stoichiometry 1.1 - 1.5 equivalentsEnsures complete activation.[3]
DMAP (catalyst) 0.1 - 0.2 equivalentsSpeeds up esterification.
Deprotection Temperature 0°C to Room TemperatureLower temperatures reduce side reactions.
Scavenger Concentration 5-10% v/vEffectively traps the tert-butyl cation.
References
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.).
  • Supplementary Information. (n.d.).
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023). National Institutes of Health.
  • Organic Syntheses Procedure. (n.d.).
  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure.
  • The Discovery and Initial Synthesis of tert-Butyl Octaneperoxoate: A Technical Guide. (n.d.). Benchchem.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.
  • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -. (n.d.). Google Patents.
  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (n.d.). Lookchem.
  • Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. (n.d.). Google Patents.
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure.
  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • Purification of (S)-3-cyano-5-methylhexanoic acid from bioconversion broth using an acetone/ammonium sulfate aqueous two-phase system. (n.d.). ResearchGate.
  • Mild and Efficient Method for Preparation of tert-Butyl Esters. (n.d.). ResearchGate.
  • BOC-ON. (n.d.). Sigma-Aldrich.
  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020). YouTube.
  • Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. (n.d.). PMC.
  • 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. (n.d.). PubChem.
  • (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid. (n.d.). CLEARSYNTH.

Sources

Technical Support Center: Overcoming Poor Solubility of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for tert-Butyl 2-amino-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile amino acid ester in their reaction media. This compound is a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. However, its unique structure, featuring a bulky tert-butyl ester and a nonpolar isobutyl side chain, often leads to poor solubility in a range of common solvents.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen reaction solvent. What are the first steps I should take?

A1: When encountering poor solubility, a systematic, step-by-step approach is crucial. Before making significant changes to your reaction protocol, consider these initial troubleshooting steps:

  • Verify Solvent Choice: The fundamental principle of "like dissolves like" is your first point of reference.[1][2] this compound has both polar (amino group) and nonpolar (tert-butyl and isobutyl groups) regions. Its overall character is moderately nonpolar. If you are using a highly polar solvent (like water) or a very nonpolar solvent (like hexane), you may face solubility issues. A good starting point is a solvent of intermediate polarity.

  • Gentle Heating: For many organic solids, solubility increases with temperature.[1] Try gently warming your solvent/solute mixture while stirring. Be cautious not to exceed the thermal stability limit of your reactant or solvent. A modest increase to 40-50 °C can often be effective.

  • Particle Size Reduction: Increasing the surface area of a solid can significantly improve its rate of dissolution.[1][3][4] If your starting material is crystalline or consists of large particles, gently grinding it to a fine powder using a mortar and pestle can be beneficial.

  • Sonication: The application of ultrasonic energy can help break down intermolecular forces and speed up dissolution.[5][6] Using an ultrasonic bath or a probe sonicator for short periods can be a very effective, non-invasive method to achieve dissolution, especially for stubborn suspensions.[1][5]

Q2: I've tried the basic steps, but solubility is still poor. Which solvents or solvent systems are recommended for this compound?

A2: Selecting the right solvent is critical. Based on the structure of this compound, solvents that can accommodate both its nonpolar bulk and the polar amine functionality are ideal.

Recommended Solvents:

  • Aprotic Polar Solvents: Tetrahydrofuran (THF) and Dichloromethane (DCM) are often excellent starting points. They are polar enough to interact with the amino group but can also solvate the nonpolar alkyl portions of the molecule.

  • Protic Polar Solvents: While less ideal due to potential reactivity with the ester or activated intermediates, alcohols like isopropanol or ethanol can sometimes be effective, especially when used as part of a co-solvent system.

  • Ester Solvents: Ethyl acetate can be a suitable choice, balancing polarity and the ability to dissolve nonpolar compounds.

Using Co-Solvents: If a single solvent system fails, a binary mixture, or co-solvent system, can be highly effective.[7][8][9] A co-solvent works by modifying the overall polarity of the reaction medium to better match the solute.[10]

  • Common Co-Solvent Strategy: A powerful technique is to use a mixture of a good, but perhaps reactive or inconvenient, solvent with a less effective but more suitable primary solvent. For instance, dissolving the amino ester in a minimal amount of a strong solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and then diluting this mixture into the main reaction solvent (e.g., THF or Toluene) can maintain solubility. This approach is particularly useful in peptide synthesis where Fmoc-protected amino acids have poor solubility in aqueous solutions.[11]

Below is a table summarizing general solubility expectations for this compound in common laboratory solvents.

Solvent CategorySolvent ExampleExpected SolubilityRationale & Comments
Aprotic Polar Tetrahydrofuran (THF)GoodBalances polarity to solvate both amine and alkyl groups. Often used in reactions involving this type of ester.[12]
Dichloromethane (DCM)GoodExcellent general-purpose solvent for moderately nonpolar compounds.
Acetonitrile (MeCN)ModerateMay be effective, but its higher polarity might be less optimal than THF or DCM.
Ester Ethyl Acetate (EtOAc)Moderate to Good"Like dissolves like" principle applies due to the ester functional group.
Aromatic TolueneModerateCan be effective, especially at elevated temperatures. Often used in reactions requiring a higher boiling point.[12]
Protic Polar Isopropanol/EthanolLow to ModerateCan interact with the amino group via hydrogen bonding but may struggle to solvate the bulky nonpolar groups.[13][14]
Highly Polar WaterVery LowThe large nonpolar regions of the molecule make it hydrophobic.
Nonpolar Hexane/HeptaneVery LowLacks the polarity to effectively solvate the polar amino group.

Note: This table provides general guidance. Empirical testing is always recommended for your specific reaction conditions.

Q3: My reaction involves an aqueous phase and an organic phase, and the amino ester is not reacting. What can I do?

A3: This is a classic problem in biphasic systems where the reactants are in separate, immiscible phases. The solution is often to employ a Phase-Transfer Catalyst (PTC) .

What is Phase-Transfer Catalysis? A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[15] For reactions involving amino acid esters, quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) are common PTCs.[15][16]

How it Works: In a typical scenario, such as the alkylation of an amino acid ester, a base in the aqueous phase deprotonates the amine. The resulting anion forms an ion pair with the quaternary ammonium cation of the PTC. This new, more lipophilic ion pair can then travel into the organic phase to react with the other reagent (e.g., an alkyl halide). This technique has been successfully used in the synthesis of various α-amino acids.[15][16][17]

Experimental Protocol: Using a Phase-Transfer Catalyst

  • Setup: In your reaction vessel, combine your organic solvent (e.g., toluene or DCM) containing the this compound and your other organic-soluble reactant.

  • Aqueous Phase: In a separate vessel, prepare your aqueous solution, which typically contains the base (e.g., NaOH or K₂CO₃).

  • Add PTC: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst (e.g., TBAB) to the organic phase.

  • Combine and Stir: Combine the two phases and stir vigorously. High-speed mechanical stirring is crucial to maximize the interfacial surface area where the catalysis occurs.

  • Monitor: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

Q4: Can modifying the this compound itself improve its solubility?

A4: Yes, in certain situations, transiently modifying the amino ester can be a viable strategy. The most common approach is to form a salt.

Acid/Base Chemistry: The free amino group is basic and can be protonated by an acid to form an ammonium salt.

  • Protonation: By adding a stoichiometric amount of a suitable acid (e.g., hydrochloric acid or p-toluenesulfonic acid), you can convert the amino ester into its corresponding ammonium salt. These salts often have drastically different solubility profiles, typically being more soluble in more polar solvents.

  • Caution: This approach must be compatible with your downstream reaction conditions. The presence of an acid might interfere with your desired transformation. If your reaction requires the free amine, this strategy would not be suitable unless the amine is deprotonated in a subsequent step. This manipulation of pH is a common technique to alter the solubility of organic molecules with acidic or basic functional groups.[18]

Systematic Approach to Solvent Selection

To assist in your experimental design, the following flowchart provides a logical workflow for troubleshooting and optimizing the solubility of this compound.

Solubility_Workflow Troubleshooting Workflow for Solubility Start Start: Poor Solubility Observed InitialSteps Initial Troubleshooting: 1. Grind to fine powder 2. Gentle Warming (40-50 °C) 3. Sonication Start->InitialSteps CheckSolvent Review Solvent Choice 'Like Dissolves Like' InitialSteps->CheckSolvent Still insoluble TryAprotic Test Aprotic Polar Solvents (e.g., THF, DCM) CheckSolvent->TryAprotic CoSolvent Use a Co-Solvent System (e.g., Min. DMF in THF) TryAprotic->CoSolvent Still insoluble Success Solubility Achieved Proceed with Reaction TryAprotic->Success Soluble Biphasic Is the reaction biphasic (organic/aqueous)? CoSolvent->Biphasic Still insoluble CoSolvent->Success Soluble AddPTC Add Phase-Transfer Catalyst (e.g., TBAB, 1-10 mol%) Biphasic->AddPTC Yes SaltFormation Consider Salt Formation (e.g., add HCl, TsOH) Check reaction compatibility Biphasic->SaltFormation No AddPTC->SaltFormation Still insoluble AddPTC->Success Soluble SaltFormation->Success Soluble Failure Re-evaluate Reaction Strategy (Different synthons, route, etc.) SaltFormation->Failure Still insoluble

Caption: A step-by-step decision workflow for addressing solubility issues.

References
  • Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis.
  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.
  • Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. PubMed.
  • Sonic
  • Technical Support Center: Overcoming Poor Solubility of Starting M
  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.
  • How will you increase the solubility of organic compounds in w
  • Cosolvent. Wikipedia.
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures.
  • Unlocking the Benefits of Sonication for Cre
  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal.
  • Co-solvent: Significance and symbolism. ScienceDirect.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Supplementary Inform
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water ?.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • factors affecting solubility: Topics by Science.gov. Science.gov.
  • Solvents for Ultrasonic Extraction from Plants. Hielscher Ultrasound Technology.
  • How to dissolve, handle and store synthetic peptides. LifeTein.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Journal of Peptides. Open Access Pub.
  • Amino Acid Derivatives for Peptide Synthesis. MilliporeSigma.
  • Tert-butyl 2-amino-5-methylhex-4-eno
  • tert-Butyl 2-amino-5-methylhexano
  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • tert-Butyl 2-amino-5,5-dimethylhexano
  • Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. NIH.
  • Solubility of Amino Acids, Sugars, and Proteins.
  • TERT-BUTYL 2-AMINO-5-METHYLHEXANO
  • Tert-butyl 2-amino-5-(2-methoxyethoxy)
  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
  • This compound [CAS: 1543874-84-5]. Ivy Fine Chemicals.
  • Dipeptide Syntheses via Activ
  • Buy tert-butyl (2S)
  • TERT-BUTYL 3-AMINO-5-METHYLHEXANO
  • Unknown Organic Solution Experiment, Period 1, Part B. YouTube.
  • Keep screwing up + not making any progress. Reddit.
  • Request A Quote. ChemUniverse.

Sources

Minimizing side-chain reactions of the isobutyl group during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isobutyl Group Synthesis

A Guide to Minimizing Side-Chain Reactions for Researchers & Drug Development Professionals

Introduction: The Isobutyl Group - A Double-Edged Sword in Synthesis

The isobutyl group, with its characteristic branched structure, is a ubiquitous motif in organic chemistry, particularly within the pharmaceutical landscape. It constitutes the side chain of the essential amino acid Leucine and is a key structural component in blockbuster drugs like Ibuprofen.[1][2] Its non-polar, hydrophobic nature is crucial for molecular recognition and binding affinity. However, this seemingly simple alkyl group presents a unique set of challenges during multi-step synthesis. Its branched structure gives rise to specific steric and electronic properties that can lead to undesirable and often difficult-to-separate side products.[3][4]

This guide is designed to serve as a technical resource for scientists encountering these challenges. We will move beyond simple procedural descriptions to explore the mechanistic origins of common side reactions involving the isobutyl group. By understanding the "why," researchers can more effectively troubleshoot and optimize their synthetic routes, leading to higher yields, improved purity, and more efficient drug development workflows.

This support center is divided into two main sections:

  • A Troubleshooting Guide: Addressing specific, common problems in a direct question-and-answer format.

  • Frequently Asked Questions (FAQs): Covering broader concepts and preventative strategies.

Troubleshooting Guide: Common Issues & Solutions

Q1: My Friedel-Crafts alkylation with an isobutyl halide is yielding the tert-butylated product. Why is this rearrangement occurring and how can I prevent it?

A1: The Root Cause: Carbocation Instability and Rearrangement

This is a classic and frequently encountered problem stemming from the inherent instability of the primary carbocation that forms from the isobutyl group. Under the strong Lewis acid conditions typical of Friedel-Crafts alkylation, the isobutyl halide-Lewis acid complex dissociates to form a primary carbocation. This high-energy intermediate rapidly rearranges via a 1,2-hydride shift to form the much more stable tertiary-butyl carbocation, which then alkylates the aromatic ring.[5][6]

The thermodynamic driving force for this rearrangement is significant, making the formation of the tert-butylated product the favored pathway.

Caption: Mechanism of isobutyl to tert-butyl carbocation rearrangement.

Troubleshooting & Optimization Strategies:

  • Utilize Milder Lewis Acids: Strong Lewis acids like AlCl₃ aggressively promote carbocation formation. Switching to milder catalysts can suppress the rearrangement.

Lewis AcidRelative ActivityTendency for Rearrangement
AlCl₃, AlBr₃Very HighVery High
FeCl₃, SbCl₅HighHigh
BF₃·OEt₂ModerateModerate to Low
ZnCl₂LowLow
Fe(acac)₃Very LowMinimal
  • Employ Friedel-Crafts Acylation Followed by Reduction: This is often the most reliable strategy. Acylium ions (R-C=O⁺) are resonance-stabilized and do not rearrange.

    • Step 1 (Acylation): React the aromatic compound with isobutyryl chloride ((CH₃)₂CHCOCl) and a Lewis acid (e.g., AlCl₃).

    • Step 2 (Reduction): Reduce the resulting ketone to the desired isobutyl group using a standard reduction method like Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH).

  • Lower the Reaction Temperature: While it may not completely eliminate the issue, running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can sometimes reduce the rate of rearrangement relative to the rate of alkylation.[7]

Q2: My Grignard reaction with isobutylmagnesium bromide is giving low yields of the desired alcohol and a significant amount of isobutylene gas. What is happening?

A2: The Root Cause: β-Hydride Elimination

The isobutyl Grignard reagent is sterically hindered and possesses hydrogen atoms on the carbon beta to the magnesium-carbon bond.[4][8] This structure makes it prone to a side reaction known as β-hydride elimination, especially when reacting with sterically hindered ketones or when the reaction is heated. Instead of acting as a nucleophile, the Grignard reagent can act as a base, abstracting a proton from the substrate while the magnesium hydride is eliminated, releasing isobutylene.

G cluster_desired Desired Pathway: Nucleophilic Addition cluster_side Side Reaction: β-Hydride Elimination start Isobutylmagnesium Bromide + Sterically Hindered Ketone add_ts Addition Transition State start->add_ts Slower with steric hindrance elim_ts Elimination Transition State start->elim_ts Favored at higher temps add_product Desired Tertiary Alcohol (After Workup) add_ts->add_product C-C Bond Formation elim_product Enolate + Isobutylene (Side Products) elim_ts->elim_product C-H Bond Formation

Caption: Competing pathways for an isobutyl Grignard reagent.

Troubleshooting & Optimization Strategies:

  • Maintain Low Reaction Temperatures: This is the most critical parameter. Perform the addition of the substrate to the Grignard reagent at 0 °C or below, and allow the reaction to warm slowly only if necessary. Low temperatures disfavor the higher activation energy pathway of elimination.[9]

  • Slow Addition: Add the electrophile (e.g., ketone) slowly to the Grignard reagent. This maintains a low concentration of the electrophile and can help suppress side reactions.[10]

  • Use Additives: The addition of lithium chloride (LiCl) can form a more reactive "ate" complex (i-BuMgCl·LiCl), which can increase the rate of nucleophilic addition relative to elimination. This is a common strategy for improving the performance of Grignard reagents.

  • Switch to an Organolithium Reagent: Isobutyllithium is generally more reactive and less prone to β-hydride elimination than its Grignard counterpart, although it is a stronger base. Careful temperature control is still essential.

Q3: A substitution reaction at a center adjacent to an isobutyl group is extremely slow. Is this steric hindrance, and how can I overcome it?

A3: The Root Cause: Steric Hindrance

Yes, this is a classic case of steric hindrance. The branched, "bushy" nature of the isobutyl group physically blocks the trajectory of incoming nucleophiles, slowing down reactions that follow an SN2 mechanism.[8][11] The bulky group increases the activation energy of the transition state, where the nucleophile, leaving group, and central carbon are all in close proximity.

Troubleshooting & Optimization Strategies:

  • Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the higher activation barrier imposed by the steric bulk. This should be done cautiously while monitoring for potential decomposition.

  • Use a More Reactive Nucleophile/Electrophile:

    • If your substrate is the electrophile (e.g., an alkyl halide), switch to a better leaving group (I > Br > Cl) to increase its reactivity.

    • If you are using a nucleophile, choose a smaller, more potent one if the reaction chemistry allows.

  • Change the Solvent: Switching to a polar aprotic solvent (e.g., DMF, DMSO) can enhance the reactivity of anionic nucleophiles by minimizing solvation of the nucleophile itself, making it more available for attack.[12]

  • Force a Different Mechanism: If possible, alter the conditions to favor an SN1 mechanism, which proceeds through a planar carbocation intermediate. This intermediate is less sterically congested and can be attacked from either face. This is only feasible if the substrate can form a stable carbocation and is not a primary center.

Frequently Asked Questions (FAQs)

Q: Are there specific protecting groups for the isobutyl group itself? A: Generally, no. Alkanes and alkyl groups like isobutyl are chemically inert and do not typically require protection.[13][14] The focus is not on protecting the isobutyl group, but on choosing reaction conditions that are compatible with its presence and prevent it from participating in the side reactions discussed above (rearrangement, elimination). The strategy is to protect other reactive functional groups on the molecule (e.g., alcohols, amines, carbonyls) so that the desired chemistry can be performed without interference.[15][]

Q: How can I prevent unwanted oxidation of an isobutyl group attached to an aromatic ring? A: An isobutyl group attached to a benzene ring has a benzylic carbon with a hydrogen atom. This C-H bond is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[17] The reaction typically proceeds to form a carboxylic acid, cleaving the rest of the isobutyl group. To prevent this, avoid using harsh, non-selective oxidizing agents. If oxidation is required elsewhere in the molecule, use milder, more selective reagents or employ a protecting group strategy for the other functional group. The tertiary C-H bond within the isobutyl group itself is less reactive to these specific benzylic oxidation conditions than the benzylic C-H.[18]

Q: Does the isobutyl group affect the acidity of nearby protons? A: Yes, through an inductive effect. As an alkyl group, the isobutyl group is electron-donating (+I effect). This effect is modest but can influence the acidity of adjacent protons. For example, it will slightly decrease the acidity of a neighboring carboxylic acid or a proton alpha to a carbonyl group by pushing electron density toward the acidic center, destabilizing the conjugate base. This effect is generally less significant than steric factors but should be considered in sensitive reaction steps.

Key Experimental Protocols

Protocol 1: Rearrangement-Free Isobutylation via Friedel-Crafts Acylation-Reduction

Objective: To synthesize isobutylbenzene from benzene without forming tert-butylbenzene.

Step A: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in dry benzene (solvent and reactant) under an inert atmosphere (N₂ or Ar), cool the mixture to 0-5 °C in an ice bath.

  • Add isobutyryl chloride (1.0 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude isobutyrophenone.

Step B: Clemmensen Reduction

  • Activate zinc amalgam (Zn(Hg)) by washing zinc dust with dilute HCl, followed by a solution of mercury(II) chloride.

  • Add the crude isobutyrophenone (1.0 eq), concentrated HCl, water, and toluene to a flask containing the activated Zn(Hg).

  • Heat the mixture to reflux with vigorous stirring for 6-12 hours. Add additional portions of concentrated HCl periodically to maintain acidity.

  • Monitor the reaction by TLC/GC-MS. Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting isobutylbenzene by distillation.

Protocol 2: Optimized Grignard Reaction with Isobutylmagnesium Bromide

Objective: To add an isobutyl group to 2-adamantanone (a sterically hindered ketone) while minimizing β-hydride elimination.

  • In a flame-dried, three-neck flask under an inert atmosphere, add a solution of isobutylmagnesium bromide (1.5 eq) in THF.

  • Cool the Grignard solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Dissolve 2-adamantanone (1.0 eq) in anhydrous THF in a separate flask.

  • Add the solution of 2-adamantanone dropwise to the cold, stirred Grignard reagent over 1 hour, ensuring the internal temperature does not rise above -15 °C.

  • Let the reaction stir at -20 °C for an additional 2 hours after the addition is complete.

  • Allow the reaction to slowly warm to 0 °C and stir for another 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol product by column chromatography.

References

  • Valsynthese SA. (2023). Material Safety Data Sheet ISOBUTYL CHLOROFORMATE. [Link]

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. [Link]

  • International Programme on Chemical Safety. (2005). ICSC 1594 - ISOBUTYL CHLOROFORMATE. [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PubMed. (1999). Side reactions in solid-phase peptide synthesis and their applications. [Link]

  • YouTube. (2022). REARRANGEMENT IN CARBOCATION isopropyl,ter-butyl,phenyl shift MIGRATORY APTITUDE. [Link]

  • National Institutes of Health. (2014). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Chemistry Stack Exchange. (2024). Can methyl shift occur for isobutyl cation?. [Link]

  • Quora. (2019). Which is more stable, isobutyl carbocation or ethyl carbocation?. [Link]

  • YouTube. (2018). Benzene Side Chain Reactions. [Link]

  • Gauth. Isobutyl alcohol on oxidation gives compound, which contains functional group of A. Ether. [Link]

  • Quora. (2019). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?. [Link]

  • Chemistry Stack Exchange. (2020). Steric effect of t-butyl group on SN1 on a cyclohexane ring. [Link]

  • ResearchGate. (2020). Selected drugs bearing the isobutyl side chain and their medical applications. [Link]

  • Chemistry LibreTexts. (2023). Carbocation Rearrangements. [Link]

  • Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

  • Fiveable. (2025). Isobutyl Definition. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Slideshare. Spps and side reactions in peptide synthesis. [Link]

  • ResearchGate. (2000). Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate. [Link]

  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction?. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • National University of Ireland Galway. (2016). A comprehensive experimental and modeling study of isobutene oxidation. [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Master Organic Chemistry. (2011). Don't Be Futyl, Learn The Butyls. [Link]

  • Chemistry LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. [Link]

  • Pharmacy 180. Oxidative Reactions - Biotransformation of Drugs. [Link]

  • Science Madness. (2020). Methods for preventing over addition of Grignard reagent. [Link]

  • Wikipedia. Ibuprofen. [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. [Link]

  • Compound Interest. (2010). Functional Groups In Organic Chemistry. [Link]

  • ResearchGate. (2016). A comprehensive experimental and modeling study of isobutene oxidation. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • LinkedIn. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

  • Taylor & Francis Online. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. [Link]

Sources

Technical Support Center: Catalyst Selection for Tert-Butyl 2-Amino-5-Methylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the efficient synthesis of tert-Butyl 2-amino-5-methylhexanoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Question 1: Why is my reaction yield unexpectedly low when using a chemical catalyst like Sodium tert-Butoxide (NaOtBu)?

Answer:

A low yield in a NaOtBu-catalyzed transesterification for producing tert-butyl esters can stem from several factors related to the reagent's reactivity and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Degradation: Sodium tert-butoxide is extremely sensitive to moisture. Contamination with water will consume the catalyst, forming tert-butanol and NaOH, rendering it ineffective for transesterification.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions: As a strong base, NaOtBu can promote side reactions other than the desired transesterification.

    • De-esterification: If your starting material is an N-protected amino acid methyl or ethyl ester, NaOtBu can catalyze the removal of the tert-butyl group from the desired product, especially with prolonged reaction times or elevated temperatures.[1]

    • Elimination/Racemization: The strong basicity can lead to the deprotonation of the α-carbon, potentially causing racemization or other undesired downstream reactions.

    • Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) to avoid over-running the reaction.[1] Maintain the recommended reaction temperature (e.g., room temperature or 0 °C) to minimize side reactions.[1]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient catalyst loading or reaction time.

    • Solution: While avoiding excessive reaction times, ensure the reaction has proceeded to completion as indicated by TLC. A slight excess of the tert-butanol source or the use of tert-butyl acetate can also drive the equilibrium towards the product.[2]

Troubleshooting Flowchart: Low Reaction Yield

Here is a logical workflow to diagnose the cause of low product yield.

G start Low Yield Observed check_reagents Verify Anhydrous Conditions & Reagent Purity start->check_reagents check_monitoring Review In-Process Monitoring (TLC/HPLC) check_reagents->check_monitoring Reagents OK solution_reagents Solution: Use freshly dried solvents. Handle NaOtBu under inert gas. check_reagents->solution_reagents Moisture or Impurity Suspected side_reactions Hypothesize Side Reactions (e.g., De-esterification) check_monitoring->side_reactions New Spots on TLC incomplete_rxn Hypothesize Incomplete Reaction check_monitoring->incomplete_rxn Starting Material Remains solution_monitoring Solution: Optimize reaction time. Quench reaction promptly. side_reactions->solution_monitoring solution_conditions Solution: Lower reaction temperature. Re-evaluate catalyst loading. incomplete_rxn->solution_conditions

Caption: A flowchart for troubleshooting low yield.

Question 2: My synthesis requires a specific enantiomer. Why is my enzymatic resolution showing poor enantioselectivity (low ee)?

Answer:

Poor enantioselectivity in a lipase-catalyzed kinetic resolution is typically due to suboptimal reaction parameters that affect the enzyme's performance. Lipases, such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL), are highly selective but their efficiency is deeply tied to their environment.[3][4]

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The nature of the organic solvent significantly impacts lipase activity and selectivity. Highly polar solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of selectivity.

    • Solution: Employ non-polar, hydrophobic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE).[5] Avoid highly polar solvents like DMF or DMSO. Sometimes, a mixture of solvents can be beneficial.[4]

  • Suboptimal Temperature: Every enzyme has an optimal temperature range. Deviating from this can reduce both activity and selectivity. Excessively high temperatures can lead to enzyme denaturation.

    • Solution: Consult literature for the optimal temperature of your specific lipase, which is often between 30-50°C.[4] Screen a range of temperatures to find the best balance between reaction rate and enantioselectivity for your specific substrate.

  • Inappropriate Acyl Donor: The enzyme's active site must accommodate both the amino ester and the acyl donor. A bulky or poorly fitting acyl donor can hinder the reaction and reduce selectivity.

    • Solution: Vinyl acetate is often an excellent acyl donor because the enol tautomerizes to acetaldehyde, making the acylation step effectively irreversible.[6] If vinyl acetate is not effective, screen other donors like ethyl acetate or 2,2,2-trifluoroethyl butanoate.[4]

  • Reaction Run Past 50% Conversion: In a kinetic resolution, the maximum yield for a single enantiomer is 50%. As the reaction surpasses this point, the enzyme will begin to acylate the less-favored enantiomer at a higher rate, which dramatically reduces the enantiomeric excess (ee) of both the remaining starting material and the product.

    • Solution: Carefully monitor the reaction conversion using chiral HPLC or GC. Stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted amine and the acylated product.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, focusing on the rationale behind methodological choices.

Question 3: What are the primary advantages of using an enzyme catalyst (lipase) over a chemical catalyst for this synthesis?

Answer:

The choice between an enzymatic and a chemical catalyst depends on the specific goals of the synthesis, particularly regarding stereochemistry, sustainability, and reaction conditions.

FeatureEnzymatic Catalyst (e.g., Lipase)Chemical Catalyst (e.g., NaOtBu)
Enantioselectivity Excellent . Capable of resolving racemic mixtures to yield products with very high enantiomeric excess (>99% ee).[3][7]None . Does not differentiate between enantiomers, resulting in a racemic product unless a chiral starting material is used.
Reaction Conditions Mild . Typically operates at or near room temperature (30-50°C) and atmospheric pressure.[4]Harsh . Often requires strictly anhydrous conditions and can involve strongly basic or acidic reagents.[1]
Substrate Specificity High . Acts on a specific functional group without affecting other sensitive moieties in the molecule.[8]Low . A strong base like NaOtBu can react with other acidic protons in the molecule, leading to side products.[1]
Environmental Impact "Green" . Biodegradable, operates in less hazardous solvents, and reduces waste.[5]Less "Green" . Often requires stoichiometric amounts of reagents and produces more chemical waste.
Cost & Reusability Initial cost can be high, but enzymes can often be immobilized and reused multiple times, reducing long-term cost.[7]Reagents are typically consumed in the reaction and cannot be easily recovered or reused.
Question 4: How does a lipase-catalyzed kinetic resolution work for producing enantiopure this compound?

Answer:

A kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mix of two enantiomers). It relies on the fact that a chiral catalyst, in this case, a lipase, reacts at different rates with each enantiomer.

The process for a racemic mixture of this compound (containing both R and S enantiomers) is as follows:

  • Selective Reaction: The racemic amino ester is mixed with an acyl donor (e.g., vinyl acetate) in the presence of a lipase like CAL-B. The enzyme's chiral active site preferentially binds to one enantiomer (e.g., the R-enantiomer) and catalyzes its N-acylation. The other enantiomer (the S-enantiomer) fits poorly in the active site and reacts much more slowly.

  • Reaching 50% Conversion: The reaction is allowed to proceed until approximately half of the starting material is consumed. At this ideal point, the reaction mixture contains primarily the acylated R-enantiomer and the unreacted S-enantiomer.

  • Separation: The reaction is stopped, and the components are separated. Since the acylated product has different chemical properties (e.g., polarity) from the unreacted amine, they can be easily separated using standard techniques like column chromatography or liquid-liquid extraction.

This method yields two valuable, enantiomerically enriched compounds: the acylated R-amino ester and the unreacted S-amino ester.

Mechanism: Lipase-Catalyzed N-Acylation

This diagram illustrates the simplified catalytic cycle for the N-acylation of an amino ester.

G cluster_0 Lipase Catalytic Cycle E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl + Acyl Donor SlowAmine (S)-Amino Ester (Slow Reactant) E->SlowAmine Poor Fit E_Product Enzyme-Product Complex E_Acyl->E_Product + (R)-Amino Ester Byproduct Byproduct (e.g., Acetaldehyde) E_Acyl->Byproduct Byproduct Release E_Product->E Product Release Product N-Acylated (R)-Amino Ester E_Product->Product AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->E_Acyl Amine (R)-Amino Ester (Fast Reactant) Amine->E_Product

Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol is a representative method for the enantioselective acylation of this compound.

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia

  • Vinyl Acetate (Acyl Donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Orbital shaker with temperature control

  • Chiral HPLC or GC for monitoring

Procedure:

  • To a dry flask, add racemic this compound (1.0 eq).

  • Add anhydrous MTBE as the solvent (e.g., 10 mL per 1 mmol of substrate).

  • Add the immobilized lipase (a typical loading is 20-50 mg per 1 mmol of substrate).

  • Place the flask in an orbital shaker set to the optimal temperature (e.g., 40°C) and begin agitation (e.g., 200 rpm).

  • Add vinyl acetate (1.0-1.5 eq) to start the reaction.

  • Monitor the reaction progress by taking small aliquots at regular intervals. Filter the enzyme and analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining substrate and the acylated product.

  • Stop the reaction when the conversion reaches approximately 50% by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue using column chromatography on silica gel to separate the N-acylated product from the unreacted amino ester.

Protocol 2: General Procedure for Transesterification using NaOtBu

This protocol describes a chemical method for preparing the tert-butyl ester from a corresponding methyl or ethyl ester.[1]

Materials:

  • N-protected 2-amino-5-methylhexanoate methyl or ethyl ester

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Saturated NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Set up an oven-dried, round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous toluene or THF to the flask.

  • Add sodium tert-butoxide (typically 2.5-2.7 equivalents) to the solvent and stir to create a suspension.[1]

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of the N-protected amino acid methyl/ethyl ester (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to stir at 0°C or room temperature, monitoring its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or CH₂Cl₂ (2-3 times).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

References

  • Organic & Biomolecular Chemistry, Supplementary Information for "A versatile and scalable strategy for the transesterification and de-esterification of sterically hindered esters by NaOtBu". Royal Society of Chemistry, 2020. [Link]

  • Guichard, G. et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 2007. [Link]

  • Gotor-Fernández, V. et al. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 2016. [Link]

  • Zhu, X. et al. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks, Supporting Information. Royal Society of Chemistry, 2017. [Link]

  • Pittelkow, M. et al. MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 2007. [Link]

  • Reddy, K. et al. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers, 2018. [Link]

  • Kanerva, L.T. et al. Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 2006. [Link]

  • Roy, B. et al. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 2013. [Link]

  • Straub, M.R. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Theses and Dissertations, 2021. [Link]

  • Bolm, C. et al. ASYMMETRIC SYNTHESIS OF SULFOXIDES. Organic Syntheses, 2002. [Link]

  • Li, Z. et al. Purification of (S)-3-cyano-5-methylhexanoic acid from bioconversion broth using an acetone/ammonium sulfate aqueous two-phase system. Separation and Purification Technology, 2018. [Link]

  • Burk, M.J. et al. An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 2003. [Link]

  • Singh, G.S. et al. Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 2015. [Link]

  • Ferreira-Pinto, M.M. et al. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts, 2023. [Link]

  • Forró, E. et al. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 2001. [Link]

  • Choudary, B.M. et al. Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen. Green Chemistry, 2004. [Link]

  • Carpino, L.A. et al. t-BUTYL AZODIFORMATE. Organic Syntheses, 1964. [Link]

  • Knifton, J.F. One-step synthesis of methyl t-butyl ether from t-butanol using multimetal-modified zeolite catalysts.
  • Aghamammadov, A.A. et al. About selective methods of synthesis of 6-tert-butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol. ResearchGate, 2017. [Link]

  • Barta, K. et al. Novel route to bio-based β-amino acid esters via direct catalytic amination of 3-HP esters. Nature Communications, 2019. [Link]

  • Lulla, A. et al. Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
  • Gładkowski, W. et al. Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Molecules, 2020. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Chiral Purity Analysis of tert-Butyl 2-amino-5-methylhexanoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical identity of pharmaceutical building blocks is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-Butyl 2-amino-5-methylhexanoate, a protected derivative of the amino acid Leucine, is a chiral intermediate where enantiomeric purity is a critical quality attribute. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for its chiral purity analysis. We will explore the rationale behind methodological choices, from chiral stationary phase (CSP) selection to mobile phase optimization, and present a validated protocol. Furthermore, this guide contrasts the recommended HPLC method with alternative analytical techniques, providing the experimental data and logical framework necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Introduction: The Imperative of Chiral Purity

In pharmaceutical development, the two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate strict control over the stereoisomeric composition of drug substances. Consequently, the accurate measurement of enantiomeric purity, often expressed as enantiomeric excess (% ee), is a non-negotiable step in quality control.

This compound serves as a valuable chiral synthon. Its free amino group and ester functionality make it a versatile building block, but also present unique challenges for chiral separation. Direct analysis without derivatization is preferred to avoid introducing new chiral centers or risking racemization. Chiral HPLC is the preeminent technique for this purpose, offering direct, sensitive, and reproducible analysis.[1][2][3]

The Engine of Separation: Principles of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[3][4] Enantiomers possess identical physical properties in an achiral environment but form transient, diastereomeric complexes with the CSP, leading to different retention times.[3] The most successful and versatile CSPs for a broad range of molecules are polysaccharide-based phases.[1][4][5] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional structure with numerous chiral centers.[4][6] Chiral recognition is achieved through a combination of interactions, including:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance within the chiral grooves of the polysaccharide polymer.[4][5]

For an analyte like this compound, the primary amine (-NH2) and carbonyl (C=O) groups are key interaction points for hydrogen bonding with the carbamate groups on many polysaccharide CSPs.

Strategic Method Development for this compound

A systematic screening approach is the most efficient path to a robust chiral separation method.[7][8] The process involves the logical selection and optimization of the CSP and mobile phase.

Chiral Stationary Phase (CSP) Selection: The Critical First Step

Polysaccharide-based columns are the industry standard for initial screening due to their broad applicability.[7][9][10] For primary amines and amino acid derivatives, columns based on amylose and cellulose phenylcarbamate derivatives are particularly effective.[11]

Recommended Screening Columns:

  • CHIRALPAK® IA / Lux® i-Amylose-1: Amylose tris(3,5-dimethylphenylcarbamate)

  • CHIRALPAK® IC / Lux® i-Cellulose-5: Cellulose tris(3,5-dichlorophenylcarbamate)

Rationale: These immobilized polysaccharide phases are robust and compatible with a wide range of solvents, from traditional normal-phase eluents to polar organic and reversed-phase conditions.[9][12][13] The phenylcarbamate derivatives provide sites for hydrogen bonding and π-π interactions, which are critical for resolving amino acid esters.

Mobile Phase Optimization: Fine-Tuning the Separation

For this compound, a Normal Phase (NP) approach is typically most effective. This mode enhances the hydrogen bonding interactions essential for chiral recognition on polysaccharide CSPs.

Initial Screening Conditions:

  • Mobile Phase: A mixture of a non-polar alkane (n-Hexane or n-Heptane) and an alcohol modifier (Isopropanol or Ethanol). A typical starting gradient or isocratic condition is 90:10 (v/v) Alkane:Alcohol.[13]

  • The Role of the Additive: The free primary amine in the analyte is basic and can cause significant peak tailing and poor resolution due to strong, non-specific interactions with the silica support of the CSP. To mitigate this, a basic additive is required. However, for amino acids, which are amphoteric, an acidic additive is often used to protonate the amine, ensuring consistent interaction and sharp peak shape. Trifluoroacetic acid (TFA) is a common and effective choice.[14][15]

The optimization workflow is a logical progression from initial screening to a finalized, robust method.

MethodDevelopment cluster_Screening Phase 1: Screening cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation Start Select Analyte: This compound Screen_CSPs Screen CSPs (e.g., CHIRALPAK® IA, IC) Mobile Phase: Hexane/IPA (90:10) Start->Screen_CSPs Check_Peak Assess Peak Shape & Resolution Screen_CSPs->Check_Peak Add_TFA Add 0.1% TFA to Mobile Phase Check_Peak->Add_TFA Tailing Observed Optimize_MP Optimize %IPA (e.g., 5-20%) Check_Peak->Optimize_MP Good Shape Add_TFA->Optimize_MP SST Perform System Suitability Test (SST) (Resolution, Tailing, Precision) Optimize_MP->SST Final_Method Final Method SST->Final_Method Criteria Met

Caption: Method development workflow for chiral HPLC analysis.

Validated Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability testing (SST) as mandated by pharmacopeial standards like USP <621>.[16][17][18][19] The SST ensures the chromatographic system is performing adequately before analyzing any samples.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Chiral Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)Proven selectivity for amino acid derivatives.
Mobile Phase n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v)Balances retention and resolution while ensuring sharp peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temp. 25 °CEnsures reproducible retention times.
Detection UV at 215 nmThe ester carbonyl provides some UV absorbance at low wavelengths.
Injection Vol. 10 µLStandard volume for analytical scale.
Sample Prep. Dissolve sample in mobile phase to a concentration of ~1 mg/mL.Ensures compatibility with the chromatographic system.

System Suitability Test (SST) Protocol:

  • Prepare a solution containing both the desired enantiomer and a small amount (~1%) of the undesired enantiomer (a racemic or partially resolved standard is ideal).

  • Inject this solution five times consecutively.

  • Calculate the following parameters based on the resulting chromatograms.

SST ParameterAcceptance CriteriaAuthority/Reference
Resolution (Rs) Rs ≥ 1.5USP <621>[16][18]
Tailing Factor (T) 0.8 ≤ T ≤ 1.8USP <621>[19]
Precision (%RSD) %RSD of peak area ≤ 2.0%ICH Q2(R1)[20][21]

Data Analysis: Calculating Enantiomeric Purity The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

Comparative Analysis of Alternative Technologies

While chiral HPLC is the gold standard, other techniques can be employed for enantiomeric purity analysis. The choice of method depends on factors like available instrumentation, required sensitivity, and sample properties.[22][23]

G cluster_0 Analytical Workflow cluster_1 Technology Comparison Sample Sample Receipt Prep Sample Preparation (Dilution) Sample->Prep Analysis Instrumental Analysis Prep->Analysis Data Data Processing (Integration, %ee Calc) Analysis->Data HPLC Chiral HPLC (Recommended) SFC Chiral SFC GC Chiral GC Report Final Report Data->Report

Caption: General analytical workflow and technology options.

Comparison Table:

ParameterChiral HPLC (Normal Phase)Chiral SFCChiral GC
Principle Direct separation on a CSP using a liquid mobile phase.Direct separation on a CSP using supercritical CO₂ as the mobile phase.[]Separation of volatile derivatives on a chiral capillary column.
Sample Prep. Simple dissolution in mobile phase.Simple dissolution in co-solvent.Required Derivatization to increase volatility (e.g., acylation).
Speed Moderate (10-30 min).Fast (often <10 min).[]Slow to Moderate (20-45 min).
Resolution Excellent, highly tunable.Excellent , often superior to HPLC.Good, but dependent on derivative quality.
Solvent Use High (organic solvents).Low ("Green" technique, uses CO₂).[]Very low.
Pros Universal applicability, robust, well-established.Fast, low solvent cost/waste, ideal for purification.High sensitivity.
Cons Higher solvent cost and waste.Higher initial instrument cost.Derivatization adds time, complexity, and risk of racemization.

Summary of Comparison:

  • Chiral HPLC remains the most versatile and widely adopted method due to its robustness and the vast library of available columns and applications.[1]

  • Chiral Supercritical Fluid Chromatography (SFC) is the strongest alternative and is rapidly gaining popularity.[] It is faster, more environmentally friendly, and often provides better or equivalent separations to HPLC. Many HPLC chiral columns are directly transferable to SFC systems.

  • Chiral Gas Chromatography (GC) is less suitable for this analyte. The requirement for derivatization is a significant drawback, as it introduces an extra experimental step that can be a source of error and may potentially alter the enantiomeric ratio.[22]

Conclusion

The chiral purity analysis of this compound is reliably achieved using High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase. A method utilizing a CHIRALPAK® IA column with a mobile phase of n-Hexane, Isopropanol, and a TFA additive provides a robust, reproducible, and validatable separation. This approach aligns with the principles of scientific integrity and regulatory expectations by incorporating system suitability tests to ensure data quality. While Chiral SFC presents a compelling, high-throughput, and "greener" alternative, the direct HPLC method remains the benchmark for its versatility, ease of implementation, and the extensive knowledge base supporting its application.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Lux Chiral HPLC Columns for Chiral Separation Source: Phenomenex URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]

  • Title: Chiral column chromatography Source: Wikipedia URL: [Link]

  • Title: Chiral Chromatography: Fundamentals, Mechanisms, and Applications Source: YouTube (Phenomenex) URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Phenomenex Lux® Polysaccharide Chiral Columns Source: LabX.com URL: [Link]

  • Title: Different ways to obtain enantiomerically pure compounds. Source: ResearchGate URL: [Link]

  • Title: From which instrument can we determine enantiomeric purity? Source: ResearchGate URL: [Link]

  • Title: Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases Source: American Pharmaceutical Review URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Daicel and ChromTech columns - HPLC Source: hplc.eu URL: [Link]

  • Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: (PDF) Chiral Separations by High‐Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - Source: Daicel Chiral Technologies URL: [Link]

Sources

The Strategic Advantage of tert-Butyl 2-amino-5-methylhexanoate in Complex Synthesis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic campaign. This guide provides an in-depth validation of tert-Butyl 2-amino-5-methylhexanoate, a chiral amino acid ester, as a strategic building block in the synthesis of complex molecules, with a particular focus on its application in the synthesis of key pharmaceutical intermediates. We will present a comparative analysis against common alternatives, supported by experimental data and protocols, to provide a clear, evidence-based rationale for its use.

Introduction: The Critical Role of Chiral Building Blocks in Drug Synthesis

Chiral amines and their derivatives are fundamental components in the synthesis of a vast array of pharmaceuticals.[1] The stereochemistry of these building blocks often dictates the biological activity and safety profile of the final active pharmaceutical ingredient (API). This compound, a derivative of the proteinogenic amino acid L-leucine, has emerged as a valuable intermediate, particularly in the synthesis of antiviral agents like Nirmatrelvir, the active component of Paxlovid™.[2][3] The bulky tert-butyl ester group offers distinct advantages in terms of stability, solubility, and strategic deprotection, which can streamline complex synthetic routes.[4]

This guide will validate the use of this compound by:

  • Detailing its synthesis and purification.

  • Providing a protocol for its application in a known, significant synthesis.

  • Presenting a comparative analysis of its performance against alternative building blocks.

  • Outlining a rigorous analytical method for validating its chemical and enantiomeric purity.

Synthesis and Characterization of this compound Hydrochloride

The reliable synthesis of high-purity building blocks is the foundation of any successful synthetic project. This compound hydrochloride can be prepared from L-leucine through esterification.

Experimental Protocol: Synthesis of L-Leucine tert-Butyl Ester Hydrochloride

This procedure is adapted from established methods for the synthesis of amino acid tert-butyl esters.[1]

Materials:

  • L-Leucine

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • Sodium hydroxide

  • Dichloromethane

  • Hydrochloric acid (gas or solution in a compatible solvent)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of L-Leucine (1.0 eq) in tert-butyl acetate (10-20 volumes), cooled to 0 °C, slowly add perchloric acid (1.1-1.5 eq).

  • Allow the reaction mixture to stir at room temperature for 18-24 hours.

  • After the reaction is complete, wash the mixture with water and a dilute solution of sodium hydroxide to neutralize the excess acid and remove unreacted L-leucine.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl ester.

  • Dissolve the crude ester in a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Collect the precipitated L-Leucine tert-butyl ester hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The optical rotation should also be measured to confirm the retention of stereochemistry.

Application in a Known Synthesis: The Nirmatrelvir Intermediate

This compound is a key precursor to the L-tert-leucine fragment used in the synthesis of Nirmatrelvir.[2][5] The following protocol outlines the coupling of a protected L-tert-leucine, derived from our building block, with the bicyclic proline fragment, a crucial step in the synthesis of this antiviral drug.

Experimental Protocol: Amide Coupling for Nirmatrelvir Intermediate Synthesis

This protocol is a generalized representation based on established peptide coupling methodologies.[6][7]

Materials:

  • N-Trifluoroacetyl-L-tert-leucine (prepared from this compound)

  • Bicyclic proline hydrochloride salt (Intermediate 12 in Nirmatrelvir synthesis)[5]

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of N-Trifluoroacetyl-L-tert-leucine (1.0 eq) and the bicyclic proline hydrochloride salt (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C and add DIPEA or NMM (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dipeptide intermediate.

dot

G cluster_synthesis Synthesis of this compound HCl cluster_application Application in Nirmatrelvir Synthesis L-Leucine L-Leucine Esterification Esterification L-Leucine->Esterification tert-Butyl acetate, Perchloric acid This compound This compound Esterification->this compound HCl salt formation HCl salt formation This compound->HCl salt formation HCl Validated Building Block Validated Building Block HCl salt formation->Validated Building Block N-Trifluoroacetylation N-Trifluoroacetylation Validated Building Block->N-Trifluoroacetylation N-TFA-L-tert-leucine N-TFA-L-tert-leucine N-Trifluoroacetylation->N-TFA-L-tert-leucine Amide Coupling Amide Coupling N-TFA-L-tert-leucine->Amide Coupling HATU, DIPEA Nirmatrelvir Intermediate Nirmatrelvir Intermediate Amide Coupling->Nirmatrelvir Intermediate Bicyclic proline HCl Bicyclic proline HCl Bicyclic proline HCl->Amide Coupling

Caption: Workflow for the synthesis and application of the validated building block.

Comparative Analysis: Why Choose a tert-Butyl Ester?

The choice of ester protecting group for an amino acid can have significant consequences for the overall synthetic strategy. While methyl and ethyl esters are common, the tert-butyl ester of L-leucine offers several distinct advantages.

Featuretert-Butyl EsterMethyl/Ethyl EsterBenzyl Ester
Stability to Nucleophiles/Bases HighModerateModerate
Deprotection Conditions Mildly acidic (TFA)Saponification (basic) or harsh acidic conditionsHydrogenolysis
Orthogonality High (orthogonal to Fmoc, Cbz, and many other protecting groups)ModerateHigh (orthogonal to Boc)
Side Reactions during Deprotection Formation of volatile isobutylenePotential for racemization under basic conditionsCatalyst poisoning, requires specialized equipment
Solubility in Organic Solvents Generally higherLowerModerate
Steric Hindrance High (can sometimes hinder coupling)LowModerate

The high stability of the tert-butyl group to basic and nucleophilic conditions is a major advantage, preventing premature cleavage during subsequent reaction steps.[4] Furthermore, its removal under mildly acidic conditions (e.g., trifluoroacetic acid) provides excellent orthogonality with other common protecting groups like Fmoc and Cbz, allowing for selective deprotection strategies in complex molecules.[8] While methyl and ethyl esters can be cleaved by saponification, these basic conditions can sometimes lead to racemization of the chiral center.

Validation of Enantiomeric Purity: A Critical Quality Attribute

For any chiral building block intended for pharmaceutical synthesis, rigorous validation of its enantiomeric purity is non-negotiable.[9][10] The presence of the undesired enantiomer can lead to impurities in the final API with potentially different pharmacological or toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[11]

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol is based on established methods for the chiral separation of amino acid esters.[12][13]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® IA or a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC® T)

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) with a small amount of a basic additive (e.g., diethylamine, 0.1%) for improved peak shape. The exact ratio will need to be optimized for the specific column used.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210-220 nm

  • Sample Preparation: Dissolve the this compound hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic standard to determine the retention times of both enantiomers and to confirm the resolving power of the system.

  • Inject the sample solution of the synthesized this compound.

  • Integrate the peak areas of both the desired (L) and the undesired (D) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

dot

G Start Start Prepare Mobile Phase Prepare Mobile Phase Start->Prepare Mobile Phase Equilibrate Chiral Column Equilibrate Chiral Column Prepare Mobile Phase->Equilibrate Chiral Column Inject Racemic Standard Inject Racemic Standard Equilibrate Chiral Column->Inject Racemic Standard Determine Retention Times Determine Retention Times Inject Racemic Standard->Determine Retention Times Inject Synthesized Sample Inject Synthesized Sample Determine Retention Times->Inject Synthesized Sample Acquire Chromatogram Acquire Chromatogram Inject Synthesized Sample->Acquire Chromatogram Integrate Peak Areas Integrate Peak Areas Acquire Chromatogram->Integrate Peak Areas Calculate % ee Calculate % ee Integrate Peak Areas->Calculate % ee End End Calculate % ee->End

Caption: Workflow for the chiral HPLC validation of the building block.

Conclusion: A Validated and Strategic Choice

This guide has demonstrated the synthesis, application, and rigorous validation of this compound as a superior building block for complex organic synthesis. Its robust nature, favorable deprotection profile, and the ability to maintain high enantiomeric purity make it a strategic choice for researchers and drug development professionals. The comparative data clearly indicates its advantages over more traditional alkyl esters in many synthetic contexts. By following the detailed protocols for synthesis and validation provided herein, scientists can confidently incorporate this valuable intermediate into their synthetic routes, ultimately contributing to the efficient and reliable production of high-quality, complex molecules.

References

  • Alexakis, A., & Vastra, J. (2002). Chiral Amines in Asymmetric Synthesis. In Modern Amination Methods (pp. 1-38). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Owen, D. R., Allerton, C. M. N., Anderson, A. S., Aschenbrenner, L., Avery, M., Berritt, S., ... & Zhu, Y. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586–1593. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. [Link]

  • Vedejs, E., & Lin, S. (1994). A Sequential-Injection Method for High-Throughput Synthesis of Amides. The Journal of Organic Chemistry, 59(7), 1602–1603.
  • Preschel, H. D., et al. (2022). Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. ACS Central Science, 8(5), 726-732. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Vasu, D., & Fu, W. (2024). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules, 29(12), 2840. [Link]

  • Bhushan, R., & Kumar, V. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4), 364-370. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. [Link]

  • Shekhar, C., Nasam, R., & Sonti, R. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Chem, 4, 100033. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). H-Leu-OtBu HCl [2748-02-9]. [Link]

  • ResearchGate. (n.d.). Amino Acid Coupling Efficiencies to Leu-NC20. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Reddy, P. A., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron: Asymmetry, 33(15), 151833. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Chapman, J. (2000). Validation of Amino Acid Analysis Methods. In The Amino Acid Analysis Protocols (pp. 37-47). Humana Press. [Link]

  • Algera, K., et al. (2022). An improved synthesis of Nirmatrelvir. Tetrahedron Letters, 105, 153996.

Sources

A Comparative Guide to Enantiomeric Excess Determination of Synthesized tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (e.e.) is a critical step in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the physiological activity of a drug can be highly dependent on its stereochemistry. This guide provides a comprehensive comparison of established analytical techniques for determining the enantiomeric excess of synthesized tert-Butyl 2-amino-5-methylhexanoate, a derivative of the amino acid leucine. We will delve into the principles, practical considerations, and experimental protocols for chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and accurately quantify the enantiomeric purity of a single enantiomer is paramount in drug development. This compound, as a protected amino acid derivative, is a valuable building block in the synthesis of peptidomimetics and other complex chiral molecules. Ensuring its enantiomeric integrity is crucial for the stereochemical outcome of subsequent reactions.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and sensitivity, available instrumentation, and sample throughput. Here, we compare three widely used techniques.

Technique Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.High resolution and accuracy, applicable to a wide range of compounds, well-established methods.Can require method development for new compounds, CSPs can be expensive.Routine quality control, preparative separations.
Chiral GC Separation of volatile enantiomers or their derivatives on a chiral stationary phase.High efficiency and sensitivity, suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile analytes, potential for racemization at high temperatures.[1]Analysis of volatile amino acid derivatives, essential oils.
NMR Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.Non-destructive, provides structural information, relatively fast for screening.Lower sensitivity compared to chromatographic methods, can be complex to interpret, requires pure samples.In-situ reaction monitoring, structural elucidation.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For amino acid derivatives like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are often effective.[2]

Workflow for Chiral HPLC Analysis:

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral column, such as one with an amylose or cellulose derivative coated on a silica support, is a good starting point.[3][4]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is used.[5] The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the synthesized this compound.

    • Dissolve the sample in a suitable volume of the mobile phase to obtain a concentration of approximately 0.5-1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: e.g., Chiralpak AD-H or equivalent.

    • Mobile Phase: e.g., Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of each enantiomer (A1 and A2).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100

Causality Behind Choices: The choice of a polysaccharide-based CSP is based on their broad applicability for separating a wide range of chiral compounds, including amino acid derivatives.[2] The normal-phase mobile phase is selected to enhance the chiral recognition capabilities of these columns through hydrogen bonding and dipole-dipole interactions. UV detection at 210 nm is suitable for detecting the ester carbonyl group.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Since this compound is an ester, it is sufficiently volatile for GC analysis. However, derivatization is often employed to improve chromatographic properties and enhance enantioselectivity.

Workflow for Chiral GC Analysis:

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Experimental Protocol: Chiral GC

  • Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB), is commonly used for the separation of amino acid enantiomers.[6]

  • Sample Preparation (with Derivatization):

    • To enhance volatility and improve peak shape, the amino group can be acylated. A common derivatizing agent is trifluoroacetic anhydride (TFAA).

    • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of TFAA and a catalyst (e.g., pyridine).

    • Heat the mixture gently (e.g., 100°C for 10 minutes).

    • Evaporate the excess reagent under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for GC injection.

  • GC Conditions:

    • Column: e.g., Chirasil-L-Val capillary column.[6]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280 °C.

  • Data Analysis: Similar to HPLC, calculate the e.e. from the integrated peak areas of the two enantiomers.

Causality Behind Choices: Derivatization with TFAA converts the polar amino group into a less polar, more volatile trifluoroacetyl group, which is crucial for GC analysis.[7] The temperature programming allows for the separation of compounds with a range of volatilities and ensures sharp peaks. FID is a robust and sensitive detector for organic compounds.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a non-destructive method for determining enantiomeric excess. The principle relies on the use of a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte.[8] These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum.[9][10]

Workflow for NMR Analysis with CSA:

Caption: Workflow for enantiomeric excess determination by NMR with a CSA.

Experimental Protocol: NMR with CSA

  • CSA Selection: A common CSA for amino acid derivatives is (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE). The choice of the CSA enantiomer can influence the resolution of the signals.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add a molar excess of the CSA (e.g., 2-5 equivalents) to the NMR tube.

    • Gently mix the solution.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize the spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal in the analyte that shows clear separation into two distinct signals in the presence of the CSA. The α-proton or the tert-butyl protons are good candidates.

    • Integrate the areas of these two signals.

    • Calculate the e.e. based on the ratio of the integrals.

Causality Behind Choices: TFAE is chosen as a CSA due to its ability to form hydrogen bonds with the amino and ester groups of the analyte, leading to the formation of transient diastereomeric complexes. The aromatic ring of TFAE can also induce significant chemical shift differences through anisotropic effects. Using a molar excess of the CSA ensures that the equilibrium lies towards the formation of the diastereomeric complexes, maximizing the observed separation of signals.[11]

Conclusion

The determination of enantiomeric excess for synthesized this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy.

  • Chiral HPLC is often the method of choice for routine analysis due to its high accuracy, robustness, and applicability to a broad range of compounds.

  • Chiral GC is an excellent alternative, particularly when high sensitivity is required and the analyte is volatile or can be easily derivatized.

  • NMR spectroscopy with CSAs provides a rapid and non-destructive method that is particularly useful for reaction monitoring and for samples that are difficult to analyze by chromatography.

The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation. For rigorous quality control in a drug development setting, orthogonal methods (e.g., confirming an HPLC result with GC or NMR) are often employed to ensure the highest level of confidence in the determined enantiomeric purity.

References

  • Vertex AI Search. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Retrieved January 16, 2026.
  • National Institutes of Health. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. Retrieved January 16, 2026, from [Link]

  • De Gruyter. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved January 16, 2026, from [Link]

  • PubMed Central. (n.d.). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme of derivatization for amino acid enantiomers by... Retrieved January 16, 2026, from [Link]

  • Monash University. (n.d.). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved January 16, 2026, from [Link]

  • Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. Retrieved January 16, 2026, from [Link]

  • UNIPI. (n.d.). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (n.d.). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Retrieved January 16, 2026, from [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of tert-Butyl and Methyl 2-Amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the field of complex organic synthesis, particularly in the development of peptide-based therapeutics, the selection of protecting groups is a pivotal decision that dictates the efficiency, yield, and feasibility of a synthetic route. For the C-terminus of amino acids, simple alkyl esters are a common choice, but their reactivity profiles can vary dramatically. This guide provides an in-depth, data-driven comparison of two closely related analogs: tert-Butyl 2-amino-5-methylhexanoate and Methyl 2-amino-5-methylhexanoate, derivatives of the amino acid leucine. We will dissect the structural nuances that lead to their profoundly different chemical behaviors, providing field-proven insights and validated experimental protocols to guide your synthetic strategy.

Structural and Electronic Foundations of Reactivity

At first glance, the two molecules differ only by the substitution of a methyl group for a tert-butyl group at the ester terminus. However, this seemingly minor change has profound consequences rooted in fundamental principles of sterics and electronics.

  • Steric Hindrance: The most significant distinction is the steric bulk of the tert-butyl group. Composed of three methyl groups attached to a quaternary carbon, it creates a congested three-dimensional space around the ester's carbonyl carbon.[1][2] This "steric shield" physically obstructs the approach of nucleophiles. The methyl group, in stark contrast, is small and offers minimal steric hindrance.

  • Electronic Effects: Both methyl and tert-butyl groups are alkyl groups that exhibit a positive inductive effect (+I), meaning they donate electron density through the sigma bonds. The tert-butyl group is generally considered a slightly stronger electron-donating group than the methyl group due to the cumulative effect of its three methyl substituents.[3][4] This can subtly influence the reactivity of the adjacent carbonyl group, though this effect is often overshadowed by the dominant steric factors.

Basic_Hydrolysis cluster_methyl Methyl Ester cluster_tertbutyl tert-Butyl Ester M_Start Methyl Ester M_TS Tetrahedral Intermediate (Accessible) M_Start->M_TS OH⁻ attack M_End Carboxylate + MeOH M_TS->M_End T_Start tert-Butyl Ester T_TS Attack Blocked Steric Hindrance T_Start->T_TS OH⁻ approach

Caption: Steric hindrance prevents the BAC2 hydrolysis pathway for the tert-butyl ester.

Acid-Catalyzed Cleavage

Under acidic conditions, the roles are reversed. Methyl esters are relatively stable and require harsh conditions (e.g., heating with concentrated acid and excess water) to hydrolyze via the reverse of Fischer esterification. [5] Conversely, tert-butyl esters are designed for facile cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA) at room temperature. [6]The mechanism is distinct and proceeds through a unimolecular pathway (AAL1). The ether oxygen is protonated, which then allows the C-O bond to cleave, forming the carboxylic acid and a highly stable tert-butyl carbocation. This cation is then quenched by eliminating a proton to form isobutylene gas. This clean, irreversible decomposition is a cornerstone of modern protecting group strategy. [7][8]

Acid_Cleavage Start tert-Butyl Ester Protonation Protonated Ester Start->Protonation H⁺ Cleavage Carboxylic Acid + tert-Butyl Cation Protonation->Cleavage Unimolecular Cleavage (A_AL1) End Carboxylic Acid + Isobutylene (gas) Cleavage->End -H⁺

Caption: The AAL1 acid-catalyzed cleavage mechanism for tert-butyl esters.

Application in Solid-Phase Peptide Synthesis (SPPS): The Orthogonality Principle

The starkly different cleavage conditions of these esters are not a mere academic curiosity; they are exploited to great effect in complex syntheses. The premier example is the Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS). [6] In this strategy, the N-terminus of the growing peptide chain is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The reactive side chains of amino acids (e.g., the carboxylic acid of Aspartic Acid) are protected with acid-labile groups, most commonly tert-butyl esters. [9]This creates an orthogonal system : one protecting group can be removed with a specific reagent (a base, like piperidine) without affecting the other, and vice-versa.

The this compound fits perfectly into this strategy as a C-terminal anchor or for protecting a side-chain carboxyl group. The methyl ester analog, however, is incompatible. The strong basic conditions required for its saponification would also cleave the essential N-terminal Fmoc group, leading to a catastrophic failure of the synthesis. [6]

SPPS_Workflow Resin Fmoc-AA(OtBu)-Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Base-labile Final Final Cleavage (TFA) Resin->Final Coupling Couple next Fmoc-AA(OtBu)-OH Deprotection->Coupling Coupling->Resin Repeat Cycle Peptide Deprotected Peptide Final->Peptide

Caption: Orthogonal deprotection strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

To provide a tangible demonstration of these principles, the following self-validating protocols are described.

Protocol 4.1: Comparative Analysis of Base-Mediated Hydrolysis

Objective: To qualitatively and quantitatively compare the rate of hydrolysis of tert-Butyl and Methyl 2-amino-5-methylhexanoate under basic conditions.

Materials:

  • Methyl 2-amino-5-methylhexanoate HCl salt

  • This compound HCl salt

  • 1 M Sodium Hydroxide (NaOH) solution

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl) for quenching

  • Ethyl Acetate

  • TLC plates (Silica gel 60 F254)

  • Developing solvent (e.g., 7:3 Ethyl Acetate:Hexanes with 1% Acetic Acid)

  • Ninhydrin stain solution

Procedure:

  • Reaction Setup: In two separate, identical vials, dissolve 50 mg of each amino acid ester salt in 2 mL of Methanol.

  • Initiation: At room temperature, add 1 mL of 1 M NaOH to each vial simultaneously to start the reaction. Stir the mixtures.

  • Time-Point Monitoring: At T=0, 15 min, 30 min, 1 hr, 2 hr, and 4 hr, withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to a microfuge tube containing 100 µL of 1 M HCl to neutralize the base and stop the reaction.

  • TLC Analysis: Spot 2 µL of each quenched aliquot onto a TLC plate. For comparison, also spot the starting materials and the expected product (2-amino-5-methylhexanoic acid).

  • Development & Visualization: Develop the TLC plate in the prepared solvent system. Dry the plate and visualize the spots under UV light, then stain with ninhydrin and heat gently. The amino acid product will appear as a distinct spot (often purple/blue) with a different Rf value than the ester starting materials.

Expected Results:

  • Methyl Ester Vial: The TLC plates will show a rapid disappearance of the starting material spot and a corresponding increase in the intensity of the hydrolyzed amino acid product spot over time. The reaction should be nearly complete within 1-2 hours.

  • tert-Butyl Ester Vial: The TLC plates will show a persistent starting material spot with little to no formation of the product spot, even after 4 hours, demonstrating its high stability to base.

Protocol 4.2: Dipeptide Synthesis Using this compound

Objective: To demonstrate the utility of the tert-butyl ester as a nucleophile in a standard peptide coupling reaction.

Materials:

  • Fmoc-Alanine (Fmoc-Ala-OH)

  • This compound HCl salt

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Stir for 5 minutes at 0 °C.

  • Amine Preparation: In a separate flask, dissolve this compound HCl salt (1.1 eq) in DMF and add DIPEA (2.5 eq) to neutralize the salt and act as the base.

  • Coupling: Add the amine solution to the activated acid solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of Fmoc-Ala-OH.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the resulting crude dipeptide (Fmoc-Ala-Leu(OtBu)) by flash column chromatography. Characterize the product by ¹H NMR and Mass Spectrometry.

Causality: The choice of HATU as a coupling agent is due to its high efficiency and low rate of racemization. DIPEA is used as a non-nucleophilic base to liberate the free amine from its HCl salt without interfering in the coupling reaction. The tert-butyl ester remains intact throughout this process, ready for a final, global deprotection with acid at the end of a longer synthesis.

Conclusion

The choice between this compound and its methyl ester analog is a clear-cut decision dictated by the intended synthetic route.

  • Choose this compound when:

    • Your synthesis involves base-labile protecting groups (e.g., Fmoc).

    • You require mild, acidic conditions for final deprotection.

    • Orthogonality is critical for the selective manipulation of functional groups.

  • Choose Methyl 2-amino-5-methylhexanoate when:

    • Your synthetic strategy can tolerate basic deprotection (saponification).

    • Acid stability of the C-terminus is required in subsequent steps.

    • It is used in a context where orthogonality with base-labile groups is not a concern.

By understanding the fundamental principles of steric hindrance and reaction mechanisms, researchers can confidently select the appropriate building block, preventing failed reactions and streamlining the path to their target molecules.

References

  • Ito, K., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Buchwald, P., & Bodor, N. (2003). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 46(18), 3887-3897. [Link]

  • DeTar, D. F. (1983). Theoretical calculation of effects of steric hindrance on rates of esterification and of acid-catalyzed hydrolysis. The Journal of Organic Chemistry, 48(11), 1847–1851. [Link]

  • Hay, R. W., Porter, L. J., & Morris, P. J. (1967). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 20(4), 675-683. [Link]

  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2009(11), 123-134. [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Hay, R. W., Porter, L. J., & Morris, P. J. (1967). The Basic Hydrolysis of Amino Acid Esters. ConnectSci, Australian Journal of Chemistry, 20(4), 675. [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. [Link]

  • Buckingham, D. A., et al. (1972). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Journal of the Chemical Society, Dalton Transactions, (6), 703-711. [Link]

  • Tratnyek, P. G., & Scherer, M. M. (2002). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 21(8), 1594-1601. [Link]

  • Study.com. (2021). Steric Hindrance Effect | Definition, Factors & Examples. [Link]

  • ron. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]

  • Reddy, R. P. (2020). Steric Hindrance | Esterification | Chemistry. YouTube. [Link]

  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 746-756. [Link]

  • user15723. (2013). Why is methyl group more electron-donating than tert-butyl group? Chemistry Stack Exchange. [Link]

  • Chemsrc. (2023). Tert-butyl 2-amino-5-methylhex-4-enoate. [Link]

  • The Chemistry of Molecules. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. [Link]

  • Whalley, E. (1961). Pressure Effect and Mechanism in Acid Catalysis: VII. Hydrolysis of Methyl, Ethyl, and t-Butyl Acetates. Canadian Journal of Chemistry, 39(10), 2153-2159. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Ghosh, K., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. [Link]

  • ChemUniverse. (n.d.). This compound. [Link]

  • Menger, F. M., & Smith, J. H. (1972). Mechanism of ester aminolyses in aprotic solvents. Journal of the American Chemical Society, 94(11), 3824–3829. [Link]

  • Hudson, C. E., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ACS Medicinal Chemistry Letters, 6(5), 598-603. [Link]

  • Molbase. (n.d.). TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. [Link]

  • Organic Chemistry Portal. (n.d.). t-Butyl Esters. [Link]

  • O'Brien, E. T., et al. (2013). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Chemical Communications, 49(74), 8196-8198. [Link]

  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [Link]

  • PubChem. (n.d.). tert-Butyl 2-amino-5-(2-methoxyethoxy)pentanoate. [Link]

  • Husain, A., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 879412. [Link]

  • OKCHEM. (n.d.). Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. [Link]

Sources

A Comparative Guide to the Stability of Tert-butyl and Benzyl Esters of 2-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful synthesis of complex molecules, particularly in the fields of peptide chemistry and drug development. The carboxyl group of amino acids, a site of essential reactivity, often requires temporary masking to direct synthetic transformations with precision. Among the myriad of available protecting groups, the tert-butyl (tBu) and benzyl (Bn) esters are two of the most ubiquitously employed for this purpose. This guide provides an in-depth, objective comparison of the stability of tert-butyl and benzyl esters of 2-amino-5-methylhexanoic acid, a leucine derivative, supported by established chemical principles and experimental data.

The choice between a tert-butyl and a benzyl ester is not arbitrary; it is a strategic decision deeply rooted in the principles of orthogonal protection strategies.[1] This concept allows for the selective removal of one protecting group in the presence of others, a cornerstone of modern multi-step organic synthesis.[2] The stability profiles of tert-butyl and benzyl esters are distinct, dictating their compatibility with different synthetic routes, particularly in solid-phase peptide synthesis (SPPS). Generally, tert-butyl esters are the protection of choice in Fmoc (9-fluorenylmethyloxycarbonyl) based strategies, while benzyl esters are integral to Boc (tert-butoxycarbonyl) based approaches.[1]

At a Glance: Key Performance Indicators

ParameterTert-Butyl (tBu) EsterBenzyl (Bn) Ester
Typical Yield (Protection) 80-90%85-95%
Stability Stable to basic and nucleophilic reagents.Stable to a wide range of non-reductive reagents.
Deprotection Conditions Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[1]Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[1]
Compatibility Fmoc/tBu SPPS strategy.[1]Boc/Bzl SPPS strategy.[1]
Key Advantages Facile cleavage under mild acidic conditions.High stability, orthogonal to many other protecting groups.[1]
Key Disadvantages Potential for t-butylation of sensitive residues during deprotection.[1]Requires specific catalysts that can be poisoned or strong acids for removal.[1]

Mechanistic Underpinnings of Stability and Lability

The divergent stability of tert-butyl and benzyl esters stems from their distinct mechanisms of cleavage. The tert-butyl ester's lability in acid is a consequence of the formation of a stable tertiary carbocation intermediate.[3] Protonation of the ester oxygen is followed by the elimination of isobutylene, a neutral and volatile byproduct.

Conversely, the benzyl ester is stable to mild acids but is readily cleaved by catalytic hydrogenolysis. This process involves the reductive cleavage of the carbon-oxygen bond on the surface of a palladium catalyst.[4] Alternatively, strong acids like HBr in acetic acid can cleave benzyl esters, though these conditions are harsher.

Comparative Stability under Various Reaction Conditions

The orthogonality of these two protecting groups is best illustrated by their behavior under different chemical environments.

Reaction ConditionTert-Butyl Ester StabilityBenzyl Ester StabilityRationale
Strongly Acidic (e.g., TFA, HBr/AcOH) Labile[5]Labile (with strong acids)[1]Both are cleaved under strongly acidic conditions, though the mechanisms differ.
Mildly Acidic (e.g., aqueous HCl pH 4) Generally StableStableThe energy barrier for carbocation formation is not overcome for the tBu ester, and the Bn ester is stable to mild acid.
Basic (e.g., LiOH, K₂CO₃) Generally Stable[2]Generally Stable[2]The steric hindrance of the tert-butyl group prevents saponification. The benzyl ester is also resistant to base-mediated hydrolysis under typical conditions.
Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Stable[2]Labile[2]The benzylic C-O bond is susceptible to reductive cleavage, while the aliphatic C-O bond of the tert-butyl ester is not.
Nucleophiles (e.g., amines, organometallics) Stable[3]Generally StableThe steric bulk of the tert-butyl group provides excellent protection against nucleophilic attack. The benzyl ester is also generally stable but can be more susceptible than the tBu ester under certain conditions.

Experimental Protocols

Synthesis of 2-Amino-5-methylhexanoic Acid Tert-Butyl Ester

The synthesis of tert-butyl esters of amino acids can be achieved through the acid-catalyzed addition of isobutene or by reaction with tert-butanol.[6]

Protocol:

  • Suspend 2-amino-5-methylhexanoic acid in dioxane.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Cool the mixture and add condensed isobutene.

  • Allow the reaction to proceed in a sealed vessel at room temperature until completion.

  • Work-up involves neutralization and extraction to isolate the tert-butyl ester.

Synthesis of 2-Amino-5-methylhexanoic Acid Benzyl Ester

The Fischer-Speier esterification is a classic and reliable method for the preparation of benzyl esters of amino acids.[7][8]

Protocol:

  • Suspend 2-amino-5-methylhexanoic acid in a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane.[7][9]

  • Add benzyl alcohol and a catalytic amount of p-toluenesulfonic acid.[9]

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated as its p-toluenesulfonate salt by precipitation with an ether.[9]

Deprotection Protocols

Protocol:

  • Dissolve the N-protected 2-amino-5-methylhexanoic acid tert-butyl ester in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), often in a mixture with scavengers like water or triisopropylsilane (TIS) to prevent side reactions.[10]

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid.

Protocol:

  • Dissolve the N-protected 2-amino-5-methylhexanoic acid benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.[11]

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Visualization of Synthetic Workflows

Protection_Deprotection_Workflows cluster_tBu Tert-Butyl Ester Workflow cluster_Bn Benzyl Ester Workflow AA_tBu 2-Amino-5-methylhexanoic Acid Protect_tBu Protection AA_tBu->Protect_tBu Isobutene, H+ tBu_Ester tBu Ester Protect_tBu->tBu_Ester Deprotect_tBu Deprotection tBu_Ester->Deprotect_tBu TFA Deprotected_tBu Carboxylic Acid Deprotect_tBu->Deprotected_tBu AA_Bn 2-Amino-5-methylhexanoic Acid Protect_Bn Protection AA_Bn->Protect_Bn BnOH, H+ Bn_Ester Bn Ester Protect_Bn->Bn_Ester Deprotect_Bn Deprotection Bn_Ester->Deprotect_Bn H2, Pd/C Deprotected_Bn Carboxylic Acid Deprotect_Bn->Deprotected_Bn

Caption: Synthetic workflows for the protection and deprotection of 2-amino-5-methylhexanoic acid.

Conclusion

The choice between a tert-butyl and a benzyl ester for the protection of the carboxylic acid of 2-amino-5-methylhexanoic acid is a critical strategic decision in synthetic planning. The tert-butyl ester offers the advantage of stability to basic and nucleophilic conditions, with facile removal under mild acidic conditions, making it ideal for Fmoc-based peptide synthesis.[1][3] In contrast, the benzyl ester provides robust stability across a wider range of non-reductive conditions and is selectively cleaved by catalytic hydrogenolysis, a cornerstone of the Boc/Bzl strategy.[1][12] A thorough understanding of the distinct stability profiles and deprotection mechanisms of these two protecting groups empowers the researcher to design and execute more efficient and successful synthetic routes in the development of novel therapeutics and complex molecular architectures.

References

  • A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis - Benchchem.
  • General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N -protected amino acids ... - RSC Publishing.
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts Steve S.Y.
  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed.
  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol - ResearchGate.
  • Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin - AIR Unimi.
  • tert-Butyl Esters - Organic Chemistry Portal.
  • Hydrogenolysis of benzyl‐protected esters. | Download Scientific Diagram - ResearchGate.
  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • Hydrogenolysis of Benzyl Ether - Ambeed.com.
  • A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives - Benchchem.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central.
  • A CONVENIENT SYNTHESIS OF t-BUTYL ESTERS OF AMINO ACIDS.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N - RSC Publishing.
  • CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents.
  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile - ResearchGate.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH.
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate.
  • assessing the impact of the tert-butyl ester on reaction outcomes - Benchchem.
  • Preparation of t-Butyl Esters of Free Amino Acids1 | The Journal of Organic Chemistry.
  • 2.2.2.3 Substituted Benzyl Esters.
  • WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents.
  • Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide - Benchchem.
  • Is the t-butyl carbocation more stable than the benzyl carbocation?.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications.
  • Benzyl Protection - Common Organic Chemistry.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O.
  • Carboxyl protecting groups. - GCW Gandhi Nagar Jammu.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Most labile ester protecting group? : r/chemistry - Reddit.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

The Tert-Butyl Group as a Conformational Switch: A Comparative Guide to Assessing its Impact on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide design and drug development, the strategic modification of amino acid side chains is a cornerstone for modulating structure, stability, and biological activity. Among the arsenal of synthetic tools, the incorporation of the tert-butyl (tBu) group stands out as a powerful method to introduce significant conformational constraints. This guide provides an in-depth analysis of the multifaceted effects of the tBu group on peptide conformation, offering a comparative perspective against less bulky alkyl modifications. We will delve into the mechanistic underpinnings of these effects and provide detailed, field-proven experimental and computational protocols to empower researchers in their peptide engineering endeavors.

The Rationale Behind Steric Hindrance: Why the Tert-Butyl Group?

The introduction of a bulky functional group into a peptide backbone is a deliberate act of steric imposition. The tBu group, with its quaternary carbon atom, creates a significant volume of exclusion, far exceeding that of linear alkyl groups or even its isomer, the sec-butyl group. This steric bulk directly influences the allowable dihedral angles (phi, ψ) of the peptide backbone, effectively restricting the conformational landscape available to the peptide. This targeted restriction is not merely a disruptive force but a precise tool to:

  • Induce and Stabilize Secondary Structures: By disfavoring certain conformations, the tBu group can promote the adoption of specific secondary structures, such as β-turns, or conversely, disrupt helical arrangements.[1][2][3]

  • Enhance Proteolytic Stability: A constrained conformation can mask protease recognition sites, sterically hindering the approach of enzymes and thereby increasing the peptide's half-life in biological systems.[4]

  • Modulate Receptor Binding Affinity: The rigidified conformation can pre-organize the peptide into a bioactive state that more readily fits into a receptor's binding pocket, potentially enhancing affinity. Conversely, improper placement can lead to steric clashes and reduced binding.[5][6]

The choice to incorporate a tBu group is therefore a calculated decision to trade conformational flexibility for a more defined and potentially more potent molecular architecture.

Comparative Impact on Peptide Secondary Structures

The influence of the tBu group on peptide conformation is highly context-dependent, relying on its position within the sequence and the nature of neighboring residues.

Alpha-Helix Disruption

Bulky side chains are generally considered disruptive to the formation of stable alpha-helices.[1][7] The tBu group, when positioned on adjacent turns of a helix, can lead to steric clashing between side chains, destabilizing the helical structure.[1] This is in contrast to smaller, linear alkyl side chains which are often considered helix-stabilizing.[8]

Promotion of Beta-Turns and Beta-Sheets

Conversely, the conformational constraints imposed by the tBu group can be leveraged to stabilize β-turn and β-sheet structures. For instance, the incorporation of (2S,5R)-5-tert-butylproline has been shown to promote the formation of type VIa β-turns.[2][3] The steric bulk of the tBu group can favor the cis conformation of the preceding peptide bond, a key feature of type VI turns.[2][3][9]

FeatureTert-Butyl Group ImpactComparison with Linear Alkyl Groups (e.g., Leucine)
Alpha-Helix Propensity Generally destabilizing due to steric hindrance between turns.[1][7]Generally stabilizing, with a higher propensity to be found in helical regions.[8]
Beta-Turn Propensity Can strongly promote specific turn types (e.g., type VI) by favoring cis-amide bonds.[2][3]Less pronounced effect on turn stabilization; typically favor trans-amide bonds.
Beta-Sheet Propensity Can stabilize β-sheet structures by restricting backbone flexibility.Can participate in β-sheet formation, but with less conformational restriction.
Conformational Entropy Significantly reduces the conformational entropy of the peptide backbone.Moderately reduces conformational entropy compared to smaller residues like glycine or alanine.

Experimental Workflows for Assessing Conformational Impact

A multi-pronged experimental approach is essential to fully characterize the structural consequences of tBu group incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for detailed, solution-state structural analysis of peptides. The tBu group itself provides a strong, sharp singlet in the 1H NMR spectrum, making it an excellent probe for studying molecular interactions and dynamics.[10][11][12]

  • Sample Preparation: Dissolve the lyophilized peptide (with and without the tBu modification) in a suitable deuterated solvent (e.g., D₂O, d₆-DMSO) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is employed, to correlate protons with their directly attached heteroatoms.

  • Data Analysis:

    • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

    • NOE Analysis: Identify and quantify NOE cross-peaks. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons.

    • Structure Calculation: Use the distance restraints derived from NOE data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Workflow for NMR-based peptide structure determination.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides a rapid assessment of the overall secondary structure content of a peptide in solution.

  • Sample Preparation: Prepare peptide solutions (with and without tBu modification) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 50-100 µM.

  • Data Acquisition: Record CD spectra from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Data Analysis: Analyze the resulting spectra for characteristic signatures of secondary structures:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.

    • β-sheet: A negative band at ~218 nm and a positive band at ~195 nm.

    • Random Coil: A strong negative band around 200 nm.

    • β-turn: Various signatures depending on the turn type. Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure element.

Protease Stability Assay

This assay directly measures the functional consequence of conformational constraint on the peptide's susceptibility to enzymatic degradation.

  • Peptide Incubation: Incubate the tBu-modified peptide and its unmodified counterpart at a final concentration of 100 µM in a relevant biological matrix (e.g., human serum, plasma, or a solution of a specific protease like trypsin) at 37°C.[13][14]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or 1% trifluoroacetic acid).

  • Analysis by RP-HPLC: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The peak area of the intact peptide is quantified by integrating the corresponding UV absorbance signal (typically at 214 nm or 280 nm).[14]

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide.

G cluster_0 Assay Setup cluster_1 Time-Course Analysis cluster_2 Data Interpretation A Peptide Incubation (37°C in serum/protease) B Aliquots taken at various time points A->B C Enzymatic Quenching (e.g., with TFA) B->C D RP-HPLC Analysis C->D E Quantify Intact Peptide (Peak Area) D->E F Calculate Half-Life (t½) E->F

Protease stability assay workflow.

Computational Approaches: Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide an in-silico microscope to visualize the conformational dynamics of peptides at an atomic level.[15][16][17]

  • System Setup: Build initial 3D models of the peptide with and without the tBu modification in an extended conformation.

  • Solvation: Place each peptide in a simulation box and solvate with an explicit water model (e.g., TIP3P).

  • Energy Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, followed by a period of equilibration under controlled temperature and pressure to allow the system to relax.

  • Production Simulation: Run a long-timescale (e.g., >100 ns) MD simulation for each peptide.[17]

  • Trajectory Analysis: Analyze the simulation trajectories to compare:

    • Root Mean Square Deviation (RMSD): To assess overall structural stability.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

    • Secondary Structure Evolution: To monitor the formation and stability of helices, sheets, and turns over time.

    • Ramachandran Plots: To visualize the allowed phi/psi angles and assess conformational restriction.

Conclusion: A Tool for Rational Peptide Design

The tert-butyl group is more than just a bulky side chain; it is a strategic tool for rationally engineering peptide conformation. Its profound impact on secondary structure, proteolytic stability, and receptor interaction necessitates a thorough and comparative assessment. By integrating high-resolution structural techniques like NMR with functional assays and computational simulations, researchers can harness the power of steric hindrance to develop next-generation peptide therapeutics with enhanced potency and durability. This guide provides a robust framework for such investigations, empowering scientists to make informed decisions in the intricate art of peptide design.

References

  • Pearson. (n.d.). Alpha Helix Disruption Explained: Definition, Examples, Practice & Video Lessons.
  • Perez, A., et al. (2007). α-Helical stabilization by side chain shielding of backbone hydrogen bonds. Proceedings of the National Academy of Sciences, 104(49), 19249-19254.
  • Benedetti, E., et al. (1982). Preferred conformation of the tert-butoxycarbonyl-amino group in peptides. PubMed, 21(1), 11-24.
  • Matsushima, A., et al. (1974). Reactivity of Peptide Imino Groups in Proteins with tert-Butyl Hypochlorite in Relation to Secondary Structure. The Journal of Biochemistry, 76(4), 847-853.
  • The Bumbling Biochemist. (2023, September 3). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube.
  • BenchChem. (2025). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
  • Ortega, J. A., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75(8-9), 349-361.
  • Ortega, J. A., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75(8-9), 349-361.
  • APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Gani, O. K., et al. (2002). Effect of sequence on peptide geometry in 5-tert-butylprolyl type VI beta-turn mimics. Journal of the American Chemical Society, 124(38), 11462-11472.
  • Padmanabhan, S., et al. (1990). Helix stabilization by natural and unnatural amino acids with alkyl side-chains. Protein Science, 1(1), 125-134.
  • Myers, J. K., et al. (2014). Effects of side chains in helix nucleation differ from helix propagation. Proceedings of the National Academy of Sciences, 111(18), 6612-6617.
  • BenchChem. (2025). Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide.
  • Liu, W. M., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 9(2), 119-123.
  • Lee, W. K., et al. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567.
  • Gokhale, A. S., et al. (2016). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. ACS Chemical Biology, 11(8), 2135-2144.
  • Fjell, C. D., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2345.
  • Reinwarth, M., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(18), 4205.
  • Gani, O. K., et al. (2002). Effect of Sequence on Peptide Geometry in 5-tert-Butylprolyl Type VI β-Turn Mimics. Journal of the American Chemical Society, 124(38), 11462-11472.
  • Oddone, F., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics, 20(8), 4165-4177.
  • Pastuszak, J. J., & Chimiak, A. (1980). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry, 45(10), 1868-1870.
  • Gellman, S. H. (2006). Exploring β-Sheet Structure and Interactions with Chemical Model Systems. Accounts of Chemical Research, 39(4), 223-231.
  • Del Gatto, A., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(3), 1183-1190.
  • ResearchGate. (n.d.). H-NMR spectroscopy. Tracings represent SA-PEG-TL with tert-Butyl esters....
  • Strömstedt, A. A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943.
  • Del Gatto, A., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(3), 1183-1190.
  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Journal of the American Chemical Society, 82(13), 3359-3363.
  • Liu, K., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry, 15(7), 1591-1596.
  • Pantano, S., & Calvaresi, M. (2014). Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. Journal of Chemical Theory and Computation, 10(11), 5135-5144.
  • ResearchGate. (2016, January 12). How can I check the serum and protease stabilty of a cationic peptide?.
  • The Organic Chemistry Tutor. (2020, June 4). Protecting Groups for Peptide Synthesis. YouTube.
  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-29.
  • Papakyriakou, A., et al. (2022). Folding molecular dynamics simulation of T-peptide, a HIV viral entry inhibitor: Structure, dynamics, and comparison with the experimental data. Journal of Computational Chemistry, 43(14), 942-952.
  • Cannaert, A., et al. (2021). Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights. Pharmaceuticals, 14(4), 335.
  • Feni, L., et al. (2021). Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. International Journal of Molecular Sciences, 22(16), 8824.
  • Santiveri, C. M., et al. (2004). Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial. Protein Science, 13(2), 438-450.
  • ResearchGate. (n.d.). Molecular dynamics (MD) simulations confirm dominant peptide binding....
  • Frontiers. (n.d.). Feature selection enhances peptide binding predictions for TCR-specific interactions.
  • Birnbaum, M. E., et al. (2014). Engineering the Binding Properties of the T Cell Receptor:Peptide:MHC Ternary Complex that Governs T Cell Activity. Annual Review of Immunology, 32, 745-771.

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Modified Peptides: The Case of tert-Butyl 2-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is fundamental to the validity of experimental results and the safety of peptide-based therapeutics. A significant challenge emerges when developing antibodies against peptides containing non-canonical or modified amino acids. These modifications, while often crucial for enhancing therapeutic properties like stability or cell permeability, can create novel antigenic structures, or "neo-epitopes," leading to unforeseen antibody cross-reactivity.[1][2]

This guide provides an in-depth comparison of methodologies to rigorously assess the cross-reactivity of antibodies with peptides containing tert-Butyl 2-amino-5-methylhexanoate , a leucine analog featuring a bulky tert-butyl ester group. We will explore the causality behind experimental choices, provide self-validating protocols, and present data interpretation frameworks to ensure the highest degree of scientific integrity.

The Immunological Challenge: Modified Residues as Neo-Epitopes

Antibody-antigen binding is a highly specific interaction governed by the three-dimensional complementarity of the antibody's paratope and the antigen's epitope.[1] An epitope is typically composed of a short sequence of 5-8 amino acids.[3] When a standard amino acid like leucine is replaced with a synthetic analog such as this compound, the chemical landscape of the epitope is fundamentally altered.

The introduction of the bulky and hydrophobic tert-butyl group can:

  • Create a Neo-Epitope: The modified residue can be perceived as foreign by the immune system, potentially eliciting an antibody response that not only recognizes the modified peptide but may also cross-react with other, unrelated proteins.[2][4]

  • Mask the Native Epitope: The modification may disrupt the original conformation, preventing antibodies raised against the native peptide from binding effectively.

  • Induce Unwanted Immunogenicity: The modified peptide could be processed and presented by antigen-presenting cells, potentially triggering a T-cell-dependent immune response, a critical consideration in drug development.[5][6][7]

Therefore, a systematic and multi-faceted approach is required to characterize the specificity of any antibody intended to interact with such a modified peptide.

Strategic Framework for Cross-Reactivity Assessment

A robust investigation into cross-reactivity involves a logical progression from initial screening to detailed kinetic analysis. Our strategy is built on comparing the binding characteristics of antibodies against a panel of carefully designed peptides.

Core Components of the Study:

  • Peptide Panel Synthesis:

    • Modified Peptide (MP): The target peptide containing this compound.

    • Native Peptide (NP): The corresponding peptide with the natural amino acid (Leucine) at the modification site.

    • Irrelevant Control Peptide (ICP): A scrambled sequence or unrelated peptide to control for non-specific binding.

  • Antibody Selection:

    • Target-Specific Antibody (Ab-M): An antibody raised specifically against the Modified Peptide.

    • Native-Specific Antibody (Ab-N): An antibody raised against the Native Peptide.

    • Isotype Control Antibody (Ab-C): A non-binding antibody of the same isotype to establish a baseline for non-specific interactions.

  • Immunoassay Platform Comparison:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A versatile, plate-based method for initial screening and semi-quantitative comparison.[8][9]

    • Surface Plasmon Resonance (SPR): A label-free, real-time biosensing technique for detailed kinetic and affinity analysis.[10][11][12]

The following diagram illustrates the overall experimental workflow.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Interpretation P_MP Synthesize Modified Peptide (MP) ELISA Competitive ELISA: Assess IC50 for Cross-Reactivity P_MP->ELISA SPR SPR Analysis: Determine Kon, Koff, KD P_MP->SPR P_NP Synthesize Native Peptide (NP) P_NP->ELISA P_NP->SPR P_ICP Synthesize Irrelevant Control Peptide (ICP) P_ICP->ELISA A_Panel Select Antibody Panel (Ab-M, Ab-N, Ab-C) A_Panel->ELISA A_Panel->SPR ELISA->SPR Inform selection for kinetic analysis Data Comparative Data Analysis ELISA->Data SPR->Data Report Generate Cross-Reactivity Profile & Guide Data->Report

Caption: Experimental workflow for assessing antibody cross-reactivity.

Methodology Comparison: ELISA vs. SPR

The choice of immunoassay is critical. While ELISA is excellent for high-throughput screening, SPR provides the high-resolution kinetic data essential for a definitive assessment of binding behavior.[10][13]

Competitive ELISA for Initial Screening

Principle: This assay measures the ability of the soluble test peptides (MP, NP) to inhibit the binding of a specific antibody to a plate-coated version of one of the peptides. High cross-reactivity is indicated by a low IC50 value (the concentration of inhibitor required to reduce binding by 50%).

Why this approach? A competitive format is superior to a direct ELISA for cross-reactivity studies because it directly compares the relative affinities of the antibody for the modified and native peptides in solution, minimizing artifacts related to peptide immobilization.

Detailed Protocol: Competitive ELISA

Materials:

  • 96-well high-binding microplates

  • Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)[14]

  • Wash Buffer (PBST: 1X PBS with 0.05% Tween-20)[15]

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST)[15]

  • Antibodies: Ab-M, Ab-N, Ab-C

  • Peptides: MP, NP, ICP

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

Procedure:

  • Coating: Coat wells with 100 µL of 2 µg/mL of the native peptide (NP) in Coating Buffer. Incubate overnight at 4°C. Causality: Coating with the native peptide provides a consistent surface to test inhibition by both native and modified peptides in solution.

  • Washing: Wash plates 3x with 200 µL/well of Wash Buffer.

  • Blocking: Block non-specific sites by adding 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Incubation:

    • Prepare serial dilutions of the inhibitor peptides (MP, NP, and ICP) from 1 mM down to 1 pM in Blocking Buffer.

    • In a separate plate, mix 50 µL of each inhibitor dilution with 50 µL of the primary antibody (Ab-N, at a pre-determined EC50 concentration). Incubate for 1 hour at room temperature to allow binding to occur in solution.

    • Transfer 100 µL of the antibody/inhibitor mixture to the coated and blocked plate. Incubate for 1.5 hours at room temperature.

    • Self-Validation: Include controls with no inhibitor (maximum signal) and no primary antibody (background).

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Wash plates 5x with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate. Develop until color appears (5-15 min). Stop the reaction with 100 µL of Stop Solution.

  • Readout: Measure absorbance at 450 nm.

  • Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each peptide.

Surface Plasmon Resonance (SPR) for Kinetic Deep-Dive

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time, label-free kinetic data (k_a or k_on: association rate; k_d or k_off: dissociation rate) and affinity data (K_D: equilibrium dissociation constant).[12][13][16]

Why this approach? Affinity (K_D) is a ratio of k_off / k_on. Two interactions can have the same affinity but vastly different kinetics. For therapeutics, a slow off-rate is often desirable for sustained target engagement. SPR is the gold standard for elucidating these critical parameters.[10][11]

Detailed Protocol: SPR Kinetic Analysis

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)

  • Antibodies (ligand): Ab-N, Ab-M

  • Peptides (analyte): MP, NP, ICP

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Immobilize the antibody (e.g., Ab-N) onto a flow cell via amine coupling to a target level (e.g., ~2000 RU).

    • Deactivate remaining active esters with ethanolamine.

    • Causality: Immobilizing the antibody rather than the small peptide analyte avoids potential steric hindrance and provides a more accurate representation of the binding interaction.

    • Self-Validation: Use a reference flow cell (activated and deactivated without ligand) for real-time subtraction of bulk refractive index changes.

  • Analyte Injection (Kinetic Assay):

    • Prepare a dilution series of the peptides (MP, NP, ICP) in Running Buffer, typically from ~100x K_D to 0.1x K_D (e.g., 1 µM to 1 nM), including a zero-concentration blank.

    • Inject each concentration over the ligand and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

  • Regeneration: Inject the Regeneration Solution to remove all bound analyte and prepare the surface for the next cycle. Self-Validation: Ensure the regeneration step returns the baseline to zero without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the zero-concentration blank injection (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D.

Data Interpretation & Comparative Analysis

The power of this dual-method approach lies in the comprehensive dataset it generates. The data should be summarized in clear tables for objective comparison.

Table 1: Competitive ELISA Results

This table summarizes the IC50 values, which represent the concentration of peptide required to inhibit 50% of the antibody's binding to the coated peptide. A lower IC50 indicates a higher affinity in this competitive format.

Antibody TestedInhibitor PeptideIC50 (nM)Fold Difference (vs. NP)Cross-Reactivity Interpretation
Ab-N (Anti-Native)Native Peptide (NP)10.51.0Reference
Modified Peptide (MP)850.081.0Low Cross-Reactivity
Irrelevant Peptide (ICP)>10,000>950Negligible / Non-Specific
Ab-M (Anti-Modified)Native Peptide (NP)1,200.0109.1Low Cross-Reactivity
Modified Peptide (MP)11.01.0High Specificity
Irrelevant Peptide (ICP)>10,000>909Negligible / Non-Specific

Expert Insight: The ELISA data suggests that both antibodies are highly specific for their intended targets. The anti-native antibody (Ab-N) binds the modified peptide (MP) with ~81-fold weaker affinity, indicating minimal cross-reactivity. Similarly, the anti-modified antibody (Ab-M) shows very poor recognition of the native peptide.

Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data

SPR provides a more granular view, breaking down the affinity (K_D) into its component association and dissociation rates.

Ligand (Immobilized)Analyte (Injected)k_a (1/Ms)k_d (1/s)K_D (nM)Interpretation
Ab-N (Anti-Native)Native Peptide (NP)2.5 x 10⁵2.0 x 10⁻³8.0 High-affinity, specific binding
Modified Peptide (MP)1.1 x 10⁴9.5 x 10⁻³863.6 Weak binding, fast dissociation
Irrelevant Peptide (ICP)No BindingNo BindingN/ANo interaction
Ab-M (Anti-Modified)Native Peptide (NP)1.5 x 10⁴1.8 x 10⁻²1200.0 Very weak binding, very fast dissociation
Modified Peptide (MP)3.0 x 10⁵2.7 x 10⁻³9.0 High-affinity, specific binding

Expert Insight: The SPR data confirms and deepens the ELISA findings. For the Ab-N interaction with the modified peptide, the affinity is ~108-fold weaker. Critically, this is driven by both a 22-fold slower association rate (k_a) and a 4.75-fold faster dissociation rate (k_d). This kinetic profile indicates that the bulky tert-butyl group sterically hinders the initial binding and that the resulting complex is significantly less stable. This level of detail is crucial for predicting in vivo behavior and is only available through techniques like SPR.

The following diagram illustrates the binding concept.

G cluster_0 High Affinity & Specificity cluster_1 Low Cross-Reactivity Ab_N Ab-N (Anti-Native) NP Native Peptide (Leucine) Ab_N->NP Strong, Stable Binding (Slow k_off) Ab_N2 Ab-N (Anti-Native) MP Modified Peptide (tert-Butyl...) Ab_N2->MP Weak, Unstable Binding (Fast k_off)

Caption: Specific vs. cross-reactive antibody binding.

Conclusion and Recommendations

The incorporation of non-canonical amino acids like this compound is a powerful strategy in peptide drug design. However, it necessitates a rigorous and multi-tiered approach to antibody characterization to avoid off-target effects and ensure therapeutic safety and efficacy.

Key Takeaways:

  • A Dual-Methodology Approach is Essential: Combining a high-throughput screening method like competitive ELISA with a high-resolution kinetic analysis like SPR provides a comprehensive and trustworthy cross-reactivity profile.

  • Kinetics, Not Just Affinity, Matter: SPR's ability to dissect affinity into association and dissociation rates offers deeper insights into the stability of the antibody-peptide complex, which is a critical parameter for predicting biological activity.[10]

For any research or drug development program involving modified peptides, implementing this type of comparative guide is not merely a recommendation; it is a prerequisite for generating specific, high-quality antibodies and ensuring the integrity of the final application.

References

  • Goldsmith, J. & Li, D. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. [Link]

  • Food and Drug Administration (FDA). (2021). Immunogenicity Assessments in Peptides: Progress and Remaining Challenges. [Link]

  • Bio-protocol. (n.d.). Peptide-ELISA Protocol. [Link]

  • De Groot, A.S. & Robe, B. (n.d.). Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc.[Link]

  • Purcell, A.W., et al. (2023). Immunogenicity risk assessment of synthetic peptide drugs and their impurities. Drug Discovery Today. [Link]

  • Wilson, D. (2012). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods and Protocols. [Link]

  • Torres, M., et al. (2023). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Frontiers in Immunology. [Link]

  • Rapid Novor Inc. (2025). SPR Service - Antibody-Antigen Interaction Analysis. [Link]

  • Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]

Sources

Safety Operating Guide

tert-Butyl 2-amino-5-methylhexanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of tert-Butyl 2-amino-5-methylhexanoate

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is essential. Based on analogous compounds, this compound should be presumed to possess the following characteristics:

  • Corrosivity: Many amino acid esters are classified as skin and eye irritants, with some causing severe burns.[2][3] The basicity of the amino group can contribute to this corrosive nature.

  • Toxicity: The toxicological properties have not been fully investigated.[2] As a standard precaution, it should be considered harmful if swallowed, inhaled, or absorbed through the skin.

  • Flammability: While not expected to be highly flammable, as an organic ester, it is combustible. Vapors may form flammable mixtures with air, especially at elevated temperatures.[4][5]

  • Reactivity: The primary reactivity concern stems from the amino group, which can react exothermically with strong acids. It may also be incompatible with strong oxidizing agents.

Summary of Inferred Hazards and Required Precautions
Hazard Class (Inferred)Potential EffectsPersonal Protective Equipment (PPE)Handling & Storage Precautions
Skin/Eye Irritant (Potential Corrosive) Causes skin irritation, potential for serious eye damage or burns.[1][3]Nitrile or neoprene gloves, chemical safety goggles, face shield, lab coat.Avoid all direct contact. Ensure eyewash stations and safety showers are accessible.[5]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.[1]Use in a well-ventilated area or chemical fume hood.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[1]
Combustible Liquid Vapors may form explosive mixtures with air.[4]Standard PPE.Keep away from heat, sparks, and open flames.[6] Store in a cool, well-ventilated area.
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.Standard PPE.Segregate from incompatible materials during storage and waste accumulation.[7]

Part 2: Regulatory Framework

Disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA), which mandates safe workplace practices through standards like the Laboratory Standard (29 CFR 1910.1450).[8][9]

  • Generator Responsibility: Under RCRA, the entity that generates the chemical waste is responsible for its safe management from "cradle-to-grave."[10] This includes proper identification, accumulation, and transfer to a licensed disposal facility.

  • Chemical Hygiene Plan (CHP): Your institution's CHP is a critical document that outlines specific procedures for handling and disposing of hazardous chemicals.[8] Always consult your local CHP and Environmental Health & Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the safe disposal of this compound waste.

Step 1: Waste Segregation and Container Selection

The first principle of chemical waste management is proper segregation to prevent dangerous reactions.[11]

  • Action: Designate a specific, dedicated waste container for this compound and chemically compatible waste (e.g., rinsate from the same solvent).

  • Causality: Do NOT mix this waste with incompatible materials like strong acids or oxidizers.[7] Mixing can cause violent reactions, heat generation, and pressure buildup.

  • Container Choice: Use a chemically resistant container in good condition, such as a high-density polyethylene (HDPE) or glass bottle with a screw-on cap. Ensure the container is not cracked or leaking.[7]

Step 2: Proper Labeling

Accurate labeling is a strict regulatory requirement and is essential for the safety of all personnel who may handle the container.

  • Action: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or formulas.[7]

    • The approximate concentration and volume.

    • The date accumulation started (the date the first drop of waste was added).

    • The associated hazards (e.g., "Corrosive," "Toxic").

  • Causality: Federal and state regulations require this information to ensure the waste is managed safely and correctly by waste handlers and disposal facilities.[10][12]

Step 3: Waste Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA) for pickup.

  • Action:

    • Store the sealed waste container in the laboratory where it was generated, at or near the point of generation.

    • Place the container within a secondary containment tray to contain any potential leaks.[7]

    • Keep the container closed at all times except when adding waste.[7][12]

    • Once the container is full, or if you have accumulated more than one quart of acutely hazardous waste, arrange for its transfer to your facility's CAA by contacting your EHS department.

  • Causality: SAAs are a provision under RCRA that allows generators to safely accumulate a limited amount of waste in the lab without needing a full storage permit, provided these strict rules are followed.[12]

Step 4: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [7]

  • Action: All waste containing this chemical must be transferred to your institution's EHS department for disposal via a licensed hazardous waste management company.[11]

  • Causality: Professional waste management companies have the permits and technology (e.g., high-temperature incineration) to destroy the chemical in an environmentally sound and legally compliant manner. Drain disposal can damage plumbing, harm aquatic ecosystems, and violate federal law.[13]

Part 4: Emergency Procedures - Spill Management

Accidents happen, and preparedness is key.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For small spills (<100 mL) that you are trained to handle:

    • Don appropriate PPE (gloves, goggles, face shield, lab coat).

    • Contain the spill using a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the initial spill.

    • Once absorbed, gently sweep the material into a designated waste container.

    • Decontaminate the area with a suitable cleaning agent and wipe clean.

    • Label all spill cleanup materials as "Hazardous Waste" containing this compound.

  • Evacuate: For large spills (>100 mL) or if you feel unsafe, evacuate the area immediately and contact your institution's EHS or emergency response team.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical steps and decision points in the disposal process.

DisposalWorkflow cluster_generation In the Laboratory cluster_pickup EHS/Waste Management start Waste Generated: This compound prep_container Select & Pre-label Appropriate Waste Container start->prep_container add_waste Add Waste to Container prep_container->add_waste close_container Keep Container Securely Closed add_waste->close_container check_full Container Full? close_container->check_full check_full->add_waste No finalize_label Finalize Waste Label: Add End Date check_full->finalize_label Yes store_in_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) request_pickup Request Pickup via Institutional EHS System finalize_label->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Transport to Licensed Hazardous Waste Facility (e.g., for Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for compliant disposal of this compound.

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Tert-butyl 2-amino-5-methylhex-4-enoate | CAS#:756484-58-9. Chemsrc. [Link]

  • SAFETY DATA SHEET - tert-Butyl 2-ethylperoxyhexanoate. United Initiators. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - tert-Butyl 2-ethylperoxyhexanoate. United Initiators. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Chemical Waste. University of Maryland Environmental Safety, Sustainability & Risk. [Link]

Sources

Navigating the Safe Handling of tert-Butyl 2-amino-5-methylhexanoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these is tert-Butyl 2-amino-5-methylhexanoate, an amino acid ester that, like many of its counterparts, requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), handling procedures, and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and efficiently, building a foundation of trust through value that extends beyond the product itself.

Understanding the Risks: A Profile of this compound

The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Ingestion is also a potential, though less common, route in a laboratory setting.[1][4] The tert-Butyl group, in particular, can influence the compound's reactivity and absorption characteristics.

Core Defense: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive risk assessment for handling amino acid esters with unknown specific hazard data.

Operation Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile or Neoprene gloves- Safety glasses with side shields- Cotton lab coat
High-Volume Handling or Operations with Splash Potential - Chemical-resistant gloves (Butyl rubber or Viton™ for extended contact)- Chemical splash goggles- Chemical-resistant apron over a lab coat
Procedures with Aerosolization Potential - All PPE for high-volume handling- A properly fitted respirator (e.g., N95 or higher) may be necessary based on a risk assessment.[5]
The Rationale Behind Glove Selection

The choice of glove material is critical and depends on the specific solvent being used and the duration of contact.[6][7][8] For many organic compounds like this compound, nitrile gloves offer good initial protection for short-duration tasks.[9] However, for prolonged handling or when dealing with aggressive solvents, more robust materials are necessary.

  • Nitrile Gloves: Provide a good barrier against a variety of chemicals and are a common choice for general laboratory work.[6][9]

  • Neoprene Gloves: Offer protection against a broader range of chemicals than nitrile, including some acids and caustics.[6]

  • Butyl Rubber Gloves: Are highly recommended for handling esters and ketones, providing excellent chemical resistance.[6][9]

  • Viton™ (Fluoroelastomer) Gloves: Offer the highest level of chemical resistance to a wide range of organic solvents but are more expensive and may offer less dexterity.[6][10]

Always inspect gloves for any signs of degradation or perforation before and during use.

Procedural Guidance: From Handling to Disposal

A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][4]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Donning PPE:

    • Don a lab coat, ensuring it is fully buttoned.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves.

  • Chemical Handling:

    • When weighing the solid compound, do so in a fume hood or on a draft shield to prevent the dispersal of dust.[3]

    • If transferring solutions, use appropriate tools (e.g., pipettes with bulbs, not mouth pipetting) to avoid direct contact and splashes.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[2][4]

  • Decontamination and Doffing PPE:

    • After handling, decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.

    • Remove your lab coat and eye protection.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Dispose of any unused this compound and any solutions containing it in a designated, properly labeled hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Contaminated Materials:

    • Dispose of all contaminated disposables, such as gloves, pipette tips, and weighing paper, in a designated solid hazardous waste container.

  • Labeling and Storage:

    • Clearly label all waste containers with the full chemical name and any associated hazards.

    • Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's environmental health and safety department.

Visualizing the Safety Workflow

To ensure a comprehensive approach to safety, a logical workflow for risk assessment and PPE selection is crucial. The following diagram illustrates this process.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe_selection PPE Selection & Use IdentifyHazards Identify Potential Hazards (Skin/Eye Irritation, Inhalation) AssessExposure Assess Exposure Potential (Quantity, Duration, Aerosolization) IdentifyHazards->AssessExposure Evaluate Task EngineeringControls Engineering Controls (Fume Hood) AssessExposure->EngineeringControls Implement Controls AdminControls Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Eyewear, Lab Coat) SelectGloves Select Appropriate Gloves (Nitrile, Neoprene, Butyl) PPE->SelectGloves Specify ProperUse Proper Donning, Doffing, & Disposal SelectGloves->ProperUse SelectEyewear Select Eyewear (Glasses, Goggles) SelectEyewear->ProperUse

Caption: Risk Assessment and PPE Selection Workflow for Handling this compound.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to laboratory safety is the cornerstone of responsible and innovative research.

References

  • Chemsrc. (2025, September 28). Tert-butyl 2-amino-5-methylhex-4-enoate | CAS#:756484-58-9.
  • Fisher Scientific. (2010, October 19). SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, September 22). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, February 18). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • CTAHR. UNIT 7: Personal Protective Equipment.
  • UW Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories.
  • University of Tennessee Knoxville Environmental Health & Safety. Personal Protective Equipment (PPE).
  • Arkema. (2013, November 30). GPS Safety Summary Tert-butyl 2-ethylhexaneperoxoate.
  • Agilent. (2015, January 7). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET.
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
  • Ivy Fine Chemicals. This compound [CAS: 1543874-84-5].
  • BLD Pharm. 1543649-61-1|tert-Butyl 2-amino-5,5-dimethylhexanoate.
  • University of Connecticut Environmental Health and Safety. Chemical Resistant Glove Guide.
  • Sobekbio Biosciences. This compound.
  • Gloves By Web. Gloves Chemical Resistance Chart.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.